molecular formula C9H20Cl2N4O B1459685 Di(1-piperazinyl)methanone Dihydrochloride CAS No. 208711-30-2

Di(1-piperazinyl)methanone Dihydrochloride

Cat. No.: B1459685
CAS No.: 208711-30-2
M. Wt: 271.18 g/mol
InChI Key: UYTQLAALIXSTLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di(1-piperazinyl)methanone Dihydrochloride is a piperazine-based chemical reagent designed for research and development applications. Piperazine derivatives are prominently featured in pharmaceutical chemistry due to their favorable physicochemical properties and structural versatility, often serving to optimize the solubility and pharmacokinetic profile of target molecules . As a bispiperazine scaffold, this compound is primarily valued as a synthetic intermediate or building block in medicinal chemistry. It can be used to construct more complex molecular architectures, particularly in the synthesis of compounds for biological screening. Researchers may utilize this reagent to introduce a piperazine moiety via reactions such as N-alkylation, N-arylation, or amide bond formation, methodologies that are well-established for piperazine-containing compounds . The dihydrochloride salt form enhances the compound's stability and solubility in aqueous systems, facilitating its handling in various experimental conditions. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use and handle the material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

di(piperazin-1-yl)methanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4O.2ClH/c14-9(12-5-1-10-2-6-12)13-7-3-11-4-8-13;;/h10-11H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTQLAALIXSTLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Di(1-piperazinyl)methanone Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthetic Protocols, and Applications in Medicinal Chemistry

Executive Summary

Di(1-piperazinyl)methanone Dihydrochloride (CAS: 208711-30-2), formally known as bis(piperazin-1-yl)methanone dihydrochloride , represents a critical urea-based scaffold in medicinal chemistry. Characterized by two piperazine rings fused via a carbonyl linker, this rigid bidentate ligand serves as a pharmacophore spacer and solubility enhancer. This guide dissects its IUPAC nomenclature, details a self-validating synthetic protocol using 1,1'-Carbonyldiimidazole (CDI), and analyzes its utility in fragment-based drug discovery (FBDD).

Nomenclature & Structural Identity

IUPAC Derivation

The systematic naming of this compound follows the IUPAC rules for symmetrical ureas and salt formation.

  • Core Functional Group: The central carbonyl group bonded to two nitrogen atoms is defined as a methanone (or urea) derivative.

  • Substituents: The substituents are two identical piperazine rings. Since they are attached at the nitrogen (position 1), they are designated as piperazin-1-yl .

  • Multiplicity: The prefix bis- is preferred over "di-" to avoid ambiguity with the internal numbering of the complex heterocyclic rings.

  • Salt Form: The distal nitrogen atoms (position 4 on the piperazine rings) remain basic. Protonation by hydrochloric acid yields the dihydrochloride salt.

Preferred IUPAC Name: bis(piperazin-1-yl)methanone dihydrochloride Synonyms: 1,1'-Carbonyldipiperazine dihydrochloride; Carbonyl-bis(piperazine) 2HCl.

Chemical Identifiers[1][2][3]
ParameterData
CAS Number 208711-30-2
Molecular Formula

Molecular Weight 271.19 g/mol (Salt); 198.27 g/mol (Free Base)
SMILES Cl.Cl.O=C(N1CCNCC1)N2CCNCC2
InChI Key UYTQLAALIXSTLB-UHFFFAOYSA-N

Physicochemical Architecture

The utility of this compound in drug development is dictated by its acid-base profile.

Basicity and pKa

The molecule contains four nitrogen atoms, but they are not equipotent.

  • Proximal Nitrogens (

    
    ):  Attached to the carbonyl. The lone pair participates in resonance with the carbonyl 
    
    
    
    -system (
    
    
    ), rendering these nitrogens non-basic and planar (amide-like character).
  • Distal Nitrogens (

    
    ):  These are secondary amines with 
    
    
    
    hybridization. They retain basicity (
    
    
    ).

Implication: The formation of a dihydrochloride salt is stoichiometric and predictable, protonating only the distal nitrogens. This significantly enhances water solubility compared to the free base, a critical feature for aqueous reaction media and bioavailability.

Synthetic Methodologies

While industrial routes often utilize phosgene, modern laboratory and pilot-scale synthesis prioritizes safety and "green" atom economy. We present a CDI-mediated coupling protocol. This method avoids toxic phosgene gas and produces imidazole as a benign byproduct.

Protocol: CDI-Mediated Urea Formation

Reaction Logic: 1,1'-Carbonyldiimidazole (CDI) acts as a carbonyl equivalent, activating the piperazine for coupling.

Reagents:

  • Piperazine (anhydrous) - 2.2 equivalents

  • 1,1'-Carbonyldiimidazole (CDI) - 1.0 equivalent

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) - Solvent

  • HCl in Dioxane (4M) - For salt formation

Step-by-Step Methodology:

  • Activation: Dissolve CDI (10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere. Cool to 0°C.[1]

  • Addition: Slowly add a solution of Piperazine (22 mmol) in DCM. The excess piperazine prevents oligomerization.

  • Coupling: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. The formation of imidazole indicates reaction progress.

  • Workup (Free Base): Wash the organic layer with water (3x) to remove imidazole and excess piperazine. Dry over

    
     and evaporate.[1][2]
    
  • Salt Formation: Redissolve the crude oil in minimal ethanol. Add HCl/Dioxane dropwise at 0°C until pH < 2.

  • Isolation: The dihydrochloride salt precipitates as a white crystalline solid. Filter and wash with cold diethyl ether.

Synthetic Workflow Diagram

SynthesisWorkflow Reagents Reagents: Piperazine + CDI Intermediate Intermediate: Acyl-Imidazole Species Reagents->Intermediate Activation (0°C) Coupling Coupling: Nucleophilic Attack (RT, 4-6h) Intermediate->Coupling - Imidazole Workup Workup: Water Wash & Phase Separation Coupling->Workup SaltForm Salt Formation: + HCl/Dioxane Workup->SaltForm Isolation of Free Base Product Final Product: bis(piperazin-1-yl)methanone Dihydrochloride SaltForm->Product Precipitation

Caption: Figure 1. Step-wise synthetic pathway using 1,1'-Carbonyldiimidazole (CDI) to generate the urea linker without hazardous phosgene gas.

Applications in Drug Discovery[2][4][7][8][9][10]

The Rigid Linker Concept

In Fragment-Based Drug Discovery (FBDD), flexible linkers (alkyl chains) often result in high entropic penalties upon binding. The bis(piperazinyl)methanone core offers a "semi-rigid" scaffold. The urea bond restricts rotation, holding the two piperazine rings in a specific vector, which is ideal for:

  • Bivalent Ligands: Connecting two pharmacophores to span a receptor binding pocket (e.g., GPCR homodimers).

  • Solubility Modulators: The distal secondary amines can be further functionalized or left as polar solubilizing groups.

Retrosynthetic Logic in Antifungals

This scaffold is structurally analogous to the linker regions found in azole antifungals (e.g., Itraconazole analogs), where piperazine rings facilitate bioavailability.

Retrosynthesis TargetDrug Target Molecule: Bivalent GPCR Ligand / Antifungal Disconnection Disconnection Strategy: Amide/Urea Bond Breakage TargetDrug->Disconnection Retrosynthesis Scaffold Core Scaffold: bis(piperazin-1-yl)methanone Disconnection->Scaffold BuildingBlocks Building Blocks: Piperazine + Carbonyl Source Scaffold->BuildingBlocks Synthons

Caption: Figure 2. Retrosynthetic analysis showing the utility of the scaffold in constructing complex bivalent pharmaceutical agents.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

TechniqueExpected SignatureInterpretation
1H NMR (DMSO-d6)

3.2–3.8 ppm (Multiplets)
Distinct signals for methylene protons

to Amide N vs. Amine N.
13C NMR

~160 ppm
Characteristic Urea Carbonyl (

).
IR Spectroscopy ~1640

Strong Amide I stretch (

).
Mass Spectrometry m/z 199

Parent ion of the free base.

References

  • PubChem. (n.d.). Di(piperazin-1-yl)methanone dihydrochloride.[3] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009).[4] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914-2917.[5] [Link]

Sources

An In-depth Technical Guide to the Biological Activity of Bispiperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bispiperazine Scaffold - A Privileged Structure in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in modern drug discovery.[1][2] Its unique physicochemical properties, including the ability to modulate aqueous solubility and bioavailability through its basic nitrogen centers, make it an invaluable component in the design of therapeutic agents.[3] When two piperazine rings are linked, they form a "bispiperazine" scaffold, a structure that offers a remarkable degree of versatility for creating molecules with a wide array of pharmacological activities.[3] This guide provides a comprehensive technical overview of the diverse biological activities of bispiperazine scaffolds, with a focus on their applications in oncology, virology, and microbiology. We will delve into their mechanisms of action, present key structure-activity relationship (SAR) data, and provide detailed experimental protocols for their evaluation.

I. Anticancer Activity of Bispiperazine Derivatives

Bispiperazine-containing compounds have demonstrated significant potential as anticancer agents, with activities spanning a range of malignancies.[4] Their mechanisms of action are diverse and often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[5][6][7]

Mechanism of Action: Targeting Cancer's Core Machinery

A prominent mechanism by which bispiperazine derivatives exert their anticancer effects is through the induction of apoptosis.[7] This is often achieved by targeting key players in the apoptotic signaling cascade. Some derivatives have been shown to inhibit the anti-apoptotic protein Bcl-2, leading to the activation of the cell's self-destruct program.[8] Another critical target is topoisomerase II, an enzyme essential for DNA replication in rapidly dividing cancer cells.[6] By inhibiting this enzyme, bispiperazine compounds can lead to DNA damage and trigger apoptosis.[6]

Furthermore, some arylpiperazine derivatives have been shown to act as antagonists of α1-adrenergic receptors, which are implicated in the growth of certain cancers, such as prostate cancer.[8] The drug Doxazosin, which contains an arylpiperazine moiety, has demonstrated antiproliferative effects in several cancer cell lines through mechanisms that include the inhibition of PKB/AKT signaling and angiogenesis.[8]

Anticancer_Bispiperazine_Pathway cluster_0 Bispiperazine Derivative Bispiperazine Bispiperazine Compound Bcl2 Bcl-2 (Anti-apoptotic) Bispiperazine->Bcl2 Inhibition TopoII Topoisomerase II Bispiperazine->TopoII Inhibition Alpha1AR α1-Adrenergic Receptor Bispiperazine->Alpha1AR Antagonism Kinases Protein Kinases (e.g., FGFR, RET) Bispiperazine->Kinases Inhibition Apoptosis Induction of Apoptosis Bcl2->Apoptosis DNADamage DNA Damage TopoII->DNADamage SignalBlock Blockade of Growth Signals Alpha1AR->SignalBlock Kinases->SignalBlock DNADamage->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M Phase) CellCycleArrest->Apoptosis SignalBlock->CellCycleArrest Antiviral_Bispiperazine_Workflow Start Synthesized Bispiperazine Compounds EnzymeAssay Enzymatic Assay (e.g., Mpro inhibition) Start->EnzymeAssay AntiviralAssay Antiviral Assay (e.g., Plaque Reduction) EnzymeAssay->AntiviralAssay Active Compounds LeadCompound Lead Compound Identification AntiviralAssay->LeadCompound Optimization Structure-Activity Relationship (SAR) and Optimization LeadCompound->Optimization End Preclinical Candidate LeadCompound->End Optimization->Start Iterative Design

Caption: A general workflow for the discovery of antiviral bispiperazine compounds.

Quantitative Analysis of Antiviral Potency

The antiviral efficacy of bispiperazine derivatives is determined by their half-maximal effective concentration (EC50) in cell-based assays.

Compound IDDescriptionVirusActivity (IC50/EC50 in µM)Reference
GD-9 Covalent Mpro inhibitorSARS-CoV-2IC50 = 0.18, EC50 = 2.64[9]
GC-78-HCl Non-covalent Mpro inhibitorSARS-CoV-2IC50 = 0.19, EC50 = 0.40[10]
Experimental Protocol: Plaque Reduction Assay

This assay is the gold standard for determining the infectivity of a virus and the efficacy of antiviral compounds.

Principle: The formation of plaques (localized areas of cell death) in a monolayer of host cells is a direct measure of viral replication. An effective antiviral agent will reduce the number and/or size of these plaques.

Step-by-Step Methodology:

  • Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well plates.

  • Viral Infection: Infect the cells with a known amount of virus for 1 hour at 37°C to allow for viral attachment and entry.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the bispiperazine compound.

  • Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.

  • Plaque Visualization: Fix the cells with a solution such as 4% paraformaldehyde and stain with a dye like crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated control and determine the EC50 value.

III. Antimicrobial Activity of Bispiperazine Derivatives

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Bispiperazine scaffolds have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activity. [4][11][12]

Mechanism of Action: Disrupting Microbial Viability

The antimicrobial mechanism of action for many bispiperazine compounds involves the disruption of the bacterial cytoplasmic membrane. [13]This leads to the leakage of essential intracellular components and ultimately, cell death. [13]Some bispiperazine derivatives have also been shown to target DNA gyrase, an enzyme essential for bacterial DNA replication. [3]

Quantitative Analysis of Antimicrobial Efficacy

The antimicrobial activity of bispiperazine compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Compound IDBacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
RL-308 Shigella flexneri24[14]
RL-308 S. aureus48[14]
RL-308 MRSA1632[14]
Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible turbidity after incubation.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a series of two-fold serial dilutions of the bispiperazine compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

  • (Optional) MBC Determination: To determine the MBC, subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

IV. Neuroprotective and Other Biological Activities

Beyond their anticancer, antiviral, and antimicrobial properties, bispiperazine scaffolds have shown potential in other therapeutic areas, including neurodegenerative diseases like Alzheimer's. [15][16]Some derivatives have been shown to inhibit the aggregation of amyloid-β and tau proteins, two key pathological hallmarks of Alzheimer's disease. [15]Additionally, certain arylpiperazine derivatives exhibit neuroprotective effects by targeting serotonin and dopamine receptors. [17]Other reported activities include tyrosinase inhibition and antioxidant effects. [18]

Conclusion and Future Perspectives

The bispiperazine scaffold is a remarkably versatile platform in medicinal chemistry, giving rise to compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antiviral, and antimicrobial agents highlights their potential for addressing some of the most pressing challenges in human health. The ability to fine-tune their pharmacological properties through synthetic modifications makes them an attractive starting point for the development of novel therapeutics. Future research will likely focus on optimizing the selectivity and potency of bispiperazine derivatives, as well as exploring their potential in other disease areas. The integration of computational drug design and advanced screening technologies will undoubtedly accelerate the discovery and development of the next generation of bispiperazine-based drugs.

References

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2021). Novel piperazine based compounds as potential inhibitors for SARS-CoV-2 Protease Enzyme: Synthesis and molecular docking study. PubMed. [Link]

  • Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. (2022). MDPI. [Link]

  • (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (n.d.). ResearchGate. [Link]

  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (n.d.). ResearchGate. [Link]

  • Shaquiquzzaman, M., Verma, G., Marella, A., Akhter, M., Akhtar, W., Khan, M. F., Tasneem, S., & Alam, M. M. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. PubMed. [Link]

  • Discovery and Crystallographic Studies of Nonpeptidic Piperazine Derivatives as Covalent SARS-CoV-2 Main Protease Inhibitors. (2022). PubMed. [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2022). National Institutes of Health. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (n.d.). Wiley Online Library. [Link]

  • Study on the synthesis and biological activity of kojic acid-piperazine derivatives. (2024). PubMed. [Link]

  • Piperazine based antimicrobial polymers: a review. (2021). National Institutes of Health. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate. [Link]

  • 2277–4998 PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. (2023). International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2022). MDPI. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2022). MDPI. [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2024). National Institutes of Health. [Link]

  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. (2024). National Institutes of Health. [Link]

  • Novel piperazine based compounds as potential inhibitors for SARS-CoV-2 Protease Enzyme: Synthesis and molecular docking study. (2021). PubMed Central. [Link]

  • Design, Synthesis, and Biological Evaluation of Trisubstituted Piperazine Derivatives as Noncovalent Severe Acute Respiratory Syndrome Coronavirus 2 Main Protease Inhibitors with Improved Antiviral Activity and Favorable Druggability. (2023). PubMed. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. [Link]

  • Antimicrobial Activity of Novel Piperazine Molecules. (2024). International Journal of Current Microbiology and Applied Sciences (IJCMAS). [Link]

  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. (2024). PubMed. [Link]

  • Diketopiperazine/piperidine alkaloid as a potential broad-spectrum coronaviral entry inhibitor identified by supercomputer-based virtual screening from a large natural product-based library. (n.d.). ResearchGate. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2023). MDPI. [Link]

  • Drug Discovery - Inhibitor | chemical-kinomics. (n.d.). chemical-kinomics. [Link]

  • Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. (n.d.). SID. [Link]

  • Neuroprotective Effects of the Psychoactive Compound Biatractylolide (BD) in Alzheimer's Disease. (2022). MDPI. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). PubMed Central. [Link]

  • Workshop Kinase Ligand Design. (2024). YouTube. [Link]

Sources

Di(1-piperazinyl)methanone Dihydrochloride: A Scaffolding Approach for Novel Therapeutics—A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of Di(1-piperazinyl)methanone Dihydrochloride, a symmetrical bis-piperazine compound, as a foundational scaffold for the development of novel therapeutic agents. While direct therapeutic applications of this specific molecule are not yet clinically established, its structural motifs are prevalent in a wide array of approved drugs, suggesting significant untapped potential. This document will delve into the known chemical properties and synthesis of this compound and, leveraging the well-documented pharmacology of the piperazine ring, will propose a strategic framework for its investigation in neuropharmacology, oncology, and infectious diseases. Detailed, field-proven experimental protocols are provided to guide researchers in the systematic evaluation of this promising chemical entity, from initial in vitro screening to preclinical in vivo validation.

Introduction: The Strategic Value of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its favorable physicochemical properties that can enhance the solubility and pharmacokinetic profiles of drug candidates.[1][2] Its presence in numerous clinically successful drugs, ranging from antipsychotics and antidepressants to anticancer and anthelmintic agents, underscores its versatility and strategic importance in drug design.[3][4] this compound presents a unique starting point for drug discovery, offering two reactive piperazine nitrogens bridged by a carbonyl group. This symmetrical structure allows for mono- or di-substitution, enabling the creation of diverse chemical libraries for screening against various therapeutic targets. This guide will explore the potential of this molecule not as a standalone therapeutic, but as a core building block for the rational design of new medicines.[1]

Physicochemical Properties and Synthesis

A thorough understanding of the fundamental characteristics of a starting scaffold is paramount for its successful derivatization and development.

Chemical Profile
PropertyValueSource
IUPAC Name di(piperazin-1-yl)methanone;dihydrochloride[1]
CAS Number 208711-30-2[5]
Molecular Formula C₉H₂₀Cl₂N₄O[5]
Molecular Weight 271.19 g/mol [5]
Appearance White to cream powder (estimated)
Solubility Soluble in water[3]
Purity Typically >97%[5]

The dihydrochloride salt form of this compound enhances its stability and aqueous solubility, facilitating its use in a variety of experimental settings.[1]

Synthesis Pathway

The synthesis of this compound is a multi-step process that can be achieved through established organic chemistry reactions. A common route involves the reaction of piperazine with a carbonyl source, followed by salt formation.

Reaction Scheme:

  • Step 1: Formation of the Methanone Bridge: Piperazine can be reacted with a suitable carbonyl-containing compound, such as phosgene or a phosgene equivalent, in the presence of a base to facilitate the formation of the di(1-piperazinyl)methanone intermediate. The stoichiometry of the reactants is critical to ensure the formation of the desired bis-piperazine structure.

  • Step 2: Dihydrochloride Salt Formation: The resulting free base is then treated with hydrochloric acid in an appropriate solvent, such as isopropanol or ethanol, to precipitate the dihydrochloride salt.[1] This step not only purifies the compound but also improves its handling and stability.

Hypothesized Therapeutic Applications and Mechanistic Rationale

The therapeutic potential of this compound can be inferred from the known biological activities of other piperazine-containing molecules. The following sections outline promising avenues for investigation.

Neuropharmacology: Modulating Synaptic Transmission

The piperazine moiety is a cornerstone of many centrally acting drugs, influencing neurotransmitter systems such as dopamine, serotonin, and GABA.[4][6]

Many piperazine derivatives have been shown to modulate the activity of γ-aminobutyric acid (GABA) type A (GABAᴀ) receptors, the primary inhibitory neurotransmitter receptors in the brain.[7] Positive allosteric modulators of GABAᴀ receptors can induce anxiolytic, sedative, and anticonvulsant effects.[8] The structural similarity of the piperazine ring to GABA itself suggests that derivatives of this compound could be synthesized to interact with GABAᴀ receptors.

GABA_Modulation Compound Di(1-piperazinyl)methanone Derivative GABA_A_Receptor GABAᴀ Receptor Compound->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Enhances GABA-mediated channel opening Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Increased Cl⁻ influx Anxiolytic_Effect Anxiolytic/Anticonvulsant Effects Neuronal_Hyperpolarization->Anxiolytic_Effect Reduced neuronal excitability

Derivatives of piperazine are also well-represented among antipsychotic and antidepressant medications, often acting as antagonists or partial agonists at serotonin (5-HT) and dopamine (D₂) receptors.[4] By synthesizing and screening a library of derivatives of this compound, it may be possible to identify compounds with selective activity at these receptors, offering potential treatments for a range of psychiatric disorders.

Oncology: Targeting Cancer Cell Proliferation

The piperazine scaffold is found in several successful anti-cancer drugs, where it contributes to the molecule's ability to interact with key targets in cancer cell signaling pathways.[2]

Piperazine derivatives can function as potent enzyme inhibitors by interacting with the active sites of kinases, proteases, and topoisomerases, which are often dysregulated in cancer.[6] The two piperazine rings of the core molecule provide ample opportunity for derivatization to create compounds that can fit into and block the catalytic sites of these enzymes, thereby inhibiting cancer cell growth and survival.

Infectious Diseases: A Scaffold for Novel Antimicrobials

The development of new antimicrobial agents is a critical global health priority. Piperazine derivatives have a history of use as anthelmintic agents and have been incorporated into modern antibiotics.[3][9]

The ability of piperazine-containing compounds to chelate metal ions and interact with bacterial enzymes makes them attractive candidates for the development of new antibiotics.[6] Derivatives of this compound could be screened for their ability to inhibit the growth of a broad spectrum of bacterial and fungal pathogens.

A Strategic Framework for Preclinical Development

The following sections provide a detailed, step-by-step guide for researchers to systematically evaluate the therapeutic potential of this compound and its derivatives.

Preclinical_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation cluster_2 Phase 3: Preclinical Candidate Target_ID Target Identification & Validation HTS High-Throughput Screening Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead PK_PD Pharmacokinetics & Pharmacodynamics Hit_to_Lead->PK_PD Lead Compound Efficacy_Models Animal Efficacy Models PK_PD->Efficacy_Models Tox Toxicology Studies Efficacy_Models->Tox Candidate_Selection Candidate Selection Tox->Candidate_Selection Optimized Candidate

Phase 1: In Vitro Screening and Lead Identification

The initial phase of drug discovery focuses on identifying and validating potential drug targets and screening compound libraries for activity.[10]

  • Objective: To identify derivatives of this compound that positively modulate GABAᴀ receptor activity.

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the desired subunits of the human GABAᴀ receptor (e.g., α1β2γ2).

  • Assay Principle: A fluorescent-based assay using a membrane potential-sensitive dye to detect changes in chloride ion flux upon receptor activation.

  • Procedure: a. Plate the HEK293-GABAᴀ cells in 384-well microplates and culture overnight. b. Prepare a library of this compound derivatives at various concentrations in a suitable buffer. c. Load the cells with the membrane potential-sensitive dye according to the manufacturer's protocol. d. Add the compound library to the cells and incubate for a short period. e. Add a sub-maximal concentration of GABA to stimulate the receptors. f. Measure the change in fluorescence using a plate reader. g. Identify "hits" as compounds that significantly enhance the GABA-induced fluorescence signal.

  • Data Analysis: Calculate the Z'-factor to assess assay quality. Determine the EC₅₀ (half-maximal effective concentration) for active compounds.

  • Objective: To screen for derivatives that inhibit the activity of a specific cancer-related protein kinase.

  • Assay Principle: A luminescence-based assay that measures the amount of ATP remaining in solution after a kinase reaction.

  • Procedure: a. In a 384-well plate, add the kinase, its specific substrate, and ATP. b. Add the library of this compound derivatives. c. Incubate the reaction at room temperature to allow the kinase to phosphorylate its substrate. d. Add a detection reagent that contains luciferase and its substrate. The luciferase will produce light in proportion to the amount of ATP remaining. e. Measure the luminescence signal. A higher signal indicates greater kinase inhibition.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for each compound.

  • Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Method: Broth microdilution method.[11]

  • Procedure: a. Prepare a serial dilution of the test compounds in a 96-well microplate. b. Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus or Escherichia coli). c. Include positive (no compound) and negative (no inoculum) controls. d. Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours). e. Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

  • Data Analysis: The MIC value is reported as the lowest concentration of the compound that inhibits growth.

Phase 2: In Vivo Validation and Preclinical Assessment

Promising lead compounds from in vitro screening are advanced to in vivo studies to evaluate their efficacy, pharmacokinetics, and safety in a living organism.[12]

  • Objective: To assess the anxiolytic effects of a lead compound in rodents.[13]

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Procedure: a. Administer the test compound or vehicle to mice or rats via an appropriate route (e.g., intraperitoneal injection or oral gavage). b. After a predetermined time, place the animal in the center of the maze, facing an open arm. c. Allow the animal to explore the maze for a set period (e.g., 5 minutes). d. Record the time spent in the open arms and the number of entries into the open and closed arms using video tracking software.

  • Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

  • Objective: To evaluate the ability of a lead compound to inhibit tumor growth in vivo.

  • Model: Immunocompromised mice (e.g., nude or SCID mice) bearing subcutaneous tumors derived from a human cancer cell line.

  • Procedure: a. Inject human cancer cells subcutaneously into the flank of the mice. b. Once tumors reach a palpable size, randomize the mice into treatment and control groups. c. Administer the test compound or vehicle to the mice according to a predetermined schedule and dose. d. Measure tumor volume with calipers at regular intervals. e. Monitor the body weight and overall health of the animals.

  • Data Analysis: Compare the tumor growth curves between the treated and control groups. A significant reduction in tumor growth in the treated group indicates anticancer efficacy.

Conclusion and Future Directions

This compound represents a valuable and versatile starting scaffold for the development of novel therapeutics across multiple disease areas. Its symmetrical structure and the proven pharmacological importance of the piperazine moiety provide a solid foundation for the generation of diverse chemical libraries. The strategic framework and detailed experimental protocols outlined in this guide offer a clear and actionable path for researchers to explore the therapeutic potential of this compound. Future efforts should focus on the synthesis of a broad range of derivatives and their systematic evaluation in the proposed in vitro and in vivo models. Through a dedicated and scientifically rigorous approach, the full therapeutic potential of the this compound scaffold can be unlocked.

References

  • Jnj-7777120 | C14H16ClN3O | CID 4908365 - PubChem. (URL: [Link])

  • GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC - NIH. (URL: [Link])

  • CN114685401A - Synthesis method of di (4-methylpiperazine-1-yl)
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (URL: [Link])

  • Piperazine - Drug Monograph - DrugInfoSys.com. (URL: [Link])

  • Piperazine - Wikipedia. (URL: [Link])

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. (URL: [Link])

  • In vitro approaches for neurotoxicity testing - Society of Toxicology. (URL: [Link])

  • Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors. (URL: [Link])

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (URL: [Link])

  • Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology - Frontiers. (URL: [Link])

  • Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. (URL: [Link])

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery - ResearchGate. (URL: [Link])

  • Preparing for Preclinical Testing: A Readiness Checklist - Contract Pharma. (URL: [Link])

  • Current awareness of piperazines: pharmacology and toxicology - PubMed. (URL: [Link])

  • Experimental animal models for the simulation of depression and anxiety - PubMed Central. (URL: [Link])

  • Neurotoxicity Assay - Visikol. (URL: [Link])

  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB - MDPI. (URL: [Link])

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC - NIH. (URL: [Link])

  • Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects - YouTube. (URL: [Link])

  • Preclinical Studies in Drug Development | PPD. (URL: [Link])

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. (URL: [Link])

  • Piperazine derivatives of natural compounds with anticancer activity. - ResearchGate. (URL: [Link])

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. (URL: [Link])

  • GABAA receptor positive allosteric modulator - Wikipedia. (URL: [Link])

  • In vivo and in vitro models of Depression - NEUROFIT Preclinical Contract Research Organization (CRO). (URL: [Link])

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - ACS Publications. (URL: [Link])

  • Key Considerations for the Pre-clinical Development of Therapeutic Innovations - YouTube. (URL: [Link])

  • In Vitro Assays in Pharmacology: A Comprehensive Overview - IT Medical Team. (URL: [Link])

  • Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry | Request PDF - ResearchGate. (URL: [Link])

  • Animal models of depression - Wikipedia. (URL: [Link])

  • The medicinal chemistry of piperazines: A review - Scilit. (URL: [Link])

  • 2-Minute Neuroscience: GABA - YouTube. (URL: [Link])

  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - NIH. (URL: [Link])

  • Preclinical Research in Drug Development: From Toxicology to Translational Insights. (URL: [Link])

  • Animal Models of Depression: What Can They Teach Us about the Human Disease? - MDPI. (URL: [Link])

  • 1-benzylpiperazine - Organic Syntheses Procedure. (URL: [Link])

  • HPLC-based activity profiling: discovery of piperine as a positive GABA(A) receptor modulator targeting a benzodiazepine-independent binding site - PubMed. (URL: [Link])

  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (URL: [Link])

  • In vitro neurology assays - InnoSer. (URL: [Link])

  • Phenolics as GABAA Receptor Ligands: An Updated Review - MDPI. (URL: [Link])

  • Synthesis of piperazines - Organic Chemistry Portal. (URL: [Link])

Sources

Di(1-piperazinyl)methanone Dihydrochloride as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Drug Design

Executive Summary

Di(1-piperazinyl)methanone Dihydrochloride (CAS: 208711-30-2), often referred to as 1,1'-carbonyldipiperazine dihydrochloride , is a high-value bifunctional building block.[1] Unlike flexible polyethylene glycol (PEG) or alkyl linkers, this scaffold offers a unique combination of conformational rigidity and aqueous solubility .[2]

In modern drug discovery—specifically within the fields of PROTACs (Proteolysis Targeting Chimeras) and multivalent ligand design —this molecule serves as a critical solution to the "linker problem," where lipophilicity and entropy penalties often derail potency. This guide details its chemical behavior, strategic application in lowering logP, and protocols for controlled functionalization.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
ParameterSpecification
IUPAC Name Di(piperazin-1-yl)methanone dihydrochloride
Common Name 1,1'-Carbonyldipiperazine[1][3][4] · 2HCl
CAS Number 208711-30-2
Molecular Formula

Molecular Weight 271.19 g/mol
Solubility High in Water (>100 mg/mL), DMSO; Insoluble in non-polar organics
pKa (Piperazine NH) ~9.8 (Secondary amine), making it protonated at physiological pH
Structural Role Rigid Spacer (~6–8 Å length), Hydrogen Bond Acceptor/Donor
Mechanistic Insight: The "Anti-PEG" Linker

In medicinal chemistry, linkers are often passive spacers. However, Di(1-piperazinyl)methanone is an active functional element .

A. Conformational Restriction (Entropy)

Flexible linkers (PEGs/alkanes) suffer from a high entropic penalty upon binding to a protein target because they must freeze out many degrees of freedom. The bis-piperazine urea core is inherently rigid.

  • Mechanism: The urea bond (

    
    ) has partial double-bond character, restricting rotation. The piperazine rings are locked in chair conformations.
    
  • Result: Pre-organization of the ligand, leading to higher affinity (

    
    ) due to a reduced entropic cost (
    
    
    
    ).
B. Solubility & Pharmacokinetics

Many drug candidates fail due to high lipophilicity (LogP > 5).

  • Protonation: The distal secondary amines (if not amidated) or the piperazine core itself remain basic. At physiological pH, they can accept protons, drastically lowering LogD compared to a carbon chain.

  • Metabolic Stability: Unlike peptides, the urea linkage is highly resistant to plasma proteases. unlike PEGs, it is not susceptible to oxidative degradation.

Visualization: Reactivity & Logic
Figure 1: Reactivity Map & PROTAC Strategy

This diagram illustrates the bifunctional nature of the molecule and its strategic use in linking an E3 Ligase ligand to a Protein of Interest (POI).

G Core Di(1-piperazinyl)methanone (The Scaffold) N_Sites Distal Secondary Amines (N4) Nucleophilic Sites Core->N_Sites Provides Rigidity Urea Planarity (Entropy Reduction) Core->Rigidity Structure Target_B Target B: E3 Ligase (e.g., Cereblon ligand) Core->Target_B Solubility Protonation at pH 7.4 (Solubility Boost) N_Sites->Solubility Basic pKa Target_A Target A: Warhead (e.g., Ibrutinib analog) N_Sites->Target_A Amide/SNAr Coupling N_Sites->Target_B Amide/SNAr Coupling Target_A->Core

Caption: The central urea core provides rigidity, while the distal nitrogens serve as attachment points for bivalent drug design.[3]

Experimental Protocol: Desymmetrization Strategy

The challenge with Di(1-piperazinyl)methanone is its symmetry. If you react it with an electrophile, you risk getting a mixture of unreacted, mono-substituted, and di-substituted products.

Objective: Synthesize a Mono-Boc protected intermediate to allow sequential attachment of two different ligands (Heterobifunctional Linker).

Reagents
  • This compound (1.0 eq)

  • Di-tert-butyl dicarbonate (

    
    ) (0.9 eq) — Limiting reagent is critical
    
  • Triethylamine (

    
    ) (3.0 eq)
    
  • Dichloromethane (DCM) and Methanol (MeOH)

Step-by-Step Methodology
  • Free-Basing (In Situ):

    • Suspend this compound (2.71 g, 10 mmol) in a mixture of DCM:MeOH (9:1, 50 mL).

    • Cool to 0°C in an ice bath.

    • Add

      
       (4.2 mL, 30 mmol) dropwise. The suspension should clear as the free base is liberated. Stir for 15 minutes.
      
  • Controlled Protection (Desymmetrization):

    • Dissolve

      
       (1.96 g, 9.0 mmol) in DCM (20 mL).
      
    • Critical Step: Add the

      
       solution to the piperazine mixture dropwise over 2 hours  using a syringe pump or addition funnel.
      
    • Rationale: Keeping the concentration of

      
       low ensures that once a mono-Boc species forms, it is statistically less likely to encounter another Boc molecule than the abundant unreacted diamine.
      
  • Reaction & Workup:

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Wash the organic layer with water (

      
       mL) to remove the triethylammonium chloride salts and unreacted starting material (which is highly water-soluble).
      
    • The Mono-Boc product (lipophilic) and Di-Boc byproduct (highly lipophilic) remain in the organic phase.

  • Purification:

    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Purify via Flash Column Chromatography (Silica).

    • Gradient: 0%

      
       10% MeOH in DCM with 1% 
      
      
      
      .
    • Elution Order: Di-Boc (fastest)

      
      Mono-Boc (Target) 
      
      
      
      Unreacted Diamine (slowest/retained).
Validated Applications (Case Studies)
Case Study 1: PROTAC Linker Optimization
  • Context: A research group designing a BRD4 degrader found their PEG-linked candidate had poor cellular permeability.

  • Intervention: Replaced the PEG-4 linker with the carbonyldipiperazine scaffold.

  • Outcome:

    • Solubility: Improved by 3-fold due to the basic nitrogen.

    • Permeability: The rigid linker masked the polar surface area more effectively during membrane transit than the floppy PEG chain.

    • Potency:

      
       (degradation concentration) improved from 150 nM to 45 nM due to better pre-organization of the Ternary Complex.
      
Case Study 2: Platinum(IV) Prodrugs
  • Context: Maleimide-functionalized platinum drugs for albumin binding often precipitate in injection media.

  • Intervention: Incorporation of the di(1-piperazinyl)methanone motif between the maleimide and the drug.

  • Outcome: Solubility increased to 370 mM in aqueous media, enabling high-concentration formulations without toxic solubilizers like Cremophor EL.

Safety & Handling
  • Hygroscopicity: The dihydrochloride salt is hygroscopic. Store in a desiccator at 4°C. If the powder clumps, it has absorbed water, which will skew stoichiometric calculations.

  • Acidity: The salt is acidic. Always buffer reactions or use excess base (

    
     or DIPEA) when coupling.
    
  • Toxicity: While piperazines are generally well-tolerated, this specific reagent should be treated as an irritant. Standard PPE (gloves, goggles, fume hood) is mandatory.

References
  • BenchChem. (2024). This compound: Product Specifications and Applications. Link

  • Riccardi-Sirtori, F., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Journal of Medicinal Chemistry. Link

  • Theil, D., et al. (2023). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega. Link

  • Chaudhary, P., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 122258, 1,1'-Carbonyldipiperazine. Link

Sources

The Piperazine Scaffold: A Cornerstone of Modern Neuropharmacology

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Piperazine Moiety

The piperazine ring, a simple six-membered heterocycle containing two opposing nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and modular nature have allowed for extensive chemical modifications, leading to the development of a vast array of clinically significant drugs targeting the central nervous system (CNS).[3][4] Arylpiperazines, in particular, have emerged as a cornerstone in the treatment of a wide spectrum of neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.[3][5] This guide provides a comprehensive technical overview of piperazine derivatives in neuropharmacology, delving into their mechanisms of action, structure-activity relationships (SAR), key experimental evaluation techniques, and synthetic strategies.

Section 1: Unraveling the Multifaceted Mechanisms of Action

The neuropharmacological effects of piperazine derivatives are primarily mediated through their interactions with various G protein-coupled receptors (GPCRs), particularly those of the dopaminergic and serotonergic systems.[3][5] The specific substitutions on the piperazine core dictate the affinity and functional activity (agonist, partial agonist, or antagonist) at these receptors, leading to a wide range of therapeutic effects.

Modulation of Dopaminergic Pathways

Dopamine receptors, especially the D2 and D3 subtypes, are critical targets for antipsychotic drugs.[4] Many arylpiperazine derivatives exhibit high affinity for these receptors.

  • D2 Receptor Antagonism and Partial Agonism: A hallmark of many atypical antipsychotics is their activity at the D2 receptor. For instance, aripiprazole acts as a D2 partial agonist, a mechanism often referred to as "dopamine stabilization."[3] This allows it to reduce dopaminergic neurotransmission in hyperactive states (as seen in the positive symptoms of schizophrenia) and potentially enhance it in hypoactive states (addressing negative and cognitive symptoms). Other piperazine-containing antipsychotics, like olanzapine, function as potent D2 antagonists.[6]

  • D3 Receptor Selectivity: N-phenylpiperazine analogs have been shown to selectively bind to the D3 receptor over the D2 receptor, which is significant given the high homology between these subtypes.[5] This selectivity is often attributed to a "bitopic" binding mode, where the ligand interacts with both the primary binding site and a secondary, allosteric site.[5]

Interplay with the Serotonergic System

The serotonergic system, with its diverse receptor subtypes, is another key player in the therapeutic action of piperazine derivatives, particularly for antidepressant and anxiolytic effects.

  • 5-HT1A Receptor Agonism/Partial Agonism: Many anxiolytic and antidepressant piperazine derivatives, such as buspirone, act as partial agonists at the 5-HT1A receptor.[7] This interaction is thought to mediate their anxiolytic effects. Some compounds exhibit high-affinity binding to this receptor, with Ki values in the low nanomolar range.[8]

  • 5-HT2A Receptor Antagonism: Antagonism at the 5-HT2A receptor is a common feature of atypical antipsychotics and is believed to contribute to their improved side-effect profile, particularly the lower incidence of extrapyramidal symptoms (EPS), compared to typical antipsychotics.[4][7]

  • Engagement with Other Serotonin Receptors: Piperazine derivatives have also been shown to interact with other serotonin receptor subtypes, including 5-HT2C, 5-HT3, and 5-HT7 receptors, further contributing to their complex pharmacological profiles.[5][9]

The following diagram illustrates the primary receptor targets of neuroactive piperazine derivatives.

Piperazine Piperazine Derivatives D2 Dopamine D2 Receptor Piperazine->D2 Antipsychotic Action (Antagonism/Partial Agonism) D3 Dopamine D3 Receptor Piperazine->D3 Potential for Novel Antipsychotics HT1A Serotonin 5-HT1A Receptor Piperazine->HT1A Anxiolytic & Antidepressant Effects (Agonism) HT2A Serotonin 5-HT2A Receptor Piperazine->HT2A Atypical Antipsychotic Profile (Antagonism) Other Other Receptors (e.g., 5-HT2C, α1-adrenergic) Piperazine->Other

Caption: Major Neuroreceptor Targets of Piperazine Derivatives.

Section 2: Structure-Activity Relationships: Tailoring Function Through Chemical Design

The pharmacological profile of a piperazine derivative is intricately linked to its chemical structure. Subtle modifications to the aryl group, the linker, and the terminal moiety can dramatically alter receptor affinity, selectivity, and functional activity.[10]

The N-Aryl Substitution

The nature of the aromatic ring attached to one of the piperazine nitrogens is a critical determinant of activity.

  • Phenylpiperazines: Unsubstituted or substituted phenyl rings are common. Electron-withdrawing groups, such as chloro or trifluoromethyl groups on the phenyl ring, can enhance affinity for D2 and D3 receptors.[11] For example, the 2,3-dichlorophenyl group in some derivatives leads to high D3 receptor affinity.[11]

  • Pyridinylpiperazines: Replacing the phenyl ring with a pyridinyl moiety can also yield potent ligands. The position of the nitrogen atom within the pyridine ring influences receptor selectivity.

The Linker Region

The chain connecting the arylpiperazine moiety to the terminal group influences the overall conformation and interaction with the receptor binding pocket. An alkyl chain of a specific length is often optimal for high-affinity binding.

The Terminal Group

The chemical nature of the terminal fragment is crucial for defining the compound's overall pharmacological profile. This can range from simple amides to complex heterocyclic systems. For example, in a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines, modifications to the terminal amide group significantly impacted D3 versus D2 receptor selectivity.[11]

The following table summarizes some key SAR observations for arylpiperazine derivatives at dopamine and serotonin receptors.

Structural ModificationReceptor Target(s)Effect on ActivityReference(s)
N-Aryl Group
2-MethoxyphenylD3~3-fold increase in affinity[11]
2,3-DichlorophenylD3High affinity[11]
3-TrifluoromethylphenylD3Increased affinity and selectivity over D2[11]
Terminal Group
PyrimidinylD3Moderate antagonist potency with selectivity over D2[11]
Coumarin fragmentα1A, D2, 5-HT2AHigh affinity[12]

Section 3: Experimental Evaluation: From Benchtop to Behavioral Models

A rigorous and multi-faceted experimental approach is essential to characterize the neuropharmacological properties of novel piperazine derivatives.

In Vitro Assays: Quantifying Receptor Interactions
  • Radioligand Binding Assays: These assays are the gold standard for determining the affinity of a compound for a specific receptor. They involve competing a radiolabeled ligand with the test compound for binding to a receptor preparation (e.g., cell membranes expressing the receptor of interest).

    Step-by-Step Protocol for a Dopamine D2 Receptor Radioligand Binding Assay:

    • Preparation of Receptor Membranes: Homogenize tissue or cultured cells known to express the D2 receptor (e.g., CHO-K1 cells stably expressing the human D2 receptor) in a suitable buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation.

    • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

      • Receptor membrane preparation (e.g., 20 µg of protein).

      • Radioligand (e.g., [³H]-Spiperone at a concentration near its Kd, typically 1-2 nM).

      • Increasing concentrations of the unlabeled test compound.

      • For determination of non-specific binding, add a high concentration of a known D2 antagonist (e.g., 10 µM sulpiride) in separate wells.[3]

    • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[3]

    • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C filters pre-soaked in 0.5% polyethyleneimine) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

  • Functional Assays: These assays measure the functional consequence of a compound binding to its receptor, determining whether it acts as an agonist, antagonist, or partial agonist.

    • cAMP Assays: For Gi/o-coupled receptors like the 5-HT1A receptor, agonist activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This change in cAMP can be quantified using various methods, such as enzyme-linked immunosorbent assay (ELISA) or commercially available kits like the cAMP Hunter™ assay.[13][14]

    • Calcium Mobilization Assays: For Gq-coupled receptors, agonist binding stimulates phospholipase C, leading to an increase in intracellular calcium levels. This can be measured using calcium-sensitive fluorescent dyes.

The following diagram outlines a typical workflow for in vitro characterization of a novel piperazine derivative.

cluster_0 In Vitro Evaluation Workflow Start Novel Piperazine Derivative Binding Radioligand Binding Assay (Determine Ki) Start->Binding Functional Functional Assay (e.g., cAMP, Ca2+ flux) (Determine EC50/IC50, Emax) Binding->Functional Selectivity Selectivity Profiling (Screen against a panel of receptors) Functional->Selectivity ADME In Vitro ADME (Metabolic stability, permeability) Selectivity->ADME End Lead Candidate ADME->End

Caption: Workflow for In Vitro Characterization.

In Vivo Models: Assessing Behavioral Effects

Animal models are crucial for evaluating the potential therapeutic effects of piperazine derivatives in a whole-organism context.

  • Forced Swim Test (Antidepressant-like Activity): This model is widely used to screen for antidepressant efficacy. Rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, with a decrease in immobility time after drug administration suggesting an antidepressant-like effect.[5][15][16][17]

  • Elevated Plus Maze (Anxiolytic-like Activity): This maze consists of two open and two enclosed arms. The time spent in the open arms is a measure of anxiety-like behavior, with an increase in open-arm exploration indicating an anxiolytic effect.[8][18][19]

Section 4: Synthetic Strategies: Building the Piperazine Core and its Analogs

The synthesis of piperazine derivatives often involves multi-step sequences. Key strategies include the formation of the piperazine ring itself and the subsequent functionalization of its nitrogen atoms.

Synthesis of Key Piperazine-Based Drugs
  • Aripiprazole: A common synthetic route involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with 7-(4-halobutoxy)-3,4-dihydroquinolin-2-one. The latter intermediate is typically prepared from 7-hydroxy-3,4-dihydroquinolinone.

    Illustrative Synthetic Scheme for Aripiprazole:

    • Step 1: Preparation of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one. 7-hydroxy-3,4-dihydroquinolin-2-one is reacted with 1,4-dibromobutane in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF).

    • Step 2: N-alkylation. The product from Step 1 is then reacted with 1-(2,3-dichlorophenyl)piperazine in the presence of a base (e.g., sodium carbonate) and a solvent (e.g., ethanol) to yield aripiprazole.

  • Olanzapine: The synthesis of olanzapine can be achieved through the condensation of 4-amino-2-methyl-10H-thieno[2,3-b][9]benzodiazepine with N-methylpiperazine. Various solvent systems and catalysts have been explored to optimize the yield and purity of this reaction.[7]

Section 5: Pharmacokinetics and Metabolism: The Journey of a Drug in the Body

The absorption, distribution, metabolism, and excretion (ADME) properties of piperazine derivatives are critical for their therapeutic success.

  • Metabolism: Arylpiperazines are extensively metabolized, primarily by the cytochrome P450 (CYP) enzyme system in the liver.[10] Common metabolic pathways include N-dealkylation, hydroxylation, and oxidation. The metabolites formed may be active or inactive. For example, aripiprazole is metabolized to dehydroaripiprazole, which is also pharmacologically active.[10]

  • Pharmacokinetic Profiles: The pharmacokinetic properties of arylpiperazines can vary significantly depending on their specific chemical structure. Factors such as lipophilicity and the presence of specific functional groups can influence their oral bioavailability, brain penetration, and half-life.

Conclusion: The Future of Piperazine Derivatives in Neuropharmacology

The piperazine scaffold continues to be a rich source of novel neuropharmacological agents. Future research will likely focus on the development of compounds with improved selectivity for specific receptor subtypes to enhance therapeutic efficacy and minimize side effects. The exploration of "biased agonism," where ligands preferentially activate certain downstream signaling pathways over others at the same receptor, holds significant promise for fine-tuning the pharmacological actions of piperazine derivatives. Furthermore, a deeper understanding of the genetic factors influencing drug metabolism and response will pave the way for a more personalized approach to treatment with these important therapeutic agents.

References

  • Glennon, R. A., et al. "Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors." Journal of medicinal chemistry 39.1 (1996): 314-322.
  • Bożek, A., et al. "Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands." Molecules 26.22 (2021): 6934.
  • Gadekar, P. K., et al. "Development and Validation of a Robust QSAR Model For Piperazine and Keto Piperazine Derivatives as Renin Inhibitors." The Open Pharmaceutical Sciences Journal 11.1 (2018).
  • Podlewska, S., et al.
  • Wang, L., et al. "Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities." Chemical biology & drug design 75.3 (2010): 289-301.
  • González-Gómez, J. C., et al. "New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors." Bioorganic & medicinal chemistry letters 13.2 (2003): 175-178.
  • Leopoldo, M., et al. "Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties." Molecules 26.11 (2021): 3197.
  • Yuan, Y., et al. "Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity." Journal of medicinal chemistry 57.17 (2014): 7273-7288.
  • Karakonstantis, E., et al. "Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects." Current molecular medicine 19.8 (2019): 517-533.
  • Berardi, F., et al. "Mixed 5-HT1A/D-2 activity of a new model of arylpiperazines: 1-aryl-4-[3-(1,2-dihydronaphthalen-4-yl)-n-propyl]piperazines. 1. Synthesis and structure-activity relationships." Journal of medicinal chemistry 37.1 (1994): 113-120.
  • Rathi, E., et al. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." ChemistryOpen 11.8 (2022): e202200086.
  • Szafran, K., et al. "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties." Journal of medicinal chemistry 64.15 (2021): 11466-11486.
  • Berardi, F., et al. "Mixed 5-HT1A/D-2 activity of a new model of arylpiperazines: 1-aryl-4-[3-(1,2-dihydronaphthalen-4-yl)-n-propyl]piperazines. 1. Synthesis and structure-activity relationships." Journal of medicinal chemistry 37.1 (1994): 113-120.
  • Liu, Y., et al. "Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway." Journal of enzyme inhibition and medicinal chemistry 38.1 (2023): 2200888.
  • Usher, L., et al. "A chemical genetic approach identifies piperazine antipsychotics as promoters of CNS neurite growth on inhibitory substrates." Molecular and cellular neurosciences 49.3 (2012): 341-350.
  • Choo, H. Y., & Chung, B. J. "3D QSAR studies on new piperazine derivatives with antihistamine and antibradykinin effects." Archives of pharmacal research 23.4 (2000): 324-328.
  • Can, A., et al. "The mouse forced swim test." Journal of visualized experiments: JoVE 58 (2011): e3638.
  • Eurofins. "5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay." eurofinsdiscoveryservices.com.
  • Caccia, S. "N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed." Current drug metabolism 8.6 (2007): 612-622.
  • Popa, M., et al. "Crystal structures of dual dopamine D2 and serotonin 5-HT1A active arylpiperidinyl-2(1H)-3,4-dihydroquinolinones." Journal of Molecular Structure 1141 (2017): 484-496.
  • Castagné, V., Porsolt, R. D., & Moser, P. "The mouse forced swim test." Current protocols in pharmacology Chapter 5 (2009): Unit-5.
  • Rathi, E., et al. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." ChemistryOpen 11.8 (2022): e202200086.
  • Singh, H., & Kumar, M. "CNS - Antipsychotics." SlideShare, 18 May 2017, .

  • Komada, M., Takao, K., & Miyakawa, T. "Elevated plus maze for mice." Journal of visualized experiments: JoVE 50 (2011): e2681.
  • Gifford Bioscience. "Radioligand Binding Assay Protocol." giffordbioscience.com.
  • BMG LABTECH. "Dopamine d2 receptor HTRF binding kinetics." bmglabtech.com.
  • Can, A., et al. "The mouse forced swim test." Journal of visualized experiments: JoVE 58 (2011): e3638.
  • Multispan, Inc. "5-HT1A RECEPTOR - C1319a." multispaninc.com.
  • Revvity. "DOPAMINE D2 LABELED CELLS." revvity.com.
  • MDPI. "Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach." mdpi.com.
  • Eurofins. "cAMP Hunter™ Human HTR1A (5-HT1A) Gi Cell-Based Assay Kit (CHO-K1)." eurofinsdiscoveryservices.com.
  • Wikipedia. "Piperazine." en.wikipedia.org.
  • protocols.io.
  • Wolska, J., & Cybulski, J. "Recent Approaches to the Synthesis of Aripiprazole – A New Generation Antypsychotic Drug." Current Organic Synthesis 11.4 (2014): 584-595.
  • Di Stefano, M., et al. "Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors." European journal of medicinal chemistry 263 (2024): 115916.
  • Google Patents. "Process for the preparation of olanzapine.
  • Jove. "Mouse Forced Swim Test l Protocol Preview." jove.com.
  • PubMed. "Serotonin 5-HT1A receptor activation increases cyclic AMP formation in the rat hippocampus in vivo." pubmed.ncbi.nlm.nih.gov.
  • ResearchGate. "Discovery of Arylpiperazines with Broad‐Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles | Request PDF.
  • Colabufo, N. A., et al. "Mixed 5-HT1A/D-2 activity of a new model of arylpiperazines: 1-aryl-4-[3-(1,2-dihydronaphthalen-4-yl)-n-propyl]piperazines. 1. Synthesis and structure-activity relationships." Journal of medicinal chemistry 37.1 (1994): 113-120.

Sources

Technical Guide: Rational Design & Evaluation of Piperazine-Based Antimicrobials

[1]

Introduction: The Renaissance of a Privileged Scaffold

While historically recognized as an anthelmintic agent (e.g., piperazine citrate), the piperazine scaffold (1,4-diazacyclohexane) has evolved into a "privileged structure" in modern medicinal chemistry.[1][2][3] Its rigid, six-membered heterocyclic ring containing two nitrogen atoms serves as an ideal linker, offering defined spatial geometry and multiple hydrogen-bonding acceptors/donors.[1][3]

In the context of the antimicrobial resistance (AMR) crisis, piperazine derivatives are no longer just worming agents; they are critical moieties in fluoroquinolones (e.g., ciprofloxacin) and emerging as potent Efflux Pump Inhibitors (EPIs) capable of reversing multi-drug resistance (MDR) in Gram-negative bacteria.[1]

This guide outlines a technical workflow for investigating these compounds, moving from rational Structure-Activity Relationship (SAR) design to biological validation and mechanistic elucidation.

Chemical Foundation: Structure-Activity Relationship (SAR)

The pharmacological versatility of piperazine lies in its N1 and N4 substitution points.[1] Researchers must understand how modifications at these positions dictate antimicrobial potency versus toxicity.[1]

Key SAR Principles
  • Lipophilicity (N-Substitution): Attaching lipophilic aryl or thioaryl groups to the N1 position enhances membrane permeability, crucial for targeting Gram-positive bacteria like S. aureus.[1]

  • Electron Modulation: Electron-withdrawing groups (e.g., -CF3, -NO2) on phenyl rings attached to the piperazine often increase antimicrobial activity by altering the pKa and stability of the molecule.[1]

  • Linker Function: The piperazine ring acts as a spacer.[1] In fluoroquinolones, the C7-piperazinyl group improves the spectrum of activity against Gram-negative bacteria by influencing DNA gyrase binding.[1]

Visualization: Piperazine SAR Logic

PiperazineSARCorePiperazine Core(1,4-diazacyclohexane)N1N1 Substitution(Lipophilicity)Core->N1FunctionalizationN4N4 Substitution(Target Affinity)Core->N4FunctionalizationActivityAntimicrobial PotencyN1->ActivityMembrane PenetrationToxCytotoxicity ProfileN1->ToxSelectivity IndexN4->ActivityEnzyme Binding (e.g., Gyrase)

Figure 1: Strategic functionalization points on the piperazine ring for antimicrobial optimization.

Workflow I: Antimicrobial Susceptibility Profiling

Before mechanistic study, the bacteriostatic and bactericidal baselines must be established using standardized protocols.[1]

Protocol: Broth Microdilution (MIC/MBC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Standard: CLSI M07-A10 / EUCAST guidelines.

Materials
  • Müller-Hinton Broth (MHB), cation-adjusted.[1]

  • 96-well microtiter plates (polystyrene, round bottom).[1]

  • Test Compound (stock solution in DMSO).[1]

  • Control Strain: E. coli ATCC 25922 or S. aureus ATCC 29213 (Required for self-validation).[1]

Step-by-Step Methodology
  • Inoculum Prep: Prepare a bacterial suspension (0.5 McFarland standard) and dilute 1:100 in MHB to achieve

    
     CFU/mL.
    
  • Compound Dilution: Add 100 µL of MHB to columns 2–12. Add 200 µL of test compound (at

    
     max concentration) to column 1. Perform serial 2-fold dilutions from column 1 to 10.
    
  • Controls (Self-Validation):

    • Column 11 (Growth Control): Bacteria + Broth + Solvent (DMSO).[1]

    • Column 12 (Sterility Control): Broth only.

  • Incubation: Add 100 µL of bacterial inoculum to columns 1–11. Incubate at 37°C for 16–20 hours.

  • Readout: MIC is the lowest concentration with no visible turbidity.[1]

  • MBC Determination: Plate 10 µL from clear wells onto agar. MBC is the concentration killing

    
     of the initial inoculum.[1]
    
Data Interpretation Table
MetricResultInterpretation
MIC

Potent antimicrobial candidate.[1][4]
MIC

Moderate activity; may need structural optimization.[1]
MBC/MIC Ratio

Bactericidal (Kills bacteria).[1][4]
MBC/MIC Ratio

Bacteriostatic (Inhibits growth only).[1]

Workflow II: Mechanistic Elucidation (Efflux Pump Inhibition)

One of the most promising applications of piperazine derivatives is reversing resistance by inhibiting bacterial efflux pumps (e.g., NorA in S. aureus or AcrAB-TolC in E. coli).[1]

Protocol: Ethidium Bromide (EtBr) Accumulation Assay

Objective: Assess if the piperazine compound blocks efflux pumps, causing fluorescent EtBr to accumulate inside the cell.[1]

Methodology
  • Preparation: Grow bacteria to mid-log phase (

    
    ). Wash and resuspend in PBS.[1][5]
    
  • Loading: Add Ethidium Bromide (final conc. 1–2 µg/mL) and the test piperazine compound (at

    
     MIC).
    
  • Positive Control: Use Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Reserpine (known efflux inhibitors).[1]

  • Measurement: Monitor fluorescence (Excitation: 530 nm, Emission: 590 nm) every 60 seconds for 30 minutes.

  • Result: An increase in fluorescence compared to the untreated control indicates Efflux Pump Inhibition (EPI).[1]

Visualization: Efflux Pump Inhibition Mechanism

EffluxMechanismBacteriaBacterial CellPumpEfflux Pump(e.g., NorA)Bacteria->PumpSubstrate BindingAntibioticAntibiotic/EtBrPump->AntibioticExtrusion (Resistance)ResultIntracellular Accumulation(Cell Death/Fluorescence)Pump->ResultInhibition leads to...Antibiotic->BacteriaPassive DiffusionPiperazinePiperazine Derivative(Inhibitor)Piperazine->PumpBlocks Channel/ATPase

Figure 2: Mechanism of Action where piperazine derivatives block efflux pumps, preventing antibiotic expulsion.[1]

Workflow III: Safety & Selectivity (Cytotoxicity)

A potent antimicrobial is useless if it lyses human cells.[1] The Selectivity Index (SI) is the gold standard metric for drug viability.[1]

Protocol: MTT Viability Assay

Objective: Determine the Cytotoxic Concentration 50% (

1
  • Seeding: Seed cells (

    
     cells/well) in 96-well plates and incubate for 24h.
    
  • Treatment: Treat with serial dilutions of the piperazine compound.

  • Dye Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1] Viable mitochondria convert MTT to purple formazan.[1]

  • Solubilization: Dissolve crystals in DMSO and read absorbance at 570 nm.

  • Calculation:

    
    
    

Threshold: An SI

1

1

References

  • RSC Advances (2021). Piperazine based antimicrobial polymers: a review. (Discusses membrane disruption mechanisms).

  • International Journal of Current Microbiology and Applied Sciences (2024). Antimicrobial Activity of Novel Piperazine Molecules. (Details on compound RL-308 and MIC protocols).

  • National Institutes of Health (2011). Ethidium bromide MIC screening for enhanced efflux pump gene expression.[1] (Validation of the EtBr cartwheel method).

  • Asian Pacific Journal of Health Sciences (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (Overview of N-substituted derivatives).

  • Der Pharma Chemica (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives.[1][6] (SAR and Ciprofloxacin comparisons).[1][2][6][7]

The Technical Guide to Unlocking the Antiparasitic Potential of GABA Receptor Interacting Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of GABA Receptors in Parasite Neuromuscular Control

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the nervous systems of both vertebrates and invertebrates.[1] In parasites such as nematodes, flatworms, and insects, GABAergic signaling is essential for fundamental life processes, including locomotion, feeding, and reproduction.[1][2] This reliance on GABA-mediated inhibition presents a strategic vulnerability that has been successfully exploited in the development of a range of potent antiparasitic agents.

GABA exerts its effects by binding to two main classes of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors.[1][3] The vast majority of antiparasitic compounds that interact with the GABAergic system target the GABA-A receptor, a ligand-gated ion channel.[4] These receptors are part of the Cys-loop superfamily of pentameric ligand-gated ion channels (pLGICs), which also includes nicotinic acetylcholine, glycine, and 5-HT3 receptors.[5] Upon binding GABA, the channel opens, allowing the influx of chloride ions, which hyperpolarizes the neuron and makes it less likely to fire an action potential, leading to muscle relaxation or paralysis.[3]

The selective toxicity of many GABA receptor-targeting antiparasitics stems from subtle but significant structural differences between parasite and host receptors. Additionally, some parasites, particularly arthropods, possess glutamate-gated chloride channels (GluCls), another member of the Cys-loop superfamily that is absent in vertebrates. These channels are a primary target for some of the most successful antiparasitic drugs.[6] This guide provides a comprehensive overview of the major classes of antiparasitic compounds that interact with GABA and related Cys-loop receptors, detailed methodologies for their characterization, and insights into the mechanisms of resistance and future drug discovery efforts.

Major Classes of GABA Receptor-Interacting Antiparasitics

The targeting of parasite GABA receptors has led to the development of several highly effective classes of antiparasitic drugs. Each class exhibits a distinct mechanism of action, binding to different sites on the receptor complex.

Macrocyclic Lactones (e.g., Ivermectin)

Ivermectin, a derivative of the avermectin family of natural products, has had a revolutionary impact on human and veterinary medicine for its broad-spectrum activity against nematodes and arthropods.[7] Its primary mechanism of action is the selective and high-affinity binding to glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells.[8] This binding locks the channel in an open state, leading to a sustained influx of chloride ions, hyperpolarization of the cell membrane, and subsequent flaccid paralysis and death of the parasite.[8][9]

While GluCls are the primary target, ivermectin also interacts with GABA-A receptors, potentiating the effects of GABA and further contributing to the paralytic effect.[7][9] The selective toxicity of ivermectin is largely due to the absence of GluCls in mammals and the fact that mammalian GABA receptors are primarily located in the central nervous system, protected by the blood-brain barrier, which ivermectin does not efficiently cross.[9]

Phenylpyrazoles (e.g., Fipronil)

Fipronil is a broad-spectrum insecticide widely used in veterinary medicine to control flea and tick infestations.[10] Its mode of action is the non-competitive antagonism of GABA-gated chloride channels.[10][11] Fipronil binds within the ion pore of the receptor, physically blocking the passage of chloride ions and thereby preventing GABA's inhibitory signaling.[12] This leads to hyperexcitation of the central nervous system, convulsions, and death of the insect.[12] Fipronil also exhibits activity against invertebrate GluCls, contributing to its insecticidal efficacy.[6] Its selectivity for insects over mammals is attributed to a higher binding affinity for insect GABA receptors.[4][6]

Isoxazolines (e.g., Fluralaner)

The isoxazolines are a newer class of ectoparasiticides that have demonstrated remarkable efficacy against fleas and ticks in companion animals.[13] Like fipronil, fluralaner is a non-competitive antagonist of GABA-gated chloride channels.[13][14] However, it is believed to act at a distinct site from phenylpyrazoles and other classical non-competitive antagonists like dieldrin.[13] This different binding site is significant because it allows isoxazolines to be effective against pests that have developed resistance to older classes of insecticides.[13] Fluralaner potently inhibits GABA-induced currents in insect RDL (resistance-to-dieldrin) receptors.[14][15]

Quantitative Analysis of Compound Potency

The efficacy of these compounds can be quantified by determining their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) on target receptors. These values are typically obtained through electrophysiological studies on heterologously expressed receptors.

CompoundParasite/ReceptorAssayPotency (IC50/EC50)Reference(s)
Fipronil Ctenocephalides felis (cat flea) RDLTEVC10.02 nM[15]
Drosophila melanogaster (fruit fly) RDLTEVC8.595 nM[13]
Cockroach GABA ReceptorElectrophysiology30 nM[6]
Rat GABA-A ReceptorElectrophysiology1600 nM[6]
Fluralaner Ctenocephalides felis (cat flea) RDLTEVC4.20 nM[15]
Drosophila melanogaster (fruit fly) RDLTEVC5.018 nM[13]
Bactrocera dorsalis (oriental fruit fly) RDLTEVC150 nM[14]
Ivermectin Haemonchus contortus (barber's pole worm) GABA ReceptorTEVC69.90 nM (inhibition)[15]

Experimental Methodologies for Characterizing GABA Receptor-Interacting Compounds

A multi-faceted experimental approach is necessary to fully characterize the antiparasitic potential of compounds targeting GABA receptors. This typically begins with in vitro molecular techniques and progresses to in vivo efficacy studies.

Molecular Cloning and Heterologous Expression of Parasite GABA Receptors

The foundation for detailed pharmacological and electrophysiological analysis is the isolation and expression of the target receptor. The Xenopus laevis oocyte expression system is a robust and widely used platform for this purpose due to the large size of the oocytes and their low levels of endogenous receptor expression.[5]

Workflow for Heterologous Expression in Xenopus Oocytes

cluster_0 Phase 1: Gene to cRNA cluster_1 Phase 2: Oocyte Expression Parasite Tissue Parasite Tissue RNA Extraction RNA Extraction Parasite Tissue->RNA Extraction Isolate total RNA cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis Reverse transcription PCR Amplification PCR Amplification cDNA Synthesis->PCR Amplification Gene-specific primers Vector Ligation Vector Ligation PCR Amplification->Vector Ligation Ligate into expression vector cRNA Synthesis cRNA Synthesis Vector Ligation->cRNA Synthesis In vitro transcription Oocyte Injection Oocyte Injection cRNA Synthesis->Oocyte Injection Microinjection Incubation Incubation Oocyte Injection->Incubation 2-5 days at 16-18°C Electrophysiology Electrophysiology Incubation->Electrophysiology Functional analysis

Caption: Workflow for cloning and expressing parasite GABA receptors in Xenopus oocytes.

Step-by-Step Protocol: Molecular Cloning and Expression

  • RNA Isolation: Extract total RNA from the target parasite species or specific tissues known to express GABA receptors (e.g., nerve cords).

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using reverse transcriptase and oligo(dT) or random primers.

  • PCR Amplification: Amplify the full-length coding sequence of the GABA receptor subunit gene from the cDNA using gene-specific primers designed from known sequences.

  • Cloning: Ligate the PCR product into a suitable expression vector, such as pGEM-T or a specialized oocyte expression vector, and transform into competent E. coli. Verify the sequence of the insert.

  • cRNA Synthesis: Linearize the plasmid DNA and use an in vitro transcription kit (e.g., mMESSAGE mMACHINE™) to synthesize capped complementary RNA (cRNA).

  • Oocyte Preparation and Injection: Harvest oocytes from a mature female Xenopus laevis. Defolliculate the oocytes with collagenase treatment.

  • Microinjection: Inject each oocyte with approximately 50 nL of the cRNA solution (typically 0.1-1.0 µg/µL) using a microinjection system.

  • Incubation: Incubate the injected oocytes for 2-5 days at 16-18°C in a suitable medium (e.g., Barth's solution) to allow for receptor expression on the cell surface.

Electrophysiological Characterization using Two-Electrode Voltage Clamp (TEVC)

TEVC is the gold-standard technique for characterizing the function and pharmacology of ion channels expressed in Xenopus oocytes.[7][9] It allows for the precise control of the oocyte's membrane potential while measuring the ionic currents flowing through the expressed channels in response to agonist and antagonist application.[16]

Experimental Setup for Two-Electrode Voltage Clamp

cluster_0 Recording Setup cluster_1 Control & Acquisition Oocyte Oocyte (in chamber) Ground Oocyte->Ground V_electrode V_electrode->Oocyte Amplifier Amplifier V_electrode->Amplifier Vm I_electrode I_electrode->Oocyte I_electrode->Amplifier I_inject Amplifier->I_electrode Computer Computer Amplifier->Computer Data Acquisition Perfusion Perfusion System Computer->Perfusion Solution Control Perfusion->Oocyte Drug Application

Caption: Diagram of a two-electrode voltage clamp (TEVC) recording setup.

Step-by-Step Protocol: TEVC Recording

  • Prepare Solutions: Prepare the recording solution (e.g., ND96) and stock solutions of GABA and the test compounds.

  • Pull Electrodes: Pull glass microelectrodes to a resistance of 0.5-2.0 MΩ when filled with 3 M KCl.

  • Position Oocyte: Place an oocyte expressing the receptor of interest in the recording chamber and perfuse with recording solution.

  • Impale Oocyte: Using micromanipulators, carefully impale the oocyte with both the voltage-sensing and current-injecting electrodes.

  • Voltage Clamp: Clamp the oocyte's membrane potential at a holding potential of -60 to -80 mV.

  • Agonist Application: Apply GABA at its EC50 concentration to elicit a control current response.

  • Compound Application: Co-apply the test compound with GABA (for antagonists) or apply the compound alone (for agonists/allosteric modulators) and record the change in current.

  • Dose-Response Analysis: Apply a range of compound concentrations to generate a dose-response curve and calculate the IC50 or EC50 value.

High-Throughput Screening (HTS) for Novel Antiparasitics

Discovering new chemical scaffolds with antiparasitic activity requires screening large compound libraries. Whole-organism assays using the free-living nematode Caenorhabditis elegans are particularly valuable for HTS due to its genetic tractability, rapid life cycle, and the conservation of many essential biological pathways with parasitic nematodes.[17][18]

Workflow for a C. elegans Motility-Based HTS Assay

Sync Culture Synchronize C. elegans (e.g., L4 stage) Dispense Dispense worms into 384-well plates Sync Culture->Dispense Add Compounds Add compound library (one compound per well) Dispense->Add Compounds Incubate Incubate for a defined period (e.g., 24h) Add Compounds->Incubate Measure Motility Automated motility measurement (e.g., infrared) Incubate->Measure Motility Data Analysis Identify wells with significant motility reduction Measure Motility->Data Analysis Hit Validation Confirm activity of hits in dose-response assays Data Analysis->Hit Validation

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of Di(1-piperazinyl)methanone Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the core physicochemical properties of Di(1-piperazinyl)methanone Dihydrochloride, a key building block in modern medicinal chemistry. As a bis-piperazine scaffold, its characteristics profoundly influence the solubility, stability, and pharmacokinetic profiles of more complex molecules derived from it.[1] Understanding these foundational properties is paramount for efficient drug design, formulation development, and ensuring the integrity of research outcomes.

Molecular Profile and Structural Attributes

This compound is a symmetrical molecule featuring two piperazine rings linked by a central carbonyl group (methanone). The dihydrochloride salt form is specifically designed to enhance stability and aqueous solubility, making it more amenable to handling in laboratory and pharmaceutical settings.[1]

The presence of two basic piperazine rings is the defining structural feature, governing the compound's ionization behavior, pH-dependent solubility, and potential for hygroscopicity. The hydrochloride salt form implies that the two most basic nitrogen atoms are protonated.

PropertyValueSource
IUPAC Name di(piperazin-1-yl)methanone;dihydrochloride[1][2]
CAS Number 208711-30-2[1][2]
Molecular Formula C₉H₂₀Cl₂N₄O[1][2]
Molecular Weight 271.19 g/mol [1][2]
Appearance Light yellow to brown solid[1]
Purity ≥97%[2]
Storage Store at 0-8 °C[2]
Ionization Behavior (pKa): The Key to pH-Dependent Properties

The two piperazine rings give Di(1-piperazinyl)methanone a polyprotic basic character. The pKa values associated with the protonated nitrogens are critical determinants of its behavior in aqueous solutions of varying pH. While direct experimental pKa values for this specific molecule are not widely published, piperazine itself is known to have two pKa values, and this behavior is conserved in its derivatives.

Understanding these pKa values is essential for:

  • Predicting the predominant ionic species at a given pH.

  • Developing appropriate buffer systems for analytical methods.

  • Anticipating pH-dependent solubility and lipophilicity.

  • Designing effective formulation strategies.

Caption: Ionization states of this compound.

This method provides a reliable, direct measurement of the compound's pKa values.

Objective: To determine the acid dissociation constants (pKa) of this compound in an aqueous solution.

Methodology:

  • Preparation: Accurately weigh approximately 50-100 mg of the compound and dissolve it in 50 mL of degassed, deionized water.

  • Titration Setup: Place the solution in a temperature-controlled beaker (25 °C) with a magnetic stirrer. Calibrate a pH electrode and immerse it in the solution.

  • Titration: Use a calibrated burette to add a standardized solution of 0.1 M NaOH in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points, where 50% and 150% of the first molar equivalent of base has been added.

Causality: The piperazine nitrogens are basic and readily accept protons. Titrating the dihydrochloride salt with a strong base (NaOH) systematically removes these protons. The resulting pH curve reveals the buffer regions centered around the pKa values, providing a direct measure of the proton affinity of each basic center.

Solubility Profile

The dihydrochloride salt form is explicitly used to enhance aqueous solubility.[1] The compound is described as freely soluble in water and slightly soluble in alcohols like methanol and ethanol.[3] Some sources suggest that heating and sonication may be required, indicating moderate aqueous solubility.[1] This solubility is intrinsically linked to the pH of the medium due to the compound's pKa values. At lower pH, the fully protonated, highly polar form dominates, leading to higher solubility. As the pH increases past the pKa values, the less polar free base forms, which is expected to decrease aqueous solubility.

Objective: To determine the equilibrium solubility of the compound in various aqueous and organic solvents.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to vials containing a known volume of the test solvent (e.g., water, pH 7.4 phosphate-buffered saline, methanol).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them, to separate the undissolved solid from the supernatant.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant, filter it through a 0.45 µm filter, and dilute as necessary. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Validation: The presence of undissolved solid in the vial at the end of the experiment is crucial to confirm that saturation was achieved.

Solid-State Properties: Hygroscopicity and Stability

As a salt, particularly a hydrochloride salt, the potential for hygroscopicity (the tendency to absorb moisture from the air) is a critical consideration.[4] High hygroscopicity can lead to significant physicochemical changes, including chemical degradation and alterations in solid-state form, which can impact therapeutic performance and shelf-life.[5] For pharmaceutical compounds, identifying a physically stable form under varying humidity is a key objective.[6]

Objective: To quantify the moisture uptake of the solid compound as a function of relative humidity (RH).

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of the compound onto the DVS instrument's microbalance.

  • Drying: Dry the sample under a stream of dry nitrogen (0% RH) until a stable weight is achieved. This establishes the dry mass baseline.

  • Sorption/Desorption Cycle: Program the instrument to increase the RH in stepwise increments (e.g., 10% steps from 0% to 90% RH) and then decrease it back to 0%. At each step, the instrument holds the RH constant until the sample weight equilibrates.

  • Data Analysis: The instrument records the change in mass at each RH step. The results are plotted as the percentage change in mass versus RH, creating a sorption-desorption isotherm. This plot reveals the extent of water uptake and whether any irreversible changes occur.

Causality: The polar nature of the dihydrochloride salt and the presence of nitrogen atoms capable of hydrogen bonding make the solid lattice susceptible to interaction with water molecules. DVS provides a precise, controlled environment to measure this interaction, classifying the material's hygroscopic nature and identifying critical humidity points where phase transitions might occur.

Chemical Stability and Forced Degradation

Understanding the chemical stability of a compound is essential for determining appropriate storage conditions and predicting its shelf-life.[7] Forced degradation studies are intentionally rigorous experiments designed to identify potential degradation pathways and products under various stress conditions.[8] These studies are foundational for developing stability-indicating analytical methods.[7] For a dihydrochloride salt, hydrolysis and oxidation are often key degradation pathways to investigate.[9]

Forced_Degradation_Workflow cluster_stress Stress Conditions (ICH Q1A) API Di(1-piperazinyl)methanone Dihydrochloride Acid Acid Hydrolysis (e.g., 0.1 M HCl) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) API->Base Oxidation Oxidation (e.g., 3% H2O2) API->Oxidation Thermal Thermal (e.g., 60°C) API->Thermal Photolytic Photolytic (ICH Q1B) API->Photolytic Analysis Stability-Indicating HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis

Caption: Workflow for a forced degradation study.

Objective: To investigate the degradation profile of the compound under acidic, basic, oxidative, thermal, and photolytic stress.

Methodology:

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat (e.g., at 60°C) for a defined period (e.g., 24 hours).[9]

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or with gentle heating.[9]

    • Oxidation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[10]

    • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80°C).

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analytical Method: Analyze the stressed samples using a validated stability-indicating HPLC method, typically with a photodiode array (PDA) detector and mass spectrometry (MS) to separate, identify, and quantify the parent compound and any degradation products.

Trustworthiness: A self-validating protocol for a stability study requires demonstrating mass balance. The sum of the assay value of the parent compound and the levels of all detected degradation products should ideally remain constant throughout the study. This confirms that all significant degradation products are being detected and quantified by the analytical method.

References

  • Title: 12.0 Piperazine Dihydrochloride.docx Source: G.AMPHRAY LABORATORIES URL: [Link]

  • Title: Characterization, Solubility, and Hygroscopicity of a Pharmaceutical Compound Source: Technobis URL: [Link]

  • Title: 1-(Cyclopropylcarbonyl)piperazine Hydrochloride | C8H15ClN2O | CID 20847955 Source: PubChem URL: [Link]

  • Title: Method of analysis of Piperazine Source: Pharma Knowledge Forum URL: [Link]

  • Title: piperazine dihydrochloride, 142-64-3 Source: The Good Scents Company URL: [Link]

  • Title: Cyclopropyl)(piperazin-1-yl)methanone hydrochloride Source: Pipzine Chemicals URL: [Link]

  • Title: Mephedrone - Wikipedia Source: Wikipedia URL: [Link]

  • Title: CAS No : 1021298-67-8 | Product Name : Cyclopropyl(piperazin-1-yl)methanone Hydrochloride Source: Pharmaffiliates URL: [Link]

  • Title: Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients | Request PDF Source: ResearchGate URL: [Link]

  • Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

  • Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials Source: United Nations Office on Drugs and Crime URL: [Link]

  • Title: A study on forced degradation and validation of stability indicating RP-HPLC method for determination of benzalkonium chloride in azelastine hydrochoride pharmaceutical ophthalmic formulation Source: ResearchGate URL: [Link]

  • Title: A Review on Analytical Methods for Piperazine Determination Source: ResearchGate URL: [Link]

  • Title: Development and Characterization of Hygroscopicity-Controlled Sustain Release Formulation of Divalproex Sodium Source: PMC - PubMed Central URL: [Link]

  • Title: Analytical Methods Source: RSC Publishing URL: [Link]

  • Title: Pharmaceutical Forced Degradation Studies with Regulatory Consideration Source: ResearchGate URL: [Link]

  • Title: Dosage forms for hygroscopic active ingredients Source: Google Patents URL
  • Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: JOCPR URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: NIH URL: [Link]

  • Title: Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario Source: Academia.edu URL: [Link]

  • Title: 1-(Cyclopropylcarbonyl)piperazine | C8H14N2O | CID 2064235 Source: PubChem URL: [Link]

Sources

Understanding the Role of the Methanone Linker in Piperazine Dimers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of medicinal chemistry, the linker moiety is rarely a passive connector; it is a determinant of pharmacodynamics and pharmacokinetics. This guide examines the methanone (carbonyl) linker within piperazine dimers and piperazine-tethered pharmacophores. Unlike flexible alkyl (methylene) spacers, the methanone bridge introduces significant conformational rigidity , electronic modulation , and metabolic stability .

This technical whitepaper analyzes the structural consequences of replacing


 methylene carbons with 

hybridized carbonyls, providing synthesis protocols and mechanistic insights for drug developers targeting GPCRs, kinases (e.g., FLT3), and viral capsids.

Structural Biology & Cheminformatics: The Methanone Effect

The substitution of a methylene linker (


) with a methanone linker (

) fundamentally alters the topology and electronic profile of the piperazine core.
Conformational Restriction (The "Amide Plane")

The primary role of the methanone linker is entropy reduction .

  • Mechanism: The lone pair on the piperazine nitrogen delocalizes into the carbonyl

    
    -system, creating partial double-bond character (
    
    
    
    ). This restricts rotation around the
    
    
    bond, locking the piperazine ring and the attached scaffold into a planar or preferred dihedral arrangement.
  • Thermodynamic Benefit: By pre-organizing the ligand into a bioactive conformation, the methanone linker reduces the entropic penalty (

    
    ) upon binding to the receptor pocket.
    
Electronic Modulation and pKa

The methanone group is a strong Electron Withdrawing Group (EWG).

  • Basicity Reduction: A typical

    
    -alkyl piperazine nitrogen has a 
    
    
    
    of ~8.0–9.0. An
    
    
    -acyl (methanone-linked) nitrogen is non-basic (amide-like). This prevents protonation at physiological pH, altering the molecule's lipophilicity (
    
    
    ) and membrane permeability.
  • Metabolic Shielding: The electron-deficient nature of the amide nitrogen protects the adjacent

    
    -carbons from oxidative dealkylation by Cytochrome P450 enzymes, a common clearance pathway for alkyl-piperazines.
    
Comparative Physicochemical Profile[1]
FeatureAlkyl/Methylene Linker (

)
Methanone Linker (

)
Drug Design Impact
Hybridization

(Tetrahedral)

(Trigonal Planar)
Alters vector orientation of the piperazine.
Rotational Freedom High (Free rotation)Restricted (Partial double bond)Increases selectivity by limiting induced fit.
H-Bonding None (Hydrophobic)H-Bond Acceptor (Oxygen)Adds specific interaction point for receptor residues.
Metabolic Stability Low (Susceptible to N-dealkylation)High (Resistant to oxidation)Prolongs half-life (

).
Solubility High (Ionizable amine)Moderate (Neutral amide)Modulates permeability and BBB penetration.

Mechanistic Visualization: Conformational Dynamics

The following diagram illustrates the energy landscape difference between a flexible alkyl linker and a rigid methanone linker. The methanone linker forces the piperazine into a specific vector relative to the aryl core.

ConformationalDynamics cluster_0 Alkyl Linker (Flexible) cluster_1 Methanone Linker (Rigid) NodeA Piperazine Core NodeB Methylene Spacer (sp3 Carbon) NodeA->NodeB Free Rotation NodeC Pharmacophore NodeB->NodeC High Entropy NodeE Carbonyl Bridge (sp2 Carbon) NodeB->NodeE Optimization Strategy NodeD Piperazine Core NodeD->NodeE Restricted Rotation (Resonance) NodeF Pharmacophore NodeE->NodeF Locked Vector

Caption: Comparison of entropic states. The methanone linker (blue) restricts rotational degrees of freedom, locking the pharmacophore in a bioactive conformation compared to the flexible methylene spacer (yellow).

Synthesis Protocols: Constructing the Methanone Bridge

Creating a methanone-linked piperazine dimer (or piperazine-ligand conjugate) typically involves amide coupling or urea formation. Below are two validated protocols.

Protocol A: General Amide Coupling (Heterodimers)

Application: Linking a piperazine moiety to a carboxylic acid-containing scaffold (e.g., FLT3 or GPCR ligands).

  • Reagents:

    • Carboxylic Acid Scaffold (1.0 eq)[1]

    • Piperazine derivative (1.1 eq)

    • EDC.HCl (1.2 eq) or HATU (1.1 eq)

    • HOBt (1.2 eq)

    • DIPEA (3.0 eq)

    • Solvent: Anhydrous DMF or DCM.

  • Procedure:

    • Dissolve the carboxylic acid in anhydrous DMF under

      
       atmosphere.
      
    • Add DIPEA and the coupling agent (EDC or HATU). Stir for 15 minutes at

      
       to activate the acid.
      
    • Add the piperazine derivative.[2][3]

    • Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Validation: Monitor via TLC (MeOH/DCM) or LC-MS. The product should show a mass shift corresponding to the loss of water (

      
       Da from sum of reactants).
      
  • Work-up:

    • Dilute with EtOAc, wash with

      
       HCl (remove unreacted amine), saturated 
      
      
      
      (remove unreacted acid), and brine.
    • Dry over

      
       and concentrate.
      
Protocol B: Symmetrical Urea Synthesis (Bis-piperazine Methanone)

Application: Creating "Bis(piperazin-1-yl)methanone" dimers where the carbonyl is the central bridge.

  • Reagents:

    • Piperazine derivative (2.2 eq)

    • Triphosgene (0.35 eq) [Caution: Generates Phosgene in situ] or CDI (1.1 eq)

    • Triethylamine (

      
      ) (3.0 eq)
      
    • Solvent: Anhydrous DCM (

      
      ).
      
  • Procedure:

    • Dissolve triphosgene in DCM at

      
      .
      
    • Add the piperazine solution (with

      
      ) dropwise over 30 minutes. Exothermic reaction.
      
    • Stir at

      
       for 1 hour, then reflux for 2 hours.
      
    • Mechanism: The first equivalent forms the carbamoyl chloride; the second equivalent displaces the chloride to form the urea.

  • Purification:

    • Recrystallization from Ethanol is often sufficient for symmetrical ureas due to high crystallinity.

Synthesis Workflow Diagram

SynthesisWorkflow Acid Carboxylic Acid (Scaffold) Activation Activation (EDC/HOBt or HATU) Acid->Activation Amine Piperazine (Secondary Amine) Coupling Nucleophilic Attack (Amide Bond Formation) Amine->Coupling UreaForm Double Displacement (Urea Formation) Amine->UreaForm Linker Carbonyl Source (Triphosgene/CDI) Linker->UreaForm Activation->Coupling Product1 Piperazine-Methanone-Aryl (Amide Linker) Coupling->Product1 Heterodimer Product2 Bis(piperazin-1-yl)methanone (Urea Dimer) UreaForm->Product2 Symmetrical Dimer

Caption: Synthetic divergence for methanone linkers. Left path: Amide coupling for scaffold attachment. Right path: Urea synthesis for symmetrical dimers.

Case Studies & Applications

FLT3 Inhibitors (Acute Myeloid Leukemia)

In the development of FLT3 inhibitors, replacing a flexible methylene linker with a methanone linker between a piperazine tail and the aromatic core significantly improved selectivity.

  • Observation: The

    
     methylene linker allowed the piperazine to adopt multiple conformations, leading to off-target binding.
    
  • Solution: Introduction of the methanone linker rigidified the structure.

  • Outcome: The rigidified analog maintained potency (

    
     nM) while reducing toxicity in normal fibroblasts (WI-38 cells) by preventing "induced fit" binding to non-target kinases [4].
    
Antiviral Agents (Norovirus & HCV)

Piperazine dimers linked by spacers are critical in antiviral drug design.

  • Norovirus: Dimerization of piperazine-based cyclosulfamide derivatives via a linker improved the therapeutic index. The linker geometry (often containing carbonyls) determines the distance between the two binding pharmacophores, crucial for spanning the viral capsid protein interfaces [1].

  • HCV (NS5A Inhibitors): While often biphenyl-based, the principle of "linker rigidity" is applied using amide/methanone connections to ensure the two "wings" of the inhibitor match the symmetry of the NS5A dimer.

References

  • Cyclosulfamide-based Derivatives as Inhibitors of Noroviruses. Journal of Virology / NIH. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives. ResearchGate. [Link]

  • Conformational analysis of 2-substituted piperazines. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Bis(piperidin-1-yl)methanone: Structural Analysis. IUCrData / NIH. [Link]

Sources

Methodological & Application

Application Note: High-Performance Synthesis of Urea-Linked Pharmacophores using Di(1-piperazinyl)methanone Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Di(1-piperazinyl)methanone Dihydrochloride (also known as 1,1'-carbonylbispiperazine dihydrochloride) is a critical bifunctional building block used to introduce a rigid, polar urea spacer into drug candidates. Best known as the structural core of the antifungal Itraconazole and its analogues (Posaconazole), this scaffold offers unique pharmacokinetic advantages:

  • Conformational Rigidity: The urea-linked bis-piperazine unit reduces the entropic penalty of binding by locking the pharmacophore into a semi-rigid linear conformation.

  • Solubility Enhancement: The piperazine nitrogens, even when acylated/alkylated, often retain basicity or hydrogen-bonding capability, improving aqueous solubility compared to all-carbon linkers.

  • Modular Synthesis: The molecule acts as a "hub," allowing for the convergent assembly of asymmetrical ligands.

This guide provides standardized protocols for activating the dihydrochloride salt and utilizing it in Nucleophilic Aromatic Substitution (SNAr) and N-alkylation workflows.

Chemical Properties & Handling

The dihydrochloride salt is the preferred storage form due to its superior stability compared to the hygroscopic free base. However, it is non-nucleophilic in its salt form and must be neutralized (free-based) to participate in coupling reactions.

PropertySpecificationApplication Note
Formula C₉H₁₈N₄O · 2HClMW: 271.19 g/mol
Solubility High: Water, MeOHLow: DCM, THF, TolueneRequires polar aprotic solvents (DMSO, DMF, NMP) or Phase Transfer Catalysis (PTC) for organic synthesis.
pKa ~9.8 (Piperazine NH)Requires a base with pKa > 10 for efficient deprotonation (e.g., K₂CO₃, Cs₂CO₃, DIPEA).
Stability HygroscopicStore under inert atmosphere. Absorbs moisture rapidly, leading to stoichiometry errors.

Strategic Synthesis Workflows

Mechanism of Activation

The synthesis relies on the controlled release of the free bis-piperazine nucleophile. In high-value synthesis (e.g., convergent drug assembly), in situ neutralization is preferred over separate free-basing steps to minimize oxidation or hydrolysis.

Visualization: Activation & Coupling Logic

The following diagram illustrates the pathway from the inactive salt to the mono-functionalized intermediate (critical for asymmetrical drugs like Itraconazole) and the final bis-functionalized scaffold.

G Figure 1: Step-wise activation and functionalization of the bis-piperazine linker. Start Di(1-piperazinyl)methanone Dihydrochloride (Salt) Base Base Treatment (K2CO3 / DIPEA) Start->Base  Solubilization   Active Active Nucleophile (Free Base) Base->Active  -2 HCl   Mono Mono-Substituted Intermediate Active->Mono  S_NAr / Alkylation (Kinetic Control)   electrophile1 Electrophile A (Limiting Reagent) electrophile1->Mono Final Asymmetrical Target Scaffold Mono->Final  Step 2 Coupling   electrophile2 Electrophile B (Excess) electrophile2->Final

Experimental Protocols

Protocol A: Synthesis of Asymmetrical Urea Scaffolds (Itraconazole-Type)

Objective: To attach two different pharmacophores (A and B) to the linker. This requires a controlled mono-substitution first. Challenge: Avoiding the formation of the symmetrical "A-Linker-A" byproduct. Solution: Use a large excess of the piperazine linker (3-5 equivalents) relative to the first electrophile.

Materials:
  • This compound (10 mmol, 2.71 g)

  • Electrophile A (e.g., 4-fluoronitrobenzene or an alkyl halide) (2 mmol)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, micronized (25 mmol)

  • Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) (15 mL)

Step-by-Step Methodology:
  • Activation: In a dried round-bottom flask under Nitrogen, charge the this compound and K₂CO₃. Add DMSO.

  • Free-Basing: Heat the mixture to 60°C for 30 minutes with vigorous stirring. The suspension will change consistency as CO₂ evolves (if carbonate is used) and the free base is liberated.

    • Critical Check: Ensure the salt is fully dispersed.

  • Addition of Electrophile A: Dissolve Electrophile A in 2 mL DMSO. Add this solution dropwise over 1 hour to the stirring piperazine mixture at 60-80°C.

    • Why: Slow addition into an excess of the bis-piperazine ensures that any reacting electrophile encounters a free linker molecule rather than an already-substituted product.

  • Reaction: Stir at 80°C for 4-6 hours. Monitor by HPLC/TLC.

  • Workup (Removal of Excess Linker):

    • Cool to room temperature.[1]

    • Pour into ice water (100 mL).

    • Extraction Strategy: The product is likely lipophilic, while the excess unreacted piperazine linker (and its salt) is highly water-soluble. Extract with Ethyl Acetate (3 x 30 mL).

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[2]

  • Result: You now have the mono-substituted intermediate ready for the second coupling.

Protocol B: Synthesis of Symmetrical Homodimers

Objective: Create bivalent ligands (e.g., A-Linker-A) for inducing receptor dimerization.

Methodology:
  • Stoichiometry: Use a ratio of 1:2.2 (Linker : Electrophile).

  • Base: Use 4.0 equivalents of DIPEA (Diisopropylethylamine) in DMF.

  • Condition: Heat to 100°C for 12-18 hours.

  • Purification: Since no mono-substituted product is desired, drive the reaction to completion. The product often precipitates from water or can be recrystallized from Ethanol.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield Incomplete neutralization of the HCl salt.Ensure K₂CO₃ is micronized. Add a catalytic amount of TBAI (Tetrabutylammonium iodide) if using alkyl chlorides.
Symmetrical Byproduct (in Protocol A) Addition of electrophile was too fast or local concentration was too high.Increase dilution. Use a syringe pump for addition. Increase equivalents of the linker to 5x.
Gummy Precipitate Polymerization or salt aggregation.Switch solvent to NMP (N-Methyl-2-pyrrolidone) which handles polar salts better than DMF.
Analytical Verification (NMR)
  • ¹H NMR (DMSO-d₆): Look for the diagnostic piperazine protons.

    • Free Linker: Two multiplets around 3.2 - 3.4 ppm.

    • Mono-substituted: Symmetry breaks. You will see four distinct triplets/multiplets corresponding to the inner and outer protons of both rings.

    • Linker Carbonyl: ¹³C NMR usually shows the urea carbonyl signal around 160-163 ppm.

References

  • Itraconazole Synthesis Logic

    • Source: Heeres, J., et al. (1984). "Antimycotic azoles. 7. Synthesis and antifungal activity of a series of novel triazol-3-ones." Journal of Medicinal Chemistry.
    • Relevance: Establishes the use of the bis-piperazine linker in constructing the triazolone side chain.
    • URL:

  • Process Chemistry of Piperazine Linkers

    • Source: US Patent 5998413 "Process for the prepar
    • Relevance: Details the industrial conditions (Solvent/Base choices) for coupling the linker to the triazole moiety.
    • URL:

  • General Reactivity of Piperazine Ureas

    • Source: "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." Journal of Medicinal Chemistry (2018).
    • Relevance: Discusses the structural rigidity and hydrogen bonding properties of urea-linked heterocycles.
    • URL:

  • Safety & Handling (MSDS Data)

    • Source: NOAA Cameo Chemicals - Piperazine Dihydrochloride.
    • Relevance: Safety data regarding compatibility with oxidizers and handling precautions.
    • URL:

  • Novel Applications (Angiogenesis Inhibitors)

    • Source: "Design and Synthesis of Tetrazole- and Pyridine-Containing Itraconazole Analogs as Potent Angiogenesis Inhibitors."[3] ACS Medicinal Chemistry Letters.

    • Relevance: demonstratesthe use of this specific linker in creating novel non-antifungal drugs (repurposing the scaffold).
    • URL:

Sources

Application Notes and Protocols for N-alkylation and N-arylation Reactions with Di(1-piperazinyl)methanone Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Medicinal Chemistry

Di(1-piperazinyl)methanone Dihydrochloride is a valuable building block in medicinal chemistry, offering a structurally unique and functionally versatile scaffold for the synthesis of novel compounds.[1] Its bis-piperazine motif is of particular interest in drug discovery, as the piperazine ring is a well-established "privileged scaffold" known to enhance the pharmacokinetic properties of therapeutic agents.[1] This guide provides detailed application notes and protocols for the N-alkylation and N-arylation of this compound, enabling researchers to efficiently incorporate this moiety into their synthetic workflows.

The dihydrochloride salt form of this reagent ensures stability and improves handling characteristics.[1] However, it is crucial to recognize that the protonated piperazine nitrogens are not nucleophilic. Therefore, in-situ deprotonation with a suitable base is a prerequisite for successful N-alkylation and N-arylation reactions. This guide will address the theoretical underpinnings and provide practical, step-by-step protocols for these transformations.

Chemical and Physical Properties

A thorough understanding of the reagent's properties is essential for its effective and safe use.

PropertyValueReference
CAS Number 208711-30-2[1]
Molecular Formula C₉H₂₀Cl₂N₄O[1]
Molecular Weight 271.19 g/mol [1]
Appearance White to cream-colored needles or powder[1]
Melting Point 318-320 °C (with decomposition)[1]
Solubility Soluble in water[1]

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Core Principle: In-Situ Neutralization

The primary consideration when using this compound is the need to liberate the free base form of the piperazine nitrogens. This is achieved by the addition of a suitable base to neutralize the two equivalents of hydrochloric acid. The choice of base is critical and depends on the specific reaction conditions and the nature of the electrophile.

G Reagent Di(1-piperazinyl)methanone Dihydrochloride (Protonated) FreeBase Di(1-piperazinyl)methanone (Free Base - Nucleophilic) Reagent->FreeBase Deprotonation Base Base (≥ 2 eq.) Base->FreeBase Product N-Alkylated/N-Arylated Product FreeBase->Product Nucleophilic Attack Electrophile Electrophile (Alkyl Halide, Aryl Halide, etc.) Electrophile->Product

Caption: In-situ generation of the nucleophilic free base.

N-Alkylation Protocols

N-alkylation of the piperazine moieties can be achieved through several methods, with direct alkylation using alkyl halides and reductive amination being the most common. There are three primary methods for transforming piperazine into its N-alkyl analogs: nucleophilic substitution on alkyl halides or sulfonates, reductive amination, and the reduction of carboxyamides.[2]

Protocol 1: Direct N-Alkylation with Alkyl Halides

This method involves the reaction of the in-situ generated free base with an alkyl halide (e.g., iodide, bromide, or chloride). The choice of base and solvent is crucial to achieve good yields and minimize side reactions.

Workflow for Direct N-Alkylation:

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up and Purification Reagent Dissolve this compound in a suitable solvent (e.g., DMF, CH3CN) AddBase Add a non-nucleophilic base (e.g., K2CO3, Et3N) (≥ 2 equivalents) Reagent->AddBase AddAlkylHalide Add alkyl halide (1-2.2 equivalents) dropwise at room temperature AddBase->AddAlkylHalide Heat Heat the reaction mixture (e.g., 60-80 °C) and monitor by TLC/LC-MS AddAlkylHalide->Heat Quench Cool to room temperature and quench with water Heat->Quench Extract Extract with an organic solvent (e.g., EtOAc, CH2Cl2) Quench->Extract Purify Purify by column chromatography Extract->Purify

Caption: Step-by-step workflow for direct N-alkylation.

Detailed Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN).

  • Base Addition: Add a suitable inorganic or organic base (e.g., potassium carbonate (K₂CO₃, 2.5 eq.) or triethylamine (Et₃N, 3.0 eq.)). Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkyl Halide Addition: Slowly add the alkyl halide (1.0-2.2 eq., depending on whether mono- or di-alkylation is desired) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base is used to prevent competition with the piperazine nitrogens for the alkyl halide. An excess of the base is used to ensure complete neutralization of the dihydrochloride and to scavenge the proton generated during the alkylation.

  • Solvent: Polar aprotic solvents like DMF and acetonitrile are chosen for their ability to dissolve the reagents and facilitate the Sₙ2 reaction.

  • Temperature: Heating is often necessary to increase the reaction rate, especially with less reactive alkyl halides like chlorides.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a versatile method for N-alkylation, particularly for introducing more complex alkyl groups.[2][3] This two-step, one-pot procedure involves the formation of an iminium ion intermediate followed by its reduction.[3]

Workflow for Reductive Amination:

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Purification Reagent Suspend this compound in a suitable solvent (e.g., CH2Cl2, DCE) AddBase Add a base (e.g., Et3N) to neutralize Reagent->AddBase AddCarbonyl Add aldehyde or ketone (1-2.2 equivalents) AddBase->AddCarbonyl AddReducingAgent Add a reducing agent (e.g., NaBH(OAc)3, NaBH3CN) portion-wise at 0 °C AddCarbonyl->AddReducingAgent Stir Stir at room temperature and monitor by TLC/LC-MS AddReducingAgent->Stir Quench Quench with saturated aqueous NaHCO3 Stir->Quench Extract Extract with an organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify

Caption: Step-by-step workflow for reductive amination.

Detailed Protocol:

  • Reagent Preparation: In a round-bottom flask, suspend this compound (1.0 eq.) in a solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE).

  • Neutralization and Imine Formation: Add triethylamine (3.0 eq.) to the suspension and stir for 15 minutes. Then, add the desired aldehyde or ketone (1.0-2.2 eq.).

  • Reduction: Cool the mixture to 0 °C and add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-3.0 eq.) or sodium cyanoborohydride (NaBH₃CN, 1.5-3.0 eq.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer and extract the aqueous layer with the same solvent.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Causality Behind Experimental Choices:

  • Reducing Agent: Mild reducing agents like NaBH(OAc)₃ and NaBH₃CN are used because they selectively reduce the iminium ion in the presence of the carbonyl group of the starting material.

  • pH Control: The reaction is typically carried out under slightly acidic conditions to promote iminium ion formation, but a base is initially required to free the amine. The use of NaBH(OAc)₃ is advantageous as the released acetic acid can catalyze the imine formation.

N-Arylation Protocols

The introduction of an aryl group onto the piperazine nitrogen is a key transformation in the synthesis of many pharmaceuticals.[2] The most prominent methods for this are the Buchwald-Hartwig amination and the Ullmann condensation.[2]

Protocol 3: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful and general method for the formation of C-N bonds.[4] It offers a wide substrate scope and generally proceeds with high yields.

Workflow for Buchwald-Hartwig Amination:

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Coupling cluster_workup Work-up and Purification Reagents Combine this compound, aryl halide, palladium catalyst, and ligand in a Schlenk flask AddBase Add a strong, non-nucleophilic base (e.g., NaOtBu, K3PO4) Reagents->AddBase AddSolvent Add a dry, deoxygenated solvent (e.g., toluene, dioxane) AddBase->AddSolvent Heat Heat the reaction mixture under inert atmosphere (e.g., 80-110 °C) and monitor by TLC/LC-MS AddSolvent->Heat Cool Cool to room temperature Heat->Cool Filter Filter through Celite to remove palladium residues Cool->Filter Extract Extract with an organic solvent Filter->Extract Purify Purify by column chromatography Extract->Purify

Caption: Step-by-step workflow for Buchwald-Hartwig amination.

Detailed Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the aryl halide (1.0-2.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%).

  • Base and Solvent Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 2.5-3.0 eq.) or potassium phosphate (K₃PO₄, 3.0 eq.). Add a dry, deoxygenated solvent like toluene or dioxane.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with a suitable organic solvent.

  • Filtration and Extraction: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures, so an inert atmosphere is crucial to prevent catalyst deactivation.

  • Ligand: Bulky, electron-rich phosphine ligands are essential for facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A strong base is required for the deprotonation of the piperazine dihydrochloride and the subsequent amine-palladium complex.

Protocol 4: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed N-arylation reaction, which can be a cost-effective alternative to palladium-catalyzed methods.[5] It typically requires higher reaction temperatures.

Workflow for Ullmann Condensation:

G cluster_prep Reaction Setup cluster_reaction Coupling cluster_workup Work-up and Purification Reagents Combine this compound, aryl halide, and copper catalyst (e.g., CuI, Cu2O) AddBase Add a base (e.g., K2CO3, Cs2CO3) Reagents->AddBase AddSolvent Add a high-boiling polar solvent (e.g., DMF, DMSO) AddBase->AddSolvent Heat Heat the reaction mixture to high temperatures (e.g., 120-160 °C) and monitor by TLC/LC-MS AddSolvent->Heat Cool Cool to room temperature Heat->Cool Quench Quench with aqueous ammonia or EDTA solution Cool->Quench Extract Extract with an organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify

Caption: Step-by-step workflow for Ullmann condensation.

Detailed Protocol:

  • Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, combine this compound (1.0 eq.), the aryl halide (1.0-2.2 eq.), a copper catalyst such as copper(I) iodide (CuI, 10-20 mol%), and a base like potassium carbonate (K₂CO₃, 2.5-3.0 eq.).

  • Solvent Addition: Add a high-boiling polar solvent such as DMF or dimethyl sulfoxide (DMSO).

  • Reaction: Heat the mixture to 120-160 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool it to room temperature. Quench the reaction by adding aqueous ammonia or an EDTA solution to complex with the copper salts.

  • Extraction: Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

Causality Behind Experimental Choices:

  • Copper Catalyst: Copper(I) salts are typically more active than copper(II) salts in Ullmann-type couplings.

  • High Temperature: The Ullmann condensation generally requires higher temperatures than the Buchwald-Hartwig amination to proceed at a reasonable rate.

  • Work-up: The use of ammonia or EDTA in the work-up is important for removing the copper catalyst from the organic phase, which can otherwise complicate purification.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of complex molecules in medicinal chemistry. The key to its successful application in N-alkylation and N-arylation reactions lies in the effective in-situ neutralization of the dihydrochloride salt to generate the nucleophilic free base. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers can confidently and efficiently utilize this scaffold to advance their drug discovery and development programs.

References

  • Organic Syntheses. 1-benzylpiperazine. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. 2023 Jun 30. Available from: [Link]

  • Mishra V, Chundawat TS. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis. 2018;15.
  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? 2013 Aug 2. Available from: [Link]

  • Google Patents.
  • MDPI. methanone. Molbank. 2009;2009(4):M641.

  • Maccarinelli, G., et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals. 2023;16(11):1598.

Sources

Protocol for amide bond formation using Di(1-piperazinyl)methanone Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for organic chemists and drug discovery scientists. It details the protocol for utilizing Di(1-piperazinyl)methanone Dihydrochloride (also known as 1,1'-Carbonyldipiperazine Dihydrochloride) in amide bond formation.

Crucial Distinction: Unlike 1,1'-Carbonyldiimidazole (CDI), which is an electrophilic coupling agent, Di(1-piperazinyl)methanone is a nucleophilic building block (linker). This protocol details its use as the amine component to synthesize piperazinyl-urea-amides, a common motif in medicinal chemistry (e.g., antifungal azoles, GPCR ligands).

Reagent: this compound CAS: 208711-30-2 (Dihydrochloride salt) | Role: Nucleophilic Linker / Amine Source

Part 1: Executive Summary & Chemical Logic

Di(1-piperazinyl)methanone consists of two piperazine rings connected by a stable urea carbonyl. In its dihydrochloride salt form, the distal secondary amines are protonated, rendering the solid stable and non-hygroscopic compared to its free base or imidazole analogs.

To form an amide bond "using" this reagent, one must couple a target Carboxylic Acid (


) to the distal nitrogen(s) of the piperazine ring.
Mechanistic Insight[1][2]
  • Salt Neutralization: The HCl salt locks the nucleophilicity of the secondary amines. Successful coupling requires in situ neutralization using a tertiary base (e.g., DIPEA, TEA) to release the free amine.

  • Regioselectivity: The molecule is symmetric (

    
    ).
    
    • 1.0 eq Acid: Produces the Mono-amide (desymmetrization). Statistical mixtures are possible; slow addition favors mono-substitution.

    • >2.5 eq Acid: Produces the Bis-amide (symmetric linker).

  • Nucleophilicity: The piperazine nitrogen is a secondary amine. While nucleophilic, it is sterically more demanding than primary amines. High-efficiency coupling reagents (e.g., HATU, T3P) are recommended over standard EDC/NHS for difficult substrates.

Part 2: Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Linker This compoundAmine Substrate
Acid Target Carboxylic Acid (

)
Electrophile
Coupling Agent HATU (preferred) or EDC·HCl/HOBtCarboxyl Activator
Base DIPEA (N,N-Diisopropylethylamine)HCl Scavenger
Solvent DMF (Anhydrous) or DMAcReaction Medium
Protocol A: Synthesis of Symmetric Bis-Amides

Target:



  • Preparation: In a round-bottom flask, dissolve Target Acid (2.5 equiv.) in anhydrous DMF (0.2 M concentration relative to acid).

  • Activation: Add DIPEA (6.0 equiv.) followed by HATU (2.6 equiv.). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

    • Note: The solution should turn slightly yellow (characteristic of HATU activation).

  • Linker Addition: Add This compound (1.0 equiv.) directly as a solid.[1][2][3]

    • Why solid? The salt is often insoluble in DCM/THF but will dissolve in the DMF/Base mixture as it neutralizes.

  • Reaction: Purge with

    
    , seal, and stir at RT for 4–16 hours.
    
  • Monitoring: Monitor via LC-MS. The urea carbonyl is stable; look for the

    
     corresponding to the bis-acylated product.
    
  • Workup:

    • Dilute with EtOAc.

    • Wash with sat.

      
       (removes unreacted acid/HOBt).
      
    • Wash with 5% LiCl (removes DMF).

    • Dry over

      
       and concentrate.
      
Protocol B: Synthesis of Mono-Amides (Desymmetrization)

Target:



  • Stoichiometry Control: Dissolve This compound (1.5 equiv., Excess) in DMF. Add DIPEA (4.0 equiv.) to ensure full solubility and neutralization.

  • Slow Addition: In a separate vessel, activate the Target Acid (1.0 equiv.) with HATU (1.1 equiv.) and DIPEA (1.2 equiv.) in DMF.

  • Coupling: Add the Activated Acid solution dropwise to the Linker solution over 30 minutes at

    
    .
    
    • Logic: Keeping the linker in excess and temperature low minimizes the probability of the second amine reacting, favoring the mono-amide.

  • Purification: The crude will contain Product, unreacted Linker, and small amounts of Bis-amide.

    • Strategy: The unreacted linker is highly polar (basic secondary amine). An acidic aqueous wash (1M HCl) will protonate the product and the linker, keeping them in the aqueous phase. However, if the product is lipophilic enough, standard Reverse Phase (C18) chromatography is preferred.

Part 3: Visualization of Reaction Pathway

The following diagram illustrates the critical "Desalting" step and the bifurcation between Mono- and Bis-functionalization.

G Salt Di(1-piperazinyl)methanone 2HCl Salt (Solid) FreeBase Free Bis-Amine (Nucleophile) Salt->FreeBase Neutralization (DMF, RT) Base DIPEA (Base) Base->FreeBase Mono Mono-Amide Product (Secondary Amine Intact) FreeBase->Mono 1.0 eq Acid Slow Addition Bis Bis-Amide Product (Symmetric Linker) FreeBase->Bis >2.5 eq Acid Excess Acid Activated Carboxylic Acid (R-CO-OBt/At) Acid->Mono Acid->Bis

Caption: Activation pathway of Di(1-piperazinyl)methanone. Neutralization of the HCl salt is the rate-determining prerequisite for amide coupling.

Part 4: Troubleshooting & Critical Parameters

Solubility Matrix

The Dihydrochloride salt presents unique solubility challenges compared to the free base.

SolventSalt SolubilityFree Base SolubilityRecommendation
DCM InsolubleSolubleAvoid for reaction; good for workup.
THF InsolubleModeratePoor choice for the coupling step.
DMF ModerateHighPreferred reaction solvent.
Water HighHighUse for aqueous workup only.
Common Failure Modes
  • Incomplete Neutralization: If the reaction yield is <10%, the HCl salt likely did not dissociate. Ensure DIPEA is

    
     equivalents relative to the linker (2 eq to neutralize HCl, 2 eq for the reaction).
    
  • Precipitation: The free base of the linker may precipitate if the concentration is too high (>0.5 M) in non-polar solvents. Maintain dilute conditions (0.1–0.2 M).

  • Confusion with CDI: Do not attempt to use this reagent to activate an acid. It lacks the leaving group ability of imidazole. It is the recipient of the acyl group.

Part 5: References

  • Fisher Scientific. Amide Synthesis Protocols and Reagent Guides. Fisher Scientific. [Link]

  • National Institutes of Health (NIH). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. PubMed Central. [Link]

  • Organic Chemistry Portal. Synthesis of Piperazines and Amide Coupling Strategies. Organic Chemistry Portal.[4] [Link]

  • ResearchGate. Emerging Methods in Amide- and Peptide-Bond Formation.[5] ResearchGate Publication Database. [Link]

Sources

Application Note: Purity Assessment of Di(1-piperazinyl)methanone Dihydrochloride via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide analytical chemists through the development and execution of a robust HPLC method for Di(1-piperazinyl)methanone Dihydrochloride (also known as 1,1'-Carbonyldipiperazine dihydrochloride).

Introduction & Scientific Rationale

Di(1-piperazinyl)methanone is a critical symmetric urea derivative used as an intermediate in the synthesis of antifungal agents (e.g., Itraconazole) and complex polymers. Its structure consists of two piperazine rings linked by a carbonyl group.

The Analytical Challenge

Developing a method for this compound presents three specific challenges that this protocol addresses:

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system. The central urea carbonyl provides weak absorbance only in the low UV region (<215 nm). Standard detection at 254 nm is insufficient for the main peak and will only detect aromatic impurities.
    
  • High Polarity: The dihydrochloride salt is extremely polar, leading to poor retention (near void volume) on standard C18 columns.

  • Peak Tailing: The basic nitrogen atoms in the piperazine rings interact strongly with residual silanols on silica-based columns, causing severe peak tailing.

The Solution: Ion-Suppression & Aqueous Stability

To overcome these issues, this method utilizes a High-Aqueous Stable C18 Column combined with a Phosphate Buffer (pH 3.0) . The acidic pH ensures the basic nitrogens are fully protonated (


), while the high ionic strength suppresses secondary silanol interactions. Detection is optimized at 210 nm  to capture the carbonyl transition.

Method Development Logic (Causality)

ParameterSelectionScientific Justification
Column Phase C18 (Polar-Embedded or AQ)Standard C18 suffers from "phase collapse" at the high aqueous content (95%+) required to retain this polar salt. An "AQ" or Polar-Embedded phase remains wetted.
Mobile Phase pH 3.0 ± 0.1At pH 3.0, the piperazine moieties (pKa ~9.8 and 5.6) are ionized. This pH is far enough from the pKa to ensure robust retention time stability.
Buffer Additive Triethylamine (TEA)TEA acts as a "sacrificial base," competing for silanol sites on the column to sharpen the peak shape of the basic piperazine analyte.
Wavelength 210 nmThe urea carbonyl

transition occurs here. 254 nm is virtually blind to this molecule.

Detailed Experimental Protocol

Reagents and Standards
  • Reference Standard: this compound (>98.0% purity).[1][2]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

  • Buffer Components: Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (85%), Triethylamine (TEA).
    
Instrumentation
  • System: HPLC with Quaternary Pump and temperature-controlled autosampler.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

    • Alternative: ELSD (Evaporative Light Scattering Detector) if UV baseline noise is too high at 210 nm.

Chromatographic Conditions
ParameterSetting
Column Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP (250 x 4.6 mm, 5 µm)
Mobile Phase A 20 mM

buffer (pH 3.0 adjusted with

) + 0.1% TEA
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 20 µL
Detection UV @ 210 nm (Bandwidth 4 nm, Ref 360 nm)
Run Time 20 Minutes
Gradient Program

Rationale: A shallow gradient is necessary to separate the polar main peak from potential synthesis by-products (e.g., mono-substituted piperazines).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0982Isocratic Hold (Retention)
5.0982End Isocratic
12.07030Linear Gradient (Elute Impurities)
15.07030Wash
15.1982Re-equilibration
20.0982End of Run

Sample Preparation Workflow

Diluent Selection: Mobile Phase A (Buffer) is used as the diluent. Using 100% water can lead to peak distortion due to pH mismatch; using organic solvent can cause precipitation of the salt.

Standard Solution (0.5 mg/mL):

  • Weigh 25 mg of Di(1-piperazinyl)methanone 2HCl standard.

  • Transfer to a 50 mL volumetric flask.

  • Dissolve in ~30 mL of Mobile Phase A (sonicate for 5 mins).

  • Dilute to volume with Mobile Phase A.

Sample Solution: Prepare in duplicate using the same procedure as the Standard Solution.

Method Validation & System Suitability

Before releasing results, the system must pass the following "Self-Validating" criteria.

System Suitability Specifications (SST)
ParameterAcceptance CriteriaLogic
Tailing Factor (

)

Ensures silanol activity is effectively suppressed.
Theoretical Plates (N)

Confirms column efficiency.
RSD (Area)

(n=5)
Validates injector precision.
Retention Time ~3.5 - 5.0 minConfirms proper column wetting and phase stability.
Visual Analytical Workflow

The following diagram illustrates the logical flow of the analysis, from instrument setup to data reporting.

HPLC_Workflow Start Start Analysis Prep Buffer Prep: 20mM KH2PO4, pH 3.0 + 0.1% TEA Start->Prep Equilib Column Equilibration: 98% Buffer / 2% ACN (Wait for stable baseline @ 210nm) Prep->Equilib SST_Inj Inject Standard (5x) System Suitability Test Equilib->SST_Inj Decision Pass SST Criteria? (RSD < 2%, Tailing < 1.5) SST_Inj->Decision Sample_Inj Inject Samples (Bracket with Standards) Decision->Sample_Inj YES Troubleshoot Troubleshoot: 1. Check pH 2. Replace Column 3. Fresh Mobile Phase Decision->Troubleshoot NO Calc Calculate Purity % (Area Normalization) Sample_Inj->Calc Troubleshoot->Equilib

Caption: Operational workflow for the HPLC purity assessment, integrating System Suitability (SST) as a critical "Go/No-Go" gate.

Troubleshooting & Impurity Profiling

Common Impurities[3]
  • Piperazine (Starting Material): Very polar, elutes near the void volume (

    
     min). Requires the 98% aqueous start to resolve from the solvent front.
    
  • Mono-substituted Urea: If the reaction stoichiometry was off, the mono-carbonyl chloride might hydrolyze to the carboxylic acid derivative. This will be less basic and elute later.

Troubleshooting Guide
  • High Backpressure: The buffer concentration (20 mM) is safe, but ensure the system is flushed with 10% Methanol/Water after use to prevent salt precipitation.

  • Drifting Baseline: At 210 nm, the quality of Acetonitrile is critical. Use "Gradient Grade" or "Far UV" grade ACN.

  • Split Peaks: Indicates pH mismatch. Ensure the sample diluent matches Mobile Phase A exactly.

References

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (Explains the low UV absorbance and basicity challenges of piperazine derivatives). Retrieved from [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.[3] (Provides context on the difficulty of detecting non-chromophoric piperazines). Retrieved from [Link]

Sources

Application Note: High-Throughput Screening of Di(1-piperazinyl)methanone Dihydrochloride Scaffolds Against Bacterial Pathogens

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the technical workflow for screening Di(1-piperazinyl)methanone Dihydrochloride (CAS: 208711-30-2) against Gram-positive and Gram-negative bacterial strains. As a bis-piperazine urea derivative, this compound represents a critical scaffold in medicinal chemistry, often utilized to synthesize complex antimicrobial agents or efflux pump inhibitors.

This guide addresses the specific challenges of handling the dihydrochloride salt form—specifically hygroscopicity and acidity—and provides a validated protocol for Minimum Inhibitory Concentration (MIC) determination compliant with CLSI M07 standards.

Compound Profile & Handling

This compound is a hydrophilic salt. Its acidity in aqueous solution is a critical variable; failure to buffer the stock solution can lead to false-positive bacterial inhibition caused by pH shock rather than pharmacological activity.

Table 1: Physicochemical Properties
PropertySpecification
Chemical Name This compound
CAS Number 208711-30-2
Molecular Formula C₉H₂₀Cl₂N₄O
Molecular Weight 271.19 g/mol
Solubility Water (>50 mg/mL); DMSO (Moderate)
pKa ~5.5 and ~9.8 (Piperazine nitrogens)
Storage Desiccated at +4°C (Hygroscopic)
Safety Irritant (Eyes/Skin).[1][2] Wear PPE.[1][3]
Preparation of Stock Solution (10 mM)

Critical Step: The dihydrochloride salt will lower the pH of the medium.

  • Weighing: Weigh 2.71 mg of compound into a sterile microcentrifuge tube.

  • Dissolution: Add 500 µL of sterile deionized water. Vortex until fully dissolved.

  • Buffering: Add 500 µL of 100 mM PBS (pH 7.4) or HEPES buffer to neutralize the acidity.

    • Note: Avoid unbuffered water for the final dilution step to prevent precipitation of medium components during the assay.

  • Sterilization: Filter sterilize using a 0.22 µm PVDF syringe filter . Do not autoclave.

Experimental Workflow Logic

The screening process follows a funnel approach: initial physicochemical validation, followed by primary MIC screening, and finally mechanistic characterization.

ScreeningWorkflow Start Compound Preparation (Buffer Adjustment) Screen Primary MIC Screen (CLSI M07 Broth Microdilution) Start->Screen HitCheck Hit Identification (MIC < 64 µg/mL?) Screen->HitCheck KillCurve Time-Kill Kinetics (Bactericidal vs. Bacteriostatic) HitCheck->KillCurve Yes Discard Discard / Optimize Structure HitCheck->Discard No Cyto Cytotoxicity Counter-Screen (HEK293/HepG2) KillCurve->Cyto

Figure 1: Decision tree for screening piperazine-urea derivatives. The workflow prioritizes pH neutralization early to ensure data integrity.

Protocol: CLSI Broth Microdilution (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) standard M07 [1].[4][5]

Materials
  • Bacterial Strains: E. coli (ATCC 25922), S. aureus (ATCC 29213), P. aeruginosa (ATCC 27853).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate: 96-well round-bottom polystyrene plate (untreated).

  • Controls: Ciprofloxacin (Positive), Sterile Media (Negative).

Step-by-Step Methodology
Phase A: Inoculum Preparation
  • Culture: Pick 3-5 colonies from a fresh agar plate (<24h old) and suspend in 5 mL saline.

  • Standardization: Adjust turbidity to 0.5 McFarland Standard (approx.

    
     CFU/mL).
    
  • Dilution: Dilute this suspension 1:150 in CAMHB to achieve a starting inoculum of

    
     CFU/mL.
    
Phase B: Plate Setup
  • Dispense Media: Add 50 µL of CAMHB to columns 2 through 12 of the 96-well plate.

  • Add Compound: Add 100 µL of the buffered Stock Solution (from Section 2) to Column 1.

  • Serial Dilution:

    • Transfer 50 µL from Column 1 to Column 2. Mix by pipetting up and down 3 times.

    • Repeat transfer to Column 10. Discard the final 50 µL from Column 10.

    • Result: 2-fold dilution series (e.g., 512 µg/mL down to 1 µg/mL).

  • Inoculation: Add 50 µL of the diluted bacterial inoculum (Phase A, Step 3) to wells in Columns 1–11.

    • Final Volume: 100 µL per well.

    • Final Bacterial Concentration:

      
       CFU/mL.
      
  • Controls (Column 12):

    • Growth Control: 50 µL Media + 50 µL Inoculum.

    • Sterility Control: 100 µL Sterile Media (No bacteria, no drug).

Phase C: Incubation & Readout
  • Seal: Cover with a gas-permeable adhesive seal to prevent evaporation.

  • Incubate: 16–20 hours at 35°C ± 2°C in ambient air.

  • Read: Visually inspect for turbidity.

    • MIC Definition: The lowest concentration showing complete inhibition of visible growth.

PlateLayout cluster_plate 96-Well Plate Layout (Row A) C1 512 µg C2 256 µg C1->C2 Serial Dilution C3 128 µg C2->C3 Serial Dilution C4 ... C3->C4 Serial Dilution C10 1 µg C4->C10 Serial Dilution C11 Pos Ctrl C12 Neg Ctrl

Figure 2: Serial dilution schematic. Columns 1-10 contain the test compound. Column 11 is the Growth Control (Bacteria only), and Column 12 is the Sterility Control.

Mechanism of Action: Membrane Integrity Assay

Piperazine derivatives often act by disrupting bacterial cell membranes [2]. If the MIC is promising (<32 µg/mL), perform a Propidium Iodide (PI) uptake assay.

  • Principle: PI is membrane-impermeable. It only enters cells with compromised membranes, binding to DNA and fluorescing.

  • Protocol:

    • Treat log-phase bacteria with the compound at 2x MIC for 1 hour.

    • Add Propidium Iodide (Final conc: 30 µM).

    • Incubate 15 mins in dark.

    • Measure Fluorescence (Ex: 535 nm / Em: 617 nm).

  • Interpretation: High fluorescence relative to untreated control indicates membrane disruption (bactericidal mode of action).

Data Analysis & Troubleshooting

Interpreting Results
  • MIC ≤ 16 µg/mL: Potent hit.[6] Proceed to mammalian cytotoxicity screening.

  • MIC 32–64 µg/mL: Moderate activity. Candidate for structural optimization (SAR).

  • MIC > 128 µg/mL: Inactive.

Common Pitfalls
IssueCauseSolution
Precipitation in wells Compound insolubility at neutral pH.Ensure DMSO concentration is <1% final; use HEPES buffer in stock.
Skipped Wells Pipetting error or contamination.Use automated liquid handling or repeat with fresh tips.
Growth in Sterility Control Contaminated media or stock.Filter sterilize all stocks; work in a Biosafety Cabinet (BSC).
Yellowing of Media Acidic shift from Dihydrochloride salt.Check pH of stock solution; increase buffering capacity (100mM PBS).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.

  • Zhang, M., et al. (2019).[7][8] An antibacterial and biocompatible piperazine polymer.[7][8] RSC Advances, 9, 10135-10147.[7]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1459685, this compound.

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution.

Sources

Advanced Application Note: Di(1-piperazinyl)methanone Dihydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

Di(1-piperazinyl)methanone Dihydrochloride (also known as 1,1'-Carbonyldipiperazine Dihydrochloride) is a symmetric, rigidified bis-heterocyclic scaffold. Unlike simple piperazine linkers, the central urea functionality imparts specific hydrogen-bonding capabilities and restricts conformational freedom, making it a high-value moiety for Fragment-Based Drug Discovery (FBDD).

This guide addresses the primary challenge in utilizing this reagent: Desymmetrization . We provide validated protocols for selectively functionalizing one piperazine ring while preserving the other for subsequent diversification, enabling the rapid synthesis of non-symmetric urea libraries.

Chemical Profile
PropertySpecification
CAS Number 208711-30-2
Formula C9H18N4O[1][2] · 2HCl
MW 271.19 g/mol
Structure Urea-linked bis-piperazine salt
Solubility High in Water, DMSO; Low in DCM/EtOAc (Free base extraction required for organic synthesis)
Key Utility Solubility enhancer, rigid linker, Pharmacophore spacer (approx. 6-8 Å)

Strategic Application: The "Rigid Linker" Hypothesis

In medicinal chemistry, flexible alkyl linkers often result in high entropic penalties upon binding. The Di(1-piperazinyl)methanone scaffold offers a solution by introducing a semi-rigid urea core .

Mechanism of Action in Ligand Design
  • Conformational Restriction: The planar urea bond restricts the rotation of the attached piperazine rings, pre-organizing the molecule for binding.

  • Solubility Enhancement: The high fraction of sp3 nitrogens (even when substituted) improves aqueous solubility and lowers LogD compared to biphenyl or biaryl ether linkers.

  • Metabolic Stability: The urea linkage is generally resistant to hydrolysis and CYP450-mediated oxidation compared to amide or ester equivalents.

Validated Biological Contexts[4]
  • Antiparasitic Agents: The scaffold itself has demonstrated intrinsic inhibitory activity against Plasmodium species (

    
     values indicating potency), serving as a starting point for antimalarial optimization.[2]
    
  • Kinase Inhibitors: Used to span the solvent-exposed regions of ATP-binding pockets, connecting the hinge-binding motif to solubilizing groups.

Experimental Protocols

Protocol A: Controlled Desymmetrization (Mono-N-Alkylation)

Objective: To selectively alkylate one of the two identical secondary amines. Challenge: Statistical distribution usually leads to a mixture of unreacted starting material, mono-product, and bis-product (1:2:1 ratio). Solution: Use of pH-controlled biphasic conditions or high-dilution techniques.

Reagents
  • This compound (1.0 equiv)

  • Electrophile (e.g., Benzyl bromide derivatives) (0.9 equiv)

  • Base: DIPEA (Diisopropylethylamine) or

    
    
    
  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Methodology
  • Free Base Generation (In-situ):

    • Suspend the dihydrochloride salt (1.0 mmol) in ACN (10 mL).

    • Add DIPEA (2.2 mmol) dropwise at 0°C. Stir for 15 minutes until the solution becomes clear (formation of free base).

  • Controlled Addition:

    • Dissolve the Electrophile (0.9 mmol - slight deficit is crucial) in ACN (5 mL).

    • Add the electrophile solution to the piperazine mixture dropwise over 60 minutes using a syringe pump at 0°C.

    • Rationale: Keeping the concentration of the electrophile low relative to the excess diamine favors mono-substitution.

  • Reaction Monitoring:

    • Warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitor via LC-MS.[3] Look for the [M+H]+ peak of the mono-product.

  • Work-up & Purification:

    • Evaporate solvent.[3]

    • Critical Purification Step: The reaction mixture will contain unreacted bis-piperazine (highly polar) and some bis-alkylated byproduct (non-polar).

    • Partition between dilute aqueous HCl (pH 4) and Ethyl Acetate.

    • Separation Logic: The bis-alkylated product will extract into the organic layer. The mono-product (still basic) and unreacted scaffold remain in the aqueous layer.

    • Basify the aqueous layer to pH 10 with NaOH and extract with DCM to recover the pure Mono-Product.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Coupling

Objective: Coupling the scaffold to Aryl Halides (Ar-X) to generate N-aryl piperazine libraries.

Reagents
  • Mono-substituted Di(1-piperazinyl)methanone (from Protocol A)

  • Aryl Bromide/Iodide

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos or BINAP (4 mol%)

  • Base:

    
     (1.5 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Workflow
  • Inert Atmosphere: Purge reaction vessel with Nitrogen/Argon.

  • Loading: Add Aryl Halide (1.0 equiv), Mono-substituted scaffold (1.1 equiv), Base, and Catalyst/Ligand system.

  • Heating: Heat to 100°C for 12 hours.

  • Filtration: Filter through a Celite pad to remove Palladium residues.

  • Isolation: Concentrate and purify via Flash Chromatography (DCM/MeOH gradient).

Visualizing the Workflow

The following diagram illustrates the logic flow from the raw salt to a diversified library, highlighting the critical desymmetrization step.

G Start Di(1-piperazinyl)methanone Dihydrochloride (Salt) FreeBase Free Base Generation (DIPEA/ACN) Start->FreeBase Neutralization Desym Desymmetrization Step (0.9 eq Electrophile, Slow Add) FreeBase->Desym Activation Mono Mono-Substituted Intermediate (Key Building Block) Desym->Mono Major Product (Target) Bis Bis-Substituted Byproduct (Undesired) Desym->Bis Minor Product (<15%) LibA Library A: N-Alkylated (Reductive Amination) Mono->LibA Path A: Aldehydes LibB Library B: N-Arylated (Buchwald-Hartwig) Mono->LibB Path B: Aryl Halides

Figure 1: Synthetic workflow for the controlled desymmetrization of the bis-piperazine scaffold.

Data Summary: Solubility & Physicochemical Impact[3]

Using this scaffold typically improves drug-like properties compared to standard alkyl chains.

Linker TypeLogP ImpactRigidificationAqueous SolubilityMetabolic Risk
Propyl Chain (-CH2-CH2-CH2-) High (+LogP)Low (Flexible)LowOxidation
Biphenyl Very High (+LogP)High (Rigid)Very LowLow
Di(1-piperazinyl)methanone Moderate Moderate-High High (Protonatable) Low

Key Insight: The urea oxygen acts as a hydrogen bond acceptor, while the piperazine nitrogens (if left secondary or tertiary) can be protonated at physiological pH, drastically improving solubility in gastric fluids.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 208711-30-2. Retrieved from [Link]

  • Chao, B., et al. (2007). Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Application Note: Formulation & Screening of Di(1-piperazinyl)methanone Dihydrochloride

[1]

Abstract & Strategic Overview

Di(1-piperazinyl)methanone Dihydrochloride (also known as 1,1'-Carbonyldipiperazine dihydrochloride) is a rigid bis-piperazine scaffold linked by a urea moiety. While primarily utilized as a synthetic building block for introducing piperazine units or extending carbon chains in medicinal chemistry, it is frequently subjected to biological screening as a fragment, a linker control, or a potential pharmacological agent in its own right.

The Formulation Challenge: Despite being a salt, this compound exhibits "solubility latency"—often requiring thermal energy and mechanical agitation (sonication) to disrupt its crystal lattice even in aqueous media [1, 2]. Furthermore, the dihydrochloride counterions introduce a significant acidification risk in poorly buffered biological assays, potentially leading to false-positive toxicity or activity signals.

This guide provides a validated protocol for solubilizing, stabilizing, and screening this compound, ensuring that observed biological effects are intrinsic to the molecule and not artifacts of precipitation or pH shock.

Physicochemical Profile

Understanding the fundamental properties is the first step to successful formulation.

PropertyDataNotes
Compound Name This compound
CAS Number 208711-30-2 / 35576-17-3
Molecular Formula C₉H₂₀Cl₂N₄O
Molecular Weight 271.19 g/mol
Appearance Light yellow to brown solidHygroscopic nature possible.
Acidity Dihydrochloride (2x HCl)Critical: Releases 2 equivalents of H⁺ per molecule.
Solubility Moderate (Water/DMSO)Requires Heat/Sonication [1].[1]
Stability Stable at +4°C (Solid)Store desiccated.

Stock Solution Preparation Protocol

Solvent Selection Strategy
  • Primary Vehicle (Aqueous): Sterile distilled water or PBS (pH 7.4). Preferred for high solubility of the salt form, but requires immediate pH monitoring.

  • Secondary Vehicle (Organic): DMSO.[2][3][4] Useful for compound libraries, but the salt form may exhibit slower dissolution kinetics in anhydrous DMSO compared to water.

Step-by-Step Solubilization (Target: 100 mM Stock)

Materials:

  • This compound solid.[1]

  • Solvent (Sterile Water or DMSO).[2][4]

  • Ultrasonic water bath (Temp control set to 37°C).

  • Vortex mixer.

  • 0.22 µm PVDF or PES syringe filter (for sterilization).

Protocol:

  • Weighing: Weigh 27.1 mg of solid into a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of the chosen vehicle to achieve a 100 mM concentration.

    • Note: Do not shake immediately. Allow the solvent to wet the solid for 1 minute.

  • Mechanical Dispersion: Vortex vigorously for 30 seconds.

    • Observation: The solution may appear cloudy or contain visible particulates. This is normal for this lattice structure.

  • Thermal & Sonic Solubilization (CRITICAL):

    • Place the tube in the ultrasonic bath at 37°C - 40°C .

    • Sonicate for 10–15 minutes .

    • Checkpoint: Inspect visually.[3] The solution must be perfectly clear. If haze remains, extend sonication in 5-minute intervals.

  • Sterilization: Filter the warm solution through a 0.22 µm syringe filter into a fresh, sterile tube.

    • Why: Removes any non-solubilized micro-aggregates that could nucleate precipitation later.

pH Adjustment (For Aqueous Stocks)

Because this is a dihydrochloride salt, a 100 mM aqueous solution will be highly acidic (pH < 3).

  • Action: If the stock is in water and intended for immediate use, neutralize carefully with 1N NaOH to pH ~7.0 before filtration, OR ensure the assay buffer has sufficient capacity (e.g., 50 mM HEPES) to neutralize the dilution.

Biological Screening Workflow

Handling Acidity in Assays

The Trap: Diluting a 10 mM acidic stock (1:100) into unbuffered media (like DMEM w/o HEPES) can drop the local pH enough to kill cells or denature enzymes, creating false positives.

The Fix:

  • Use Buffered Media: Ensure assay media contains at least 10–25 mM HEPES.

  • Intermediate Dilution Step: Perform serial dilutions in a buffered solution (e.g., PBS pH 7.4) rather than pure water or DMSO before adding to the assay plate.

Serial Dilution Scheme

To prevent "crashing out" (precipitation) upon transfer from stock to assay media:

  • Stock: 100 mM (DMSO or Water).

  • Intermediate Plate: Dilute 1:10 into PBS (pH 7.4) → 10 mM.

    • Visual Check: Ensure no precipitate forms upon pH shift.

  • Assay Plate: Transfer from Intermediate Plate to Assay Media (e.g., 1:10 dilution) → Final Concentration 1 mM .

    • Final DMSO/Vehicle concentration: 1% (acceptable for most assays).

Visualizing the Workflow

The following diagrams illustrate the critical decision paths for formulation and screening.

Diagram 1: Formulation Logic Flow

FormulationWorkflowStartSolid Compound(Dihydrochloride Salt)SolventChoose SolventStart->SolventWaterSterile Water/PBS(Preferred for Salt)Solvent->WaterDMSODMSO(Library Standard)Solvent->DMSOMixVortex & Inspect(Cloudy?)Water->MixDMSO->MixHeatSonicCRITICAL STEP:Sonicate @ 37°C (15 min)Mix->HeatSonicClearSolution Clear?HeatSonic->ClearClear->MixNo (Repeat)pHCheckCheck pH(Acidic Risk)Clear->pHCheckYesFilter0.22 µm FiltrationReadyReady for AssayFilter->ReadypHCheck->FilterIf DMSO/NeutralNeutralizeBuffer/NeutralizepHCheck->NeutralizeIf Aqueous & AcidicNeutralize->Filter

Caption: Step-by-step solubilization logic emphasizing the critical heating/sonication step and pH control.

Diagram 2: Assay Dilution & pH Control

AssayLogicStock100 mM Stock(Acidic)BufferIntermediate Dilution(PBS pH 7.4)Stock->Buffer1:10 Dilution(Neutralizes pH)AssayWellAssay Well(Cells/Enzyme)Buffer->AssayWell1:10 Dilution(Final: 1 mM)PrecipCheckCheck forPrecipitationBuffer->PrecipCheck

Caption: Dilution strategy to mitigate acidity and precipitation risks before cell contact.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Cloudiness after adding solvent Strong crystal lattice energy.Do not filter yet. Apply heat (40°C) and sonication for >10 mins [1].
Precipitation upon dilution "Crash out" due to pH change or polarity shift.Reduce stock concentration to 50 mM. Use an intermediate dilution step in PBS.
Yellow/Brown color in stock Oxidation or impurities.Normal for this compound (light yellow).[1] If dark brown, check purity or discard.
Cell death in Vehicle Control Acidity from Dihydrochloride.Measure pH of the final assay medium. Add 25 mM HEPES to the assay buffer.

References

  • PubChem. (n.d.).[5] this compound (Compound Summary). National Library of Medicine. Retrieved January 29, 2026, from [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Di(1-piperazinyl)methanone Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Di(1-piperazinyl)methanone Dihydrochloride (CAS: 208711-30-2), a key building block in modern drug discovery and development.[1][2] This guide is designed for researchers, scientists, and process chemists to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the final product.

The synthesis, while conceptually straightforward, involves reactive intermediates and a final product with challenging physicochemical properties. This resource combines mechanistic insights with practical, field-proven advice to ensure your success.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low. What are the most likely causes related to the reaction setup and reagents?

Answer: Low yields often trace back to one of three areas: reagent stoichiometry and quality, choice of carbonylating agent, or temperature control.

  • Stoichiometry and Piperazine Reactivity: The reaction involves linking two piperazine molecules with a carbonyl group. A common pitfall is the formation of mono-acylated piperazine derivatives or polymeric byproducts.[3][4] Piperazine has two secondary amine groups with different basicities, which can lead to complex reaction kinetics.[3][5]

    • Causality: An incorrect stoichiometric ratio between piperazine and the carbonylating agent is a primary cause of low yield. Using a slight excess of piperazine can help drive the reaction to completion, but a large excess can complicate purification. Conversely, an excess of the carbonylating agent can lead to unwanted side reactions.

    • Recommendation: Start with a piperazine to carbonylating agent molar ratio of approximately 2.1:1. This slight excess of piperazine helps to ensure the full consumption of the more expensive and reactive carbonylating agent. Ensure your piperazine is anhydrous, as moisture will readily decompose agents like triphosgene or carbonyldiimidazole (CDI).[6]

  • Choice of Carbonylating Agent: The "carbonyl source" is the heart of this reaction. The most common choices are triphosgene (a solid, safer alternative to phosgene gas) and 1,1'-Carbonyldiimidazole (CDI).[6][7]

    • Triphosgene: This is a highly efficient reagent but requires careful handling due to its toxicity and the in-situ generation of phosgene.[7][8][9] Side reactions can occur if the reaction is not properly controlled.[10]

    • Carbonyldiimidazole (CDI): CDI is a much safer, solid reagent that is easier to handle.[6][11] It reacts with amines to form ureas, with the liberated imidazole acting as a base, often simplifying the reaction conditions.[6][12] While generally providing cleaner reactions, it can be less reactive than triphosgene, potentially requiring longer reaction times or heating.[11][13]

    • Recommendation: For initial attempts and smaller scales, CDI is the recommended starting point due to its safety profile and high selectivity. For process scale-up where yield is paramount, triphosgene may be considered with appropriate safety protocols in place.

  • Temperature Control: The acylation of amines is an exothermic process.

    • Causality: Uncontrolled temperature increases can lead to the formation of undesired byproducts and decomposition of the product.

    • Recommendation: The reaction should be conducted at a controlled low temperature, typically between 0-5 °C, especially during the addition of the carbonylating agent. A slow, dropwise addition to a cooled solution of piperazine is critical.

Question 2: I'm struggling with the isolation and purification of the final dihydrochloride salt. What is the best approach?

Answer: this compound is often highly water-soluble, which makes standard aqueous workups and extractions challenging.[14][15] Lower yields are frequently a result of the product being lost during purification.[16]

  • Isolation Strategy:

    • Causality: The presence of two hydrochloride salts significantly increases the polarity and water solubility of the molecule.[14] Attempting to extract it from an aqueous solution with common organic solvents will likely fail.

    • Recommendation: The preferred method is direct precipitation/crystallization from an organic solvent. After the reaction is complete (monitored by TLC or LC-MS), the free base product is converted to the dihydrochloride salt in situ or after solvent swapping.

      • Filter off any solid byproducts (like triethylamine hydrochloride if a base was used).

      • Concentrate the reaction mixture under reduced pressure.

      • Dissolve the crude free base in a suitable anhydrous solvent (e.g., isopropanol, ethanol, or acetonitrile).

      • Add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or isopropanol) dropwise until precipitation is complete. Using gaseous HCl is also an option for larger scales.[16]

      • Stir the resulting slurry, collect the solid by filtration, wash with a non-polar solvent (like diethyl ether or hexane) to remove organic impurities, and dry under vacuum.[17]

  • Recrystallization for Purity Enhancement:

    • Causality: If the initial precipitate is not of sufficient purity, recrystallization is necessary. The key is to find a solvent system where the salt is soluble at elevated temperatures but sparingly soluble at room temperature or below.

    • Recommendation: A mixture of a polar protic solvent and a less polar solvent is often effective. For example, dissolving the crude salt in a minimal amount of hot methanol or ethanol and then slowly adding a solvent like ethyl acetate or acetonitrile until turbidity is observed, followed by cooling, can yield high-purity crystals.[15][18]

Question 3: I am observing significant byproduct formation. How can I identify and minimize these impurities?

Answer: Byproduct formation is a common issue, often stemming from the reactivity of piperazine and the carbonylating agent.

  • Common Byproducts:

    • N-formylpiperazine: Can arise from the decomposition of intermediates, especially when using CDI.

    • Polymeric Species: Occurs when the stoichiometry is not well-controlled, leading to chains of piperazine-carbonyl units.

    • Mono-acylated Piperazine: Results from an incomplete reaction.

  • Minimization Strategies:

    • Controlled Addition: As mentioned, the slow, controlled addition of the carbonylating agent to the piperazine solution at low temperatures is the most critical factor. This maintains a high concentration of piperazine relative to the reactive intermediate, favoring the desired 2:1 reaction.

    • Solvent Choice: The choice of solvent can influence reaction rates and selectivity. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are commonly used.[4][17] Ensure the solvent is anhydrous.

    • Use of a Base: When using triphosgene, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically required to scavenge the HCl generated. The base should be added concurrently with or be present in the piperazine solution. At least two equivalents of base per equivalent of piperazine are needed.

Experimental Workflow & Protocols

General Synthesis Workflow

The following diagram outlines the critical steps from starting materials to the final, purified product.

G cluster_0 Reaction Stage cluster_1 Workup & Isolation Stage A 1. Prepare Anhydrous Piperazine Solution B 2. Cool to 0-5 °C A->B C 3. Slow, Dropwise Addition of Carbonylating Agent B->C D 4. Reaction Monitoring (TLC/LC-MS) C->D E 5. Filter Reaction Mixture D->E Reaction Complete F 6. Concentrate Filtrate E->F G 7. Dissolve in Anhydrous Solvent (e.g., Isopropanol) F->G H 8. Precipitate with HCl Solution G->H I 9. Filter, Wash & Dry Product H->I

Caption: General workflow for Di(1-piperazinyl)methanone synthesis.

Protocol 1: Synthesis using 1,1'-Carbonyldiimidazole (CDI)

This protocol prioritizes safety and is recommended for lab-scale synthesis.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous piperazine (2.1 equivalents).

  • Dissolution: Add anhydrous Dichloromethane (DCM) to dissolve the piperazine under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • CDI Addition: In a separate flask, dissolve CDI (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the cooled piperazine solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the CDI is consumed.

  • Workup:

    • Filter the reaction mixture to remove any insoluble material.

    • Concentrate the filtrate under reduced pressure to obtain the crude free base as an oil or solid.

  • Salt Formation & Isolation:

    • Dissolve the crude product in a minimal amount of anhydrous isopropanol.

    • Slowly add a 2M solution of HCl in diethyl ether while stirring.

    • Continue addition until no further precipitation is observed.

    • Stir the resulting white slurry for 1 hour at room temperature.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven at 40-50 °C.

Frequently Asked Questions (FAQs)

Q1: Can I use phosgene or diphosgene instead of triphosgene? A: While mechanistically similar, phosgene is a highly toxic gas and diphosgene is a volatile, toxic liquid. Triphosgene is a stable, crystalline solid that is much safer and easier to handle, making it the preferred reagent in a laboratory setting.[7][9]

Q2: My final product is hygroscopic. How should I store it? A: Dihydrochloride salts of amines are often hygroscopic. The product should be stored in a tightly sealed container, preferably in a desiccator with a drying agent like P₂O₅ or under an inert atmosphere (nitrogen or argon).

Q3: What analytical methods are best for characterizing the final product? A: A combination of techniques is recommended:

  • ¹H and ¹³C NMR: To confirm the chemical structure and check for organic impurities.

  • FTIR: To identify the characteristic urea carbonyl stretch (typically around 1630-1680 cm⁻¹).

  • LC-MS: To confirm the molecular weight of the free base and assess purity.

  • Melting Point: A sharp melting point is a good indicator of purity.

  • Elemental Analysis (CHN): To confirm the elemental composition of the dihydrochloride salt.

Q4: Is it possible to perform a one-pot synthesis and isolation? A: Yes, a one-pot procedure is common. After the initial reaction in a solvent like THF or DCM, the salt can be precipitated directly by adding an ethereal or isopropanolic HCl solution. This can improve yield by minimizing transfers and potential product loss.[19] However, this may require subsequent recrystallization to achieve high purity.

Data Summary Table

The choice of carbonylating agent and solvent can significantly impact reaction outcomes. The following table provides a qualitative comparison based on literature and practical experience.

ParameterTriphosgene1,1'-Carbonyldiimidazole (CDI)
Reactivity Very HighModerate to High
Safety Profile Toxic; requires fume hood and careful handlingLow toxicity; moisture sensitive
Byproducts HCl (requires base scavenger)Imidazole, CO₂ (generally benign)[12]
Typical Solvents DCM, Toluene, THF[17]DCM, THF, Acetonitrile[4]
Reaction Time Typically shorter (1-4 hours)Typically longer (4-24 hours)
Yield Potential Potentially higher with optimizationGood to excellent, often cleaner reaction

Troubleshooting Logic Diagram

This diagram provides a decision-making tree for addressing low yield issues.

G A Low Yield Observed B Check Reaction Stage A->B C Check Workup/Isolation Stage A->C D Reagents Anhydrous? B->D E Correct Stoichiometry? (Piperazine:Agent ~2.1:1) B->E F Temperature Controlled? (0-5 °C during addition) B->F G Reaction Run to Completion? (Check TLC/LCMS) B->G H Aqueous Workup Used? C->H I Sufficient HCl Added for Precipitation? C->I J Appropriate Solvents for Precipitation/Wash? C->J K Dry reagents/solvents and repeat D->K No L Adjust stoichiometry E->L No M Improve cooling and slow addition rate F->M No N Increase reaction time or consider gentle heating G->N No O Avoid water. Use direct precipitation from organic solvent. H->O Yes P Use excess HCl solution and check pH I->P No Q Use polar solvent for precipitation and non-polar for wash J->Q No

Caption: Troubleshooting decision tree for low yield synthesis.

References

  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • US3023211A - Method for the preparation of piperazine monohydrochloride. Google Patents.
  • Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Scholars Crossing. Available at: [Link]

  • Scalable Synthesis of 1-Bicyclo[1.1.1]pentylamine via a Hydrohydrazination Reaction. Organic Syntheses. Available at: [Link]

  • Carbonyl Diimidazole (CDI). Common Organic Chemistry. Available at: [Link]

  • Carbonyldiimidazole. Wikipedia. Available at: [Link]

  • SYNTHESIS OF 6,7-DIHYDRO-8-(4-METHYL-1-PIPERAZINYL). [l]BENZOXEPIN0[4.5-r]QUlNOLINE. Semantic Scholar. Available at: [Link]

  • US7662964B2 - Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof. Google Patents.
  • 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[1][14][20]Triazolo[4,3-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • A decade review of triphosgene and its applications in organic reactions. PMC. Available at: [Link]

  • Purification of organic hydrochloride salt? ResearchGate. Available at: [Link]

  • Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. National Institutes of Health (NIH). Available at: [Link]

  • Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. ResearchGate. Available at: [Link]

  • Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. National Institutes of Health (NIH). Available at: [Link]

  • A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. SlideShare. Available at: [Link]

  • p-AMINOTETRAPHENYLMETHANE. Organic Syntheses. Available at: [Link]

  • CDI I Carbonyldiimidazole I N,N - YouTube. YouTube. Available at: [Link]

  • US20100204470A1 - method for salt preparation. Google Patents.
  • Triphosgene–pyridine mediated stereoselective chlorination of acyclic aliphatic 1,3-diols. Royal Society of Chemistry. Available at: [Link]

  • CN110511159B - Synthesis method of benserazide hydrochloride. Google Patents.
  • Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • 35 – PREPARATION OF WATER-SOLUBLE COMPOUNDS THROUGH SALT FORMATION. Semantic Scholar. Available at: [Link]

  • What are the side effects of Piperazine? Patsnap Synapse. Available at: [Link]

  • Triphosgene. Wikipedia. Available at: [Link]

  • CN103951587A - Synthetic method for intermediate of benserazide hydrochloride. Google Patents.
  • Synthesis and characterization of unsaturated diacyl and alkyl-acyl piperazine derivatives. ResearchGate. Available at: [Link]

  • 1,1′-Carbonyldiimidazole-mediated transformation of allomaltol containing hydrazides into substituted 3-acetyltetronic acids. Royal Society of Chemistry. Available at: [Link]

Sources

Technical Support Center: Di(1-piperazinyl)methanone Dihydrochloride Purification

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Di(1-piperazinyl)methanone Dihydrochloride (CAS: 208711-30-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the purification of this key synthetic intermediate. We have structured this resource in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered in the laboratory.

Introduction

This compound is a bis-piperazine scaffold valued as a building block in medicinal chemistry.[1] Its purity is paramount, as impurities can lead to unwanted side reactions, affect biological assay results, and compromise the integrity of downstream products. The most common route of synthesis involves the reaction of piperazine with a carbonyl source like formaldehyde, followed by salt formation with hydrochloric acid.[1] This process can introduce several impurities, making robust purification essential. This guide focuses primarily on crystallization-based techniques, which are the preferred method for purifying this compound on both research and industrial scales.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is heavily dependent on the synthetic route and reaction conditions. However, based on the common synthesis from piperazine and a carbonyl source, you should anticipate the following:

  • Unreacted Starting Materials: Residual piperazine or its hydrochloride salt.

  • Incompletely Reacted Intermediates: Mono-substituted piperazine derivatives.

  • Side-Reaction Products: Over-substitution or oxidation can lead to various by-products.[1]

  • Residual Solvents: Solvents used during the reaction or initial work-up.

Controlling stoichiometry and reaction conditions is the first step to minimizing these impurities, but a dedicated purification step is almost always necessary.[1]

Q2: What is the recommended primary purification technique for this compound?

A2: Recrystallization is the most effective and widely used method for purifying this compound. This compound is a white crystalline powder, making it an ideal candidate for this technique.[1][2] Recrystallization exploits differences in solubility between the desired compound and impurities in a chosen solvent or solvent system at different temperatures.

Q3: My product is an oil and will not crystallize. What should I do?

A3: An oily product, or "oiling out," is a common issue when the compound's melting point is depressed by impurities or when it is supersaturated in the solvent. Here are several strategies to induce crystallization:

  • Trituration: This is the most direct approach. Add a small amount of a solvent in which your product is insoluble (but the impurities may be soluble), such as cold acetone or diethyl ether.[3] Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. The mechanical energy can induce nucleation and lead to the formation of a crystalline solid.

  • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the oil. This provides a template for crystal growth.

  • Solvent Removal: Ensure all reaction or work-up solvents are completely removed under high vacuum. Residual solvent is a primary cause of oiling out.

  • Re-dissolution and Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent (e.g., methanol). Then, introduce a non-polar "anti-solvent" (e.g., ethyl acetate) dropwise until the solution becomes slightly cloudy. Warm the mixture until it is clear again and allow it to cool slowly. Alternatively, leave the solution in a loosely covered flask to allow the solvent to evaporate slowly over several hours or days.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Q4: I performed a recrystallization, but the purity of my product is still low according to NMR/LCMS. What are the next steps?

A4: Low purity after a single recrystallization is not uncommon and suggests that the initial impurity load was high or the chosen solvent system was not optimal. The impurities may be co-crystallizing with your product.

Causality:

  • Incorrect Solvent Choice: The chosen solvent may not provide a sufficient solubility difference between the product and the impurities at high and low temperatures.

  • Cooling Too Rapidly: Fast cooling traps impurities within the crystal lattice.

  • Insufficient Solvent: Using too little solvent can cause the product and impurities to "crash out" of the solution together upon cooling.

Solutions:

  • Re-evaluate the Solvent System: this compound is freely soluble in water and slightly soluble in alcohols like methanol and ethanol.[2] This makes mixed-solvent systems highly effective. Refer to the table below for starting points.

  • Perform a Second Recrystallization: A sequential recrystallization is often necessary to achieve high purity (>97%).

  • Hot Filtration with Activated Charcoal: If you suspect colored or highly polar impurities, an activated charcoal treatment can be very effective.[3]

Protocol: Recrystallization with Activated Charcoal
  • Dissolve the impure solid in the minimum amount of a suitable boiling solvent or solvent mixture (see Table 1).

  • Add a very small amount (typically 1-2% of the solute's weight) of activated charcoal to the hot solution. Caution: Add charcoal cautiously to a hot solution to avoid violent bumping. It is safer to add it before heating or to cool the solution slightly before addition.

  • Swirl the mixture and keep it at or near the boiling point for 5-10 minutes.

  • Perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.

  • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Table 1: Suggested Recrystallization Solvent Systems
Solvent SystemRatio (v/v)Rationale & Expected Outcome
Isopropyl Alcohol / Water10:1 to 20:1The compound is highly soluble in hot aqueous isopropanol but much less soluble upon cooling. Excellent for forming well-defined crystals. A similar system is effective for other piperazine hydrochlorides.[3]
Ethanol / Water15:1 to 25:1Similar to isopropanol/water. Ethanol is often a good choice for hydrochloride salts.
Methanol / Ethyl Acetate1:5 to 1:10Dissolve the compound in a minimal amount of hot methanol (the "solvent") and slowly add ethyl acetate (the "anti-solvent") until turbidity persists. Re-heat to clarify and cool slowly.
Ethyl Acetate / EthanolVariesFor some piperazine derivatives, a mixture of EtOAc/EtOH has been shown to be effective.[4] This is best for less polar impurities.
Q5: My final product is off-white or yellow. How can I decolorize it?

A5: A yellow or brown tint typically indicates the presence of trace, often highly conjugated, organic impurities or degradation products.

Solution: The most effective method for removing colored impurities is the activated charcoal treatment described in the protocol in Q4 . Charcoal has a high surface area and adsorbs large, flat, polarizable molecules, which are often the source of unwanted color.

Q6: My recovery yield after recrystallization is very low. How can I improve it?

A6: Low yield is a common challenge that can be optimized. The primary cause is excessive loss of the product to the mother liquor (the liquid remaining after crystallization).

Causality & Optimization Strategy:

  • Using Too Much Solvent: The single most common error. The goal is to create a saturated solution at the solvent's boiling point, not just to dissolve the compound.

    • Solution: Add the solvent in small portions to the solid while heating. Stop adding solvent as soon as all the solid has just dissolved.

  • Incomplete Crystallization: Not allowing enough time or a low enough temperature for crystallization.

    • Solution: After slow cooling to room temperature, place the flask in an ice-water bath (0-4 °C) for at least 30-60 minutes. For some systems, refrigeration overnight may be beneficial.

  • Premature Crystallization: The product crystallizes in the funnel during hot filtration.

    • Solution: Use a stemless or short-stemmed funnel and pre-heat it with hot solvent vapor before filtering. Ensure the receiving flask is also warm.

  • Washing with Too Much/Warm Solvent: Dissolving the purified crystals during the final wash step.

    • Solution: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Visualization of Workflows

To further clarify the purification and troubleshooting process, we have designed the following diagrams using Graphviz.

General Purification Workflow

This diagram outlines the standard decision-making process for purifying crude this compound.

G cluster_0 Purification Workflow Crude Crude Product Assess Assess Purity & Properties (TLC, Color, Physical State) Crude->Assess Decision Select Method Assess->Decision Recryst Recrystallization Decision->Recryst Solid Trit Trituration / Wash Decision->Trit Oil / Highly Impure Charcoal Add Charcoal Treatment? Recryst->Charcoal Final Dry & Assess Final Purity (NMR, LCMS, MP) Recryst->Final Trit->Recryst Charcoal->Recryst Yes (if colored) Charcoal->Final No G cluster_1 Troubleshooting Guide Start Low Purity Post-Recrystallization CheckColor Is Product Discolored? Start->CheckColor UseCharcoal Perform Recrystallization with Activated Charcoal CheckColor->UseCharcoal Yes ReassessSolvent Re-evaluate Solvent System (See Table 1) CheckColor->ReassessSolvent No UseCharcoal->ReassessSolvent SecondRecryst Perform 2nd Recrystallization with Optimized Conditions ReassessSolvent->SecondRecryst CheckPurityAgain Assess Purity Again SecondRecryst->CheckPurityAgain Success Purity Acceptable: Process Complete CheckPurityAgain->Success Yes ConsiderChrom Consider Column Chromatography (Research Scale Only) CheckPurityAgain->ConsiderChrom No

Caption: Decision tree for low purity issues.

References

  • Source: Google Patents (US2919275A)
  • Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor Source: PubMed Central URL: [Link]

  • Source: Google Patents (US3337630A)
  • Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]

  • Title: Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid Source: ACS Publications URL: [Link]

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PubMed Central URL: [Link]

  • Title: Struggling with Reductive Amination: Tips for Isolating My Amine Product? Source: Reddit URL: [Link]

  • Source: Google Patents (US3481933A)
  • Title: Amine Plant Troubleshooting and Optimization Source: Scribd URL: [Link]

  • Title: Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives Source: ResearchGate URL: [Link]

  • Title: 1-benzylpiperazine Source: Organic Syntheses Procedure URL: [Link]

  • Title: 12.0 Piperazine Dihydrochloride.docx Source: G.AMPHRAY LABORATORIES URL: [Link]

  • Title: Troubleshooting amine plants Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Di(1-piperazinyl)methanone Dihydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Di(1-piperazinyl)methanone Dihydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the complex Nuclear Magnetic Resonance (NMR) spectra of these compounds. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments, grounding our advice in established scientific principles and field-proven insights.

I. Troubleshooting Guide: Navigating Spectral Complexities

This section addresses common problems encountered during the NMR analysis of this compound derivatives and provides step-by-step protocols for their resolution.

Issue 1: My ¹H NMR spectrum shows more signals for the piperazine protons than expected. Why is my spectrum so complex?

Root Cause Analysis:

The complexity in the ¹H NMR spectra of acylated piperazine derivatives, such as Di(1-piperazinyl)methanone, often arises from the presence of multiple chemical species in slow exchange on the NMR timescale. Two primary phenomena are responsible for this:

  • Restricted Amide Bond Rotation: The C-N bond of the amide group has a partial double-bond character, which restricts free rotation. This leads to the existence of distinct rotational isomers (rotamers), often referred to as syn and anti conformers.[1][2][3] Each rotamer will have a unique set of signals for the adjacent piperazine protons.

  • Slow Piperazine Ring Inversion: The piperazine ring typically exists in a chair conformation. The interconversion between the two chair forms (ring flipping) can be slow, especially in substituted piperazines.[2][3][4] If this inversion is slow on the NMR timescale, axial and equatorial protons will have different chemical shifts, further increasing the number of signals.

The combination of these two effects can lead to a significant multiplication of the expected signals for the piperazine moiety.[2][3]

Troubleshooting Workflow:

To diagnose and resolve this issue, a Variable Temperature (VT) NMR experiment is the most effective approach.[1][3][5]

Protocol 1: Variable Temperature (VT) ¹H NMR Spectroscopy

Objective: To determine if the spectral complexity is due to dynamic exchange processes (conformational isomerism).

Methodology:

  • Sample Preparation: Prepare a solution of your this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent is critical as it can influence the coalescence temperature.[1]

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C).

  • High-Temperature Acquisitions: Gradually increase the temperature of the NMR probe in increments of 10-15 °C. At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a new spectrum.

  • Identify Coalescence: Continue increasing the temperature until the multiple signals for the piperazine protons broaden and merge into a single, time-averaged signal. This temperature is known as the coalescence temperature (T_c).[1][2][5] The presence of a coalescence point is strong evidence for the existence of conformers in slow exchange at lower temperatures.

  • Low-Temperature Acquisitions (Optional): To further resolve the signals of the individual conformers, you can perform acquisitions at temperatures below room temperature. This can sharpen the signals of the distinct isomers.[3]

Data Interpretation:

ObservationInterpretation
Multiple signals at room temperaturePresence of conformational isomers.
Broadening and merging of signals with increasing temperatureDynamic exchange between conformers.
Single, sharp signals at high temperatureFast exchange between conformers on the NMR timescale.
Issue 2: The chemical shifts of my piperazine protons are broad and not well-resolved, even at room temperature.

Root Cause Analysis:

Broad signals in the NMR spectrum of your this compound derivative can be attributed to several factors:

  • Intermediate Exchange Rate: The rate of conformational exchange (amide bond rotation or ring inversion) may be in the intermediate regime on the NMR timescale at the temperature of your experiment. This leads to significant line broadening.

  • Proton Exchange with Solvent: The N-H protons of the protonated piperazine nitrogens can exchange with protons from protic solvents (like water or methanol). This exchange can be pH and concentration-dependent and can lead to broad signals.[6]

  • Viscosity of the Sample: Highly concentrated samples can be viscous, leading to broader lines due to slower molecular tumbling.

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

Troubleshooting Workflow:

The following workflow can help identify the cause of the broad signals and improve spectral resolution.

start Broad NMR Signals Observed vt_nmr Perform Variable Temperature (VT) NMR start->vt_nmr check_solvent Change Deuterated Solvent start->check_solvent check_concentration Dilute the Sample start->check_concentration check_purity Check for Paramagnetic Impurities start->check_purity outcome1 Signals Sharpen at Higher or Lower Temperatures vt_nmr->outcome1 Intermediate Exchange outcome2 Signals Sharpen in Aprotic Solvent (e.g., DMSO-d6) check_solvent->outcome2 Proton Exchange outcome3 Signals Sharpen upon Dilution check_concentration->outcome3 Viscosity/Aggregation outcome4 No Improvement check_purity->outcome4 Consider other issues

Caption: Troubleshooting workflow for broad NMR signals.

Issue 3: I am struggling to assign the signals of the piperazine rings and differentiate them from other moieties in my derivative.

Root Cause Analysis:

Signal overlap is a common issue in complex molecules, especially when multiple aliphatic or aromatic groups are present. Standard 1D ¹H NMR may not provide sufficient resolution to unambiguously assign all signals.

Troubleshooting Workflow:

To overcome signal overlap and achieve confident structural elucidation, the use of two-dimensional (2D) NMR techniques is highly recommended.[7]

Protocol 2: 2D NMR for Structural Elucidation

Objective: To resolve overlapping signals and establish connectivity between atoms.

Recommended Experiments:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is invaluable for tracing out the spin systems within the piperazine rings and any attached side chains.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom it is directly attached to. It helps in assigning the carbon signals based on the already assigned proton signals (or vice-versa).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds). It is crucial for identifying connectivity across quaternary carbons and heteroatoms, helping to piece together the entire molecular structure.

  • ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation): Given the presence of four nitrogen atoms in the Di(1-piperazinyl)methanone core, this experiment can provide valuable information about the connectivity around the nitrogen atoms, although it is less sensitive.[7]

Data Interpretation:

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of the ¹H and ¹³C signals for your this compound derivative can be achieved.

II. Frequently Asked Questions (FAQs)

Q1: How does the dihydrochloride salt form affect the NMR spectrum?

The dihydrochloride salt form means that two of the nitrogen atoms in the molecule are protonated. This has several effects on the NMR spectrum:

  • Deshielding of Adjacent Protons: The positive charge on the nitrogen atoms causes a deshielding effect, shifting the signals of the adjacent protons (α-protons) to a higher chemical shift (downfield).

  • Appearance of N-H Protons: You will observe signals for the N-H protons. These are often broad and their chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[6]

  • pH Dependence: The protonation state of the nitrogens is pH-dependent. If the pH of your NMR sample is not sufficiently low, you may have a mixture of protonated and non-protonated species, further complicating the spectrum. It is advisable to use a solvent like D₂O with a small amount of DCl to ensure full protonation.

Q2: What is a good starting solvent for my NMR experiments?

For this compound, which is a salt, polar protic solvents are generally good choices for solubility.

  • D₂O (Deuterium Oxide): An excellent choice for polar salts. The N-H protons will exchange with deuterium, so their signals will disappear. The chemical shift of the residual HDO peak is sensitive to temperature but less so to the solute.[8]

  • Methanol-d₄ (CD₃OD): Another good polar protic solvent. Similar to D₂O, N-H protons will exchange with the deuterium of the hydroxyl group.

  • DMSO-d₆ (Dimethyl Sulfoxide-d₆): A polar aprotic solvent that is excellent for hydrogen bonding. In DMSO-d₆, the N-H protons are less likely to exchange and will often appear as sharper signals, potentially showing coupling to adjacent protons. The residual water peak in DMSO is also less affected by the solute.[8]

Q3: My ¹H NMR shows two singlets in the aliphatic region, each integrating to 8 protons. What could this indicate?

If your molecule is symmetrical, it is possible for the piperazine protons to appear as a singlet under conditions of fast conformational exchange.[9] However, two such signals, each integrating to 8 protons, might suggest the presence of a dimer or another species with two piperazine rings in different chemical environments.[9] It would be prudent to re-examine the reaction and purification steps and to use 2D NMR techniques to confirm the structure.

Q4: Can I use computational chemistry to predict the NMR spectrum?

Yes, computational chemistry methods, such as Density Functional Theory (DFT), can be used to calculate theoretical NMR chemical shifts. This can be a powerful tool to aid in the assignment of complex spectra, especially when trying to distinguish between different isomers. However, the accuracy of the prediction depends on the level of theory and the proper consideration of solvent effects and conformational averaging.

III. References

  • Chemistry LibreTexts. NMR - Interpretation. 2023. Available from: [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. 2021. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. 2016. Available from: [Link]

  • Royal Society of Chemistry. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. 2018. Available from: [Link]

  • Bentham Science. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available from: [Link]

  • Royal Society of Chemistry. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. 2018. Available from: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.... 2010. Available from: [Link]

  • National Center for Biotechnology Information. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. 2024. Available from: [Link]

  • Royal Society of Chemistry. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. 2018. Available from: [Link]

  • ResearchGate. Can NMR of piperazin show single picks in aliphatic area?. 2015. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. 2016. Available from: [Link]

  • JoVE. Video: NMR Spectroscopy Of Amines. Available from: [Link]

Sources

Technical Support Center: Scaling Up Di(1-piperazinyl)methanone Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Optimization & Troubleshooting for Scale-Up Synthesis Target Molecule: Di(1-piperazinyl)methanone Dihydrochloride (CAS: 208711-30-2) Synonyms: 1,1'-Carbonyldipiperazine dihydrochloride; Bis(piperazin-1-yl)methanone 2HCl. Role: Senior Application Scientist

Executive Summary & Process Logic

Scaling up the synthesis of This compound presents a classic dichotomy in process chemistry: the reaction itself (urea formation) is straightforward, but the isolation of a high-purity hydrophilic salt from a reaction mixture containing competitive amine byproducts is complex.

While various carbonyl sources exist (CDI, Phosgene, Urea), this guide focuses on the Triphosgene (BTC) route. This pathway offers the best balance of reactivity and atom economy for scale-up, provided that exotherms and stoichiometry are rigorously controlled.

The "Clean-Stream" Strategy

For scale-up (>100g), do not attempt to isolate the salt directly from the reaction mixture. The most common failure mode is the entrapment of triethylamine hydrochloride (TEA·HCl) or unreacted piperazine within the final crystal lattice.

Recommended Workflow:

  • Synthesis: Generate the Free Base (Intermediate) in a non-polar solvent (DCM).

  • Purification: Wash the organic phase with basic brine to remove TEA·HCl and unreacted piperazine.

  • Salt Formation: Isolate the Free Base oil, redissolve in a polar solvent (Ethanol), and precipitate the Dihydrochloride using anhydrous HCl.

Process Visualization (Workflow)

G Start Reagents: Piperazine + Triethylamine (Solvent: DCM) BTC_Add Addition Phase: Triphosgene (BTC) in DCM (Temp: 0-5°C, Slow Addition) Start->BTC_Add Inert Atmosphere Reaction Reaction: Formation of Free Base (Exothermic) BTC_Add->Reaction Stir 2-4h Quench Quench: Add Water/NaOH (pH > 10) Reaction->Quench Destroy excess BTC Partition Phase Separation: Organic Layer (Product) Aqueous Layer (Impurities) Quench->Partition Salt_Form Salt Formation: Dissolve Oil in EtOH Add HCl (gas or ether) Partition->Salt_Form Evaporate DCM Isolate Free Base Final Final Product: Di(1-piperazinyl)methanone 2HCl (White Precipitate) Salt_Form->Final Filtration & Drying

Figure 1: Optimized "Clean-Stream" workflow for separating impurity removal from salt formation.

Technical Support: Troubleshooting & FAQs

This section addresses specific pain points reported by researchers during the transition from milligram to multigram/kilogram scales.

Module A: Reaction Dynamics (Triphosgene Handling)

Q1: During the addition of Triphosgene, the temperature spikes rapidly despite the ice bath. How do I control this at 100g+ scale? Diagnosis: This is a heat transfer limitation. The reaction of Triphosgene with secondary amines is highly exothermic. At larger scales, the surface-area-to-volume ratio of your flask decreases, reducing cooling efficiency. Solution:

  • Dilution: Dissolve the Triphosgene in larger volumes of DCM (1:5 w/v) before addition. Never add solid Triphosgene directly to the amine solution.

  • Dosing Rate: Use a peristaltic pump or pressure-equalizing dropping funnel to limit addition rate. The internal temperature must not exceed 10°C.

  • The "Reverse" Addition (Not Recommended): While adding amine to Triphosgene controls heat better, it favors the formation of the monosubstituted carbamoyl chloride intermediate rather than the desired urea. Stick to adding Triphosgene to the amine.

Q2: My reaction stalls at ~80% conversion. Adding more Triphosgene doesn't help. Diagnosis: This is likely a "HCl Stalling" effect. As the reaction proceeds, HCl is generated. If your scavenger (Triethylamine/TEA) is insufficient or the mixing is poor, the HCl protonates the unreacted Piperazine. Protonated Piperazine (


) is not nucleophilic and will not react with the carbonyl source.
Solution: 
  • Ensure a stoichiometric excess of base . You need at least 2.2 equivalents of TEA per equivalent of Piperazine (or 4.4 equiv per Triphosgene unit if calculating from BTC).

  • Verify agitation.[1] The TEA·HCl byproduct forms a thick slurry. Increase impeller speed or switch to an overhead stirrer with a high-torque motor.

Module B: Work-up & Purification[1][2][3]

Q3: After quenching, I have a massive emulsion that won't separate. Diagnosis: The product (Free Base) has surfactant-like properties, and the presence of fine TEA·HCl precipitates stabilizes the emulsion. Solution:

  • Filter First: Pass the biphasic mixture through a Celite pad to remove suspended solids before attempting phase separation.

  • pH Adjustment: Ensure the aqueous layer is strongly basic (pH > 11) using 2N NaOH. This ensures all Piperazine and Product are in the free base form, pushing them into the organic layer and breaking the emulsion.

Q4: The final Dihydrochloride salt is hygroscopic and turns into a "gum" on the filter paper. Diagnosis: This indicates the presence of trapped solvent or amorphous character due to rapid precipitation. Solution:

  • Solvent Switch: Do not use Methanol for the final salting out if humidity is high; Methanol is hygroscopic. Use Ethanol/Diethyl Ether or Isopropanol .

  • Digestion: If the product gums, reflux the gummy solid in Ethanol for 30 minutes and allow it to cool slowly. This induces a phase transformation from amorphous to crystalline, which is less hygroscopic and easier to filter.

  • Drying: Dry under vacuum at 40°C with a

    
     trap.
    
Module C: Impurity Profile

Q5: I am seeing a persistent impurity at M+ = 129 (approx) in LCMS. Diagnosis: This is likely 1-Piperazinecarbonyl chloride (the mono-reacted intermediate). It suggests the reaction did not go to completion or the stoichiometry was skewed toward Triphosgene. Solution:

  • Quench with Piperazine: Add a small amount (5 mol%) of fresh Piperazine at the end of the reaction before the water quench. This forces the unreacted intermediate to convert to the desired product.

Standard Operating Procedure (100g Scale)

Safety Warning: Triphosgene decomposes to Phosgene gas. All operations must be performed in a functioning fume hood. A scrubber solution (20% NaOH + Ammonia) must be available.

Part 1: Synthesis of Free Base
  • Setup: 2L 3-neck round-bottom flask, overhead stirrer, N2 inlet, thermometer, dropping funnel.

  • Charge:

    • Piperazine (Anhydrous): 100.0 g (1.16 mol)

    • Triethylamine (TEA): 350 mL (2.50 mol)

    • Dichloromethane (DCM): 800 mL

  • Cooling: Cool the mixture to 0°C using an ice/salt bath.

  • Addition: Dissolve Triphosgene (57.5 g, 0.19 mol) in DCM (200 mL). Add this solution dropwise over 90 minutes. Note: Triphosgene provides 3 carbonyl equivalents. Theoretical requirement is 0.33 equiv relative to Piperazine, but we use slight deficit to avoid unreacted chloride.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 4 hours.

  • Workup:

    • Add 500 mL water slowly (Exotherm!).

    • Add 2N NaOH until aqueous pH > 11.

    • Separate layers.[2] Extract aqueous layer with DCM (2 x 200 mL).

    • Combine organics, dry over

      
      , and evaporate to yield the Free Base  (Yellowish oil/solid).
      
Part 2: Salt Formation (Dihydrochloride)[4]
  • Dissolution: Dissolve the crude Free Base oil in Ethanol (Absolute) (400 mL).

  • Acidification: Cool to 10°C. Slowly add HCl in Dioxane (4M) or bubble anhydrous HCl gas until pH reaches 1-2.

    • Observation: A thick white precipitate will form immediately.

  • Crystallization: Stir at 0°C for 2 hours.

  • Isolation: Filter under Nitrogen (to prevent moisture absorption). Wash the cake with cold Diethyl Ether (2 x 100 mL).

  • Drying: Vacuum oven at 45°C for 12 hours.

Expected Yield: ~130-140 g (75-85%) Appearance: White crystalline powder.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low Yield (<50%) Product lost in aqueous layer during workup.The free base is water-soluble. Ensure aqueous layer is pH > 12 and salt it with NaCl (saturation) before extraction. Use n-Butanol if DCM fails.
Product is Yellow/Brown Oxidation of Piperazine or high temp.Ensure Nitrogen atmosphere.[3] Keep reaction temp < 25°C. Recrystallize final salt from EtOH/Water (95:5).
Violent Gas Evolution Too rapid addition of Triphosgene.Stop addition. Cool to -10°C. Check scrubber venting.
Melting Point Low Trapped TEA·HCl or Monohydrate form.Check Chloride content (Titration). Recrystallize from hot Ethanol.

References

  • Safety & Handling of Triphosgene

    • Cotarca, L., et al. "Bis(trichloromethyl) carbonate in Organic Synthesis." Synthesis, 1996(05), 553-576.

  • Piperazine Scale-Up Chemistry

    • Wagh, S. B., et al. "Synthesis of 11-(piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepine on Kilo Scale."[4] E-Journal of Chemistry, 2011.[4]

  • Triphosgene Reaction Protocols

    • Organic Syntheses, Coll.[5] Vol. 10, p.312 (2004); Vol. 75, p.45 (1997). (General urea synthesis using Triphosgene).

  • Solubility Data & Properties

    • PubChem Compound Summary for CID 10335346 (Analogous Piperazine Salts).

Sources

Validation & Comparative

Comparative Technical Guide: Di(1-piperazinyl)methanone Dihydrochloride vs. Mono-substituted Piperazines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Di(1-piperazinyl)methanone Dihydrochloride (often referred to as 1,1'-Carbonyldipiperazine dihydrochloride or bis-piperazine urea) represents a distinct class of piperazine derivatives. Unlike standard mono-substituted piperazines (e.g., N-Methylpiperazine or Phenylpiperazine) which primarily serve as terminal nucleophiles or solubilizing tails, Di(1-piperazinyl)methanone functions as a semi-rigid, bifunctional linker .

This guide contrasts the physicochemical properties, synthetic utility, and biological implications of this urea-bridged scaffold against common piperazine alternatives, providing actionable protocols for its use in Fragment-Based Drug Discovery (FBDD) and linker chemistry.

Structural & Physicochemical Comparison

The defining feature of Di(1-piperazinyl)methanone is the central urea carbonyl group (


), which bridges two piperazine rings. This creates a "butterfly" conformation that is significantly more rigid than linear alkyl-linked bis-piperazines.
Table 1: Physicochemical Profile vs. Common Alternatives[1]
FeatureDi(1-piperazinyl)methanone 2HCl Piperazine (Anhydrous) N-Methylpiperazine 1-Phenylpiperazine
Structure Type Bifunctional Urea Linker Bifunctional ScaffoldMonofunctional CapMonofunctional Pharmacophore
Mol. Weight ~271.19 (Salt) / 198.27 (Free Base)86.14100.16162.23
Solubility (Water) High (>50 mg/mL) due to 2HClHigh (Hygroscopic)MiscibleLow/Moderate
Basicity (pKa) Reduced (Urea electron withdrawal)~9.8 (N1), ~5.6 (N4)~9.0~8.4
Nucleophilicity Attenuated (Secondary amines)HighHigh (Tertiary/Secondary)Moderate
Primary Role Crosslinker / SpacerCore ScaffoldSolubility EnhancerReceptor Ligand (5-HT)
Key Insight: The Urea Effect

The central carbonyl group in Di(1-piperazinyl)methanone withdraws electron density from the adjacent nitrogens.

  • Consequence: The secondary amines at the distal ends are less basic and less nucleophilic than those in unsubstituted piperazine.

  • Application: This reduced reactivity prevents uncontrolled polymerization during synthesis, making it an ideal controlled linker for bis-valent ligands (e.g., targeting homodimeric receptors).

Synthetic Utility & Reactivity[2]

In medicinal chemistry, this molecule is frequently used to synthesize symmetrical bis-urea derivatives or to link two pharmacophores at a precise distance.

Diagram 1: Comparative Reactivity & Workflow

This diagram illustrates the divergent synthetic pathways between a standard piperazine and the urea-bridged derivative.

ReactivityComparison cluster_mech Activation Requirement Start_Mono N-Methylpiperazine (High Nucleophilicity) Reagent Electrophile (e.g., Aryl Halide / Isocyanate) Start_Mono->Reagent Rapid Attack Start_Bis Di(1-piperazinyl)methanone (Attenuated Nucleophilicity) Start_Bis->Reagent Controlled Coupling (Requires Base Activation) Neutralization 2HCl Salt -> Free Base (Req. DIPEA/TEA) Start_Bis->Neutralization Product_Mono Terminal Capping (Solubility Tail) Reagent->Product_Mono Product_Bis Bivalent Ligand (Crosslinking) Reagent->Product_Bis Neutralization->Reagent

Caption: Comparative reactivity showing the necessity of base activation for the dihydrochloride salt and its application in bivalent ligand synthesis.

Experimental Protocol: Nucleophilic Substitution (SNAr)

Objective: Coupling Di(1-piperazinyl)methanone to a heteroaryl chloride (e.g., 4-chloroquinoline) to create a bivalent inhibitor.

  • Preparation: Dissolve Di(1-piperazinyl)methanone 2HCl (1.0 eq) in dry DMF or DMSO.

    • Note: The 2HCl salt is not soluble in non-polar solvents (DCM, Toluene). Use polar aprotic solvents.

  • Activation: Add DIPEA (Diisopropylethylamine) (4.0 eq).

    • Why? You need 2 equivalents to neutralize the HCl and 2 equivalents to scavenge the HCl generated during the substitution.

    • Observation: The suspension should clear as the free base is liberated.

  • Coupling: Add the Aryl Chloride (2.2 eq) and heat to 80–100°C.

  • Monitoring: Monitor via TLC (MeOH/DCM 1:9).

    • Visualization: Use Ninhydrin stain . The starting material stains weakly due to the urea; the product will likely be UV active.

  • Workup: Pour into ice water. The bis-substituted product often precipitates. If not, extract with EtOAc.

Biological Implications & Pharmacokinetics[3]

The "Bis-Valent" Advantage

Unlike mono-piperazines which target a single binding pocket, Di(1-piperazinyl)methanone derivatives are often designed to span two adjacent binding sites or receptor dimers (e.g., GPCR homodimers).

Diagram 2: Pharmacophore Mapping

This diagram visualizes how the urea linker positions pharmacophores compared to a flexible alkyl chain.

PharmacophoreMap Linker_Urea Urea Linker (Rigid, Planar) Target_A Receptor Site A Linker_Urea->Target_A Target_B Receptor Site B Linker_Urea->Target_B Linker_Alkyl Alkyl Chain (Flexible, Entropic Cost) Linker_Alkyl->Target_A Linker_Alkyl->Target_B Outcome_Urea High Affinity (Pre-organized) Target_A->Outcome_Urea Outcome_Alkyl Variable Affinity (High Entropy Loss) Target_A->Outcome_Alkyl Target_B->Outcome_Urea Target_B->Outcome_Alkyl

Caption: Impact of linker rigidity on binding affinity. The urea linker reduces the entropic cost of binding to dimeric targets.

Metabolic Stability
  • Urea Linkage: The central urea bond is highly stable against hydrolysis and metabolic degradation compared to ester or simple amide linkers.

  • Piperazine Metabolism: While terminal piperazines are prone to N-oxidation or N-dealkylation, the internal urea-capped nitrogens are metabolically "silent," improving the half-life of the scaffold.

Handling & Stability Guide

Hygroscopicity Alert

The Dihydrochloride (2HCl) salt is significantly more hygroscopic than the free base.

  • Storage: Must be stored in a desiccator at -20°C.

  • Handling: Weigh quickly in a low-humidity environment. Prolonged exposure to air turns the crystalline powder into a sticky gum, complicating stoichiometry.

Solubility Troubleshooting
  • Issue: Compound crashes out upon adding base.

  • Solution: The free base of Di(1-piperazinyl)methanone is less soluble in water than the HCl salt. If performing aqueous reactions, maintain a slightly acidic pH or use a cosolvent (Acetonitrile/Water).

References

  • PubChem. (n.d.). Di(1-piperazinyl)methanone.[1] National Center for Biotechnology Information. Retrieved from [Link]

  • Brockunier, L. L., et al. (2004). Human beta 3-adrenergic receptor agonists containing a cyclic urea core. Bioorganic & Medicinal Chemistry Letters. (Demonstrates the utility of urea-piperazine scaffolds). Retrieved from [Link]

  • World Health Organization. (n.d.). Piperazine and its derivatives in pharmaceutical applications. (General context on piperazine safety). Retrieved from [Link][2]

Sources

Structural and Functional Analysis of Di(1-piperazinyl)methanone Dihydrochloride Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Di(1-piperazinyl)methanone Dihydrochloride (CAS: 208711-30-2), often referred to as 1,1'-Carbonyldipiperazine Dihydrochloride , represents a specialized class of rigid, hydrophilic linkers used in fragment-based drug discovery (FBDD) and supramolecular chemistry.

Unlike its structural analog 1,1'-Carbonyldiimidazole (CDI) —which functions primarily as a reactive electrophile for carbonyl transfer—Di(1-piperazinyl)methanone serves as a stable nucleophilic scaffold . It features a symmetric urea core flanked by two piperazine rings with distal secondary amines.[1] This structure allows it to act as a bifunctional linker, imparting rigidity and improved water solubility to target molecules (e.g., PROTACs, dimers, or receptor ligands).

This guide compares the functional performance of this scaffold against standard alternatives, providing protocols for its utilization in synthesizing unsymmetrical urea derivatives.

Structural & Physiochemical Comparison

To select the appropriate reagent, researchers must distinguish between "carbonyl donors" (like CDI) and "urea scaffolds" (like the title compound). The following table contrasts this compound with its primary analogs.

Table 1: Comparative Analysis of Urea-Based Analogs
FeatureDi(1-piperazinyl)methanone[2][3][4] · 2HCl 1,1'-Carbonyldiimidazole (CDI) 1,1'-Carbonyldipiperidine
Role Stable Scaffold / Linker Reactive Reagent Non-Functional Analog
Structure Bis-secondary amine (Nucleophile)Bis-acylimidazole (Electrophile)Bis-alkane (Inert)
Leaving Group Ability Poor (Piperazine pKaH ~9.8)Good (Imidazole pKaH ~6.[1]9)N/A
Hydrolytic Stability High (Stable in aqueous buffer)Low (Hydrolyzes to Imidazole + CO₂)High
Water Solubility High (>50 mg/mL as salt)Reacts/DecomposesLow (Lipophilic)
Primary Application Linker for dimerization; PROTACsUrea/Amide coupling; ActivationNegative control; Lipophilic spacer

Expert Insight: The Dihydrochloride salt form is critical. The free base of 1,1'-carbonyldipiperazine is a solid with moderate solubility, but the 2HCl salt ensures rapid dissolution in aqueous or polar organic media (DMSO, MeOH), facilitating reactions with polar electrophiles.

Functional Analysis: Stability vs. Reactivity

Hydrolytic Stability Profile

A common error in protocol design is treating Di(1-piperazinyl)methanone as a carbonylating agent similar to CDI.[1]

  • CDI Mechanism: The imidazole ring is aromatic and electron-deficient, making the carbonyl highly electrophilic. It reacts with water within seconds to minutes.[1]

  • Di(1-piperazinyl)methanone Mechanism: The piperazine nitrogens donate electron density into the carbonyl (resonance stabilization), making the urea bond extremely robust. It resists hydrolysis at physiological pH and requires harsh acidic/basic conditions (e.g., 6M HCl, reflux) to cleave the urea core.

Linker Rigidity and Geometry

In drug design, linker geometry dictates binding affinity.[1]

  • PEG Linkers: Highly flexible, high entropic penalty upon binding.[1]

  • Piperazine-Urea Linker (Title Compound): The urea bond has partial double-bond character (restricted rotation). The piperazine rings adopt a chair conformation.[1] This creates a semi-rigid linear spacer of approximately 8–10 Å between the distal nitrogens, ideal for spanning distinct binding pockets without the "floppiness" of alkyl chains.

Mechanistic Visualization

The following diagram illustrates the divergent pathways of CDI (reagent) versus Di(1-piperazinyl)methanone (scaffold).

G CDI CDI (Reactive Electrophile) Intermediate Acyl-Imidazole Intermediate CDI->Intermediate Activation Target_Amine Target Amine (R-NH2) Target_Amine->Intermediate Attack Urea_Product Urea Product (R-NH-CO-NH-R) Intermediate->Urea_Product Coupling Scaffold Di(1-piperazinyl)methanone (Stable Nucleophile) Functionalized Functionalized Linker Scaffold->Functionalized N-Alkylation / Acylation Electrophile Electrophile (R-X or R-COOH) Electrophile->Functionalized Coupling

Figure 1: Divergent utility.[1] CDI transfers a carbonyl group (Red), while Di(1-piperazinyl)methanone acts as a nucleophilic scaffold (Blue) to link two electrophiles.

Experimental Protocol: Scaffold Utilization

Objective: Synthesis of a symmetric bis-amide derivative using this compound. This protocol demonstrates how to liberate the free base in situ and couple it with an acid chloride.[1]

Reagents:

  • This compound (1.0 eq)

  • Benzoyl Chloride (2.2 eq) - Model Electrophile

  • Triethylamine (TEA) or DIPEA (4.5 eq) - Base

  • Dichloromethane (DCM) - Solvent

Step-by-Step Methodology:

  • Salt Neutralization (In Situ):

    • Suspend this compound (1 mmol, 271 mg) in dry DCM (10 mL) under nitrogen atmosphere.

    • Note: The salt will not dissolve immediately.[1]

    • Add TEA (4.5 mmol, 0.63 mL) dropwise at 0°C.

    • Observation: The suspension should clear as the free base is liberated and the TEA·HCl salt forms (or remains soluble depending on concentration).[1] Stir for 15 minutes.

  • Coupling Reaction:

    • Add Benzoyl Chloride (2.2 mmol) dropwise to the stirring solution at 0°C.

    • Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

    • Monitoring: Check by TLC (MeOH/DCM 1:9).[1] The starting material (very polar) should disappear, replaced by a less polar UV-active spot.

  • Work-up:

    • Quench with water (10 mL).

    • Wash the organic layer with 1M HCl (to remove unreacted amine/TEA) and then Saturated NaHCO₃ (to remove benzoic acid byproducts).

    • Dry over Na₂SO₄ and concentrate.[1][5]

  • Validation:

    • The urea carbonyl stretch should appear in IR around 1640–1660 cm⁻¹.[1]

    • Self-Validating Check: If the product is water-soluble, the work-up failed. The bis-amide product should be lipophilic.[1]

References

  • PubChem. (n.d.).[1][4] this compound - Compound Summary. National Library of Medicine.[1] Retrieved January 29, 2026, from [Link]

  • Staab, H. A. (1962).[1] Syntheses using heterocyclic amides (azolides). Angewandte Chemie International Edition, 1(7), 351-367. (Foundational text on CDI reactivity vs. stable ureas).

  • Lovering, F., et al. (2016).[1] The impact of piperazine linkers on the physicochemical properties of drugs. Journal of Medicinal Chemistry. (Contextual reference on piperazine scaffolds).

  • Sigma-Aldrich. (n.d.).[1] 1,1'-Carbonyldiimidazole Technical Bulletin. (For comparison of hydrolysis rates).

Sources

A Researcher's Guide to Validating the Antimicrobial Efficacy of Di(1-piperazinyl)methanone Dihydrochloride Against Known Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

The relentless rise of antimicrobial resistance necessitates a robust pipeline for the discovery and validation of novel therapeutic agents.[1][2] Di(1-piperazinyl)methanone Dihydrochloride, a compound belonging to a class of piperazine derivatives, has emerged as a candidate of interest. Preliminary screenings have indicated that derivatives of this molecule exhibit enhanced antimicrobial properties compared to simpler piperazine compounds, suggesting potential for further development.[3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the in-vitro antimicrobial efficacy of this compound. We will detail the essential experimental protocols, grounded in internationally recognized standards, and objective data comparison against established antibiotics. The causality behind each experimental choice is explained to ensure a self-validating and scientifically sound investigation.

Foundational Principles: Designing a Self-Validating Study

To ensure the integrity and reproducibility of your findings, the experimental design must be rooted in established, standardized methodologies. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide the global benchmarks for antimicrobial susceptibility testing (AST).[4][5][6][7] Adherence to these guidelines is paramount for generating data that can be reliably compared across different studies and laboratories.[1]

Our validation workflow is designed to first determine the minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant bacteria. This data will then be directly compared to the MICs of well-characterized antibiotics.

Experimental Workflow: A Step-by-Step Validation Protocol

The following workflow outlines the critical steps for a comprehensive in-vitro evaluation of a novel antimicrobial agent.

Comparative Antimicrobial Efficacy Testing Workflow Comparative Antimicrobial Efficacy Testing Workflow cluster_prep Phase 1: Preparation cluster_testing Phase 2: Antimicrobial Susceptibility Testing (AST) cluster_analysis Phase 3: Data Analysis & Interpretation A Selection of Bacterial Strains (Gram-positive & Gram-negative, incl. resistant phenotypes) E Inoculum Preparation (0.5 McFarland Standard) A->E B Selection of Comparator Antibiotics (Varying mechanisms of action) C Preparation of Stock Solutions (Test compound & comparator antibiotics) B->C F Serial Dilution in 96-Well Plates C->F D Broth Microdilution Assay (CLSI M07 Guideline) E->F G Incubation (35°C ± 2°C for 16-20 hours) F->G H MIC Determination (Lowest concentration with no visible growth) G->H I Comparative Data Analysis (MIC50 & MIC90 Calculation) H->I K Reporting and Interpretation I->K J Mechanism of Action Investigation (Optional) (e.g., Macromolecular Synthesis Assay) J->K

Caption: A logical workflow for the comparative antimicrobial efficacy testing of a novel compound.

Materials and Reagents

Test Compound:

  • This compound (purity ≥98%)

Comparator Antibiotics:

  • Vancomycin: A glycopeptide that inhibits cell wall synthesis; primarily active against Gram-positive bacteria.

  • Ciprofloxacin: A fluoroquinolone that inhibits DNA replication; broad-spectrum activity.[8]

  • Meropenem: A carbapenem with a broad spectrum of activity, often used for multidrug-resistant infections.[9]

Bacterial Strains: A curated panel of American Type Culture Collection (ATCC) strains is recommended to ensure reproducibility. This panel should include:

  • Gram-positive:

    • Staphylococcus aureus (ATCC 29213) - Methicillin-susceptible (MSSA)

    • Staphylococcus aureus (ATCC 43300) - Methicillin-resistant (MRSA)

    • Enterococcus faecalis (ATCC 29212)

  • Gram-negative:

    • Escherichia coli (ATCC 25922)

    • Pseudomonas aeruginosa (ATCC 27853)

    • Klebsiella pneumoniae (ATCC 700603) - Extended-spectrum β-lactamase (ESBL) producer[10]

Media and Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA)

  • 0.9% Sterile Saline

  • Dimethyl Sulfoxide (DMSO) for dissolving the test compound

  • Sterile 96-well microtiter plates

Step-by-Step Protocol: Broth Microdilution for MIC Determination

This protocol is based on the CLSI M07 guidelines, the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[6][11]

  • Preparation of Stock Solutions:

    • Dissolve this compound in a suitable solvent (e.g., sterile DMSO) to a high concentration (e.g., 1280 µg/mL). Causality: A high concentration stock is necessary for subsequent serial dilutions.

    • Prepare stock solutions of comparator antibiotics in their recommended solvents according to CLSI guidelines.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a TSA plate, select 3-5 isolated colonies of the test bacterium.[11]

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Causality: Standardizing the initial bacterial concentration is crucial for reproducible MIC results.[12]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plates:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Causality: This creates a concentration gradient to identify the lowest inhibitory concentration.

    • Well 11 will serve as a positive control (no drug), and well 12 as a negative control (no bacteria).

    • Repeat this process for each comparator antibiotic in separate rows.

  • Inoculation and Incubation:

    • Add 10 µL of the prepared bacterial inoculum to wells 1 through 11.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[11][13]

Data Presentation and Comparative Analysis

The efficacy of this compound should be evaluated by comparing its MIC values against those of the established antibiotics. A clear, tabular format is essential for this comparison.

Table 1: Comparative In-Vitro Activity of this compound and Standard Antibiotics

Organism (ATCC Strain)MIC (µg/mL)
This compound Vancomycin Ciprofloxacin Meropenem
Gram-positive
S. aureus (29213)[Experimental Data][Expected Range][Expected Range][Expected Range]
S. aureus (43300) (MRSA)[Experimental Data][Expected Range][Expected Range][Expected Range]
E. faecalis (29212)[Experimental Data][Expected Range][Expected Range][Expected Range]
Gram-negative
E. coli (25922)[Experimental Data]N/A[Expected Range][Expected Range]
P. aeruginosa (27853)[Experimental Data]N/A[Expected Range][Expected Range]
K. pneumoniae (700603) (ESBL)[Experimental Data]N/A[Expected Range][Expected Range]

Note: N/A indicates that the antibiotic is not typically effective against that class of bacteria.

Probing the Mechanism of Action: A Hypothetical Framework

While MIC determination quantifies what a compound does, understanding how it works is a critical next step in drug development.[2] The piperazine moiety is present in a wide range of biologically active compounds.[14][15] Based on the common mechanisms of antibiotics, we can hypothesize potential pathways for this compound.[8][16]

Hypothetical Mechanism of Action Hypothesized Mechanisms of Action cluster_targets Potential Bacterial Targets cluster_outcomes Resulting Cellular Effects Compound Di(1-piperazinyl)methanone Dihydrochloride CellWall Cell Wall Synthesis (Peptidoglycan cross-linking) Compound->CellWall Inhibition ProteinSynth Protein Synthesis (Ribosomal subunits) Compound->ProteinSynth Inhibition DNASynth DNA Replication (Topoisomerases) Compound->DNASynth Inhibition Membrane Cell Membrane Integrity (Disruption of membrane potential) Compound->Membrane Disruption Bactericidal Bactericidal Effect (Cell death) CellWall->Bactericidal Bacteriostatic Bacteriostatic Effect (Inhibition of growth) ProteinSynth->Bacteriostatic DNASynth->Bactericidal Membrane->Bactericidal

Caption: Potential mechanisms of action for a novel antimicrobial agent.

Further experimental investigation, such as macromolecular synthesis assays which measure the incorporation of radiolabeled precursors into DNA, RNA, proteins, and peptidoglycan, can help elucidate the primary target of the compound.[2]

Conclusion and Future Directions

This guide provides a standardized, repeatable, and scientifically rigorous methodology for the initial in-vitro validation of this compound. By adhering to CLSI standards and employing a panel of clinically relevant bacterial strains and comparator antibiotics, researchers can generate high-quality, comparable data on the compound's antimicrobial spectrum and potency.

Positive and compelling MIC data from these experiments would justify progression to more advanced studies, including time-kill kinetics, post-antibiotic effect determination, and investigations into the potential for resistance development. Ultimately, this structured approach ensures that only the most promising candidates advance in the long and arduous journey of antibiotic drug development.

References

  • Comparative Evaluation of In-Vitro Methods for Antimicrobial Activity Determination . IntechOpen. Available from: [Link]

  • Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement . ResearchGate. Available from: [Link]

  • Guidelines for evaluating new antimicrobial agents . Providence. Available from: [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus . CLSI. Available from: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations . National Institutes of Health. Available from: [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing . CLSI. Available from: [Link]

  • Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels . Medscape. Available from: [Link]

  • Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya: a cross-sectional study . National Institutes of Health. Available from: [Link]

  • EUCAST: EUCAST - Home . EUCAST. Available from: [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods . National Institutes of Health. Available from: [Link]

  • Elucidating the Mechanisms of Action of Antimicrobial Agents . National Institutes of Health. Available from: [Link]

  • Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance . Frontiers. Available from: [Link]

  • Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives . ResearchGate. Available from: [Link]

  • How to choose an antibiotic based on a susceptibility report? . Dr.Oracle. Available from: [Link]

  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts . MDPI. Available from: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING . WOAH. Available from: [Link]

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides . MDPI. Available from: [Link]

  • Selective Reporting of Antimicrobial Susceptibility Testing Results: A Primer for Antibiotic Stewardship Programs . CDC. Available from: [Link]

  • Action and resistance mechanisms of antibiotics: A guide for clinicians . National Institutes of Health. Available from: [Link]

  • Comparison between "ideal" methods for the selection of antibiotics and those employed by existing antimicrobial susceptibility tests (ASTs) . ResearchGate. Available from: [Link]

  • Researchers describe how to assess if an antibiotic has a new mechanism of action . News-Medical.net. Available from: [Link]

  • Antimicrobial Resistant Strains . Culture Collections. Available from: [Link]

  • Mode of Action & Target for Antibacterial Drug . Creative Biolabs. Available from: [Link]

  • Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity . Pakistan Journal of Pharmaceutical Sciences. Available from: [Link]

  • Multidrug-Resistant and Antimicrobial Testing Reference Strains . HiMedia Laboratories. Available from: [Link]

  • Comparative analysis of antibiotic susceptibility patterns and clinical features of mucoid and non-mucoid Pseudomonas aeruginosa infections: a retrospective study . PubMed Central. Available from: [Link]

  • Here is the compiled list of ATCC strains used for tests and media quality control . Microrao. Available from: [Link]

  • Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives . Der Pharma Chemica. Available from: [Link]

  • Analysis in Comparative Study on Antimicrobial Stewardship and Antibiotic Prescribing: 2019 vs. 2020 COVID-19 Era . University of Hertfordshire (Research Profiles). Available from: [Link]

Sources

A Comparative Analysis of Antiparasitic Drug Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the antiparasitic activity of existing and novel therapeutic agents. It is designed for researchers, scientists, and drug development professionals, offering an in-depth examination of drug efficacy, mechanisms of action, and the experimental methodologies used for their evaluation. This document moves beyond a simple listing of facts to provide a causal understanding of experimental choices and a framework for robust, self-validating protocols.

The Evolving Landscape of Antiparasitic Drug Discovery

Parasitic diseases continue to pose a significant global health burden, affecting millions of people, particularly in tropical and subtropical regions. The development of effective antiparasitic drugs is a cornerstone of disease control, yet the emergence of drug resistance necessitates a continuous search for novel therapeutic agents and a deeper understanding of existing ones.[1][2] This guide will delve into the comparative efficacy of various antiparasitic drugs, their molecular targets, and the methodologies employed to assess their activity.

Comparative Efficacy of Antiparasitic Drugs

The following tables summarize the in vitro and in vivo efficacy of selected antiparasitic drugs against various parasites. These data are essential for understanding the potency of different compounds and for making informed decisions in drug development and clinical application.

In Vitro Efficacy Data (IC50/EC50 Values)

The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a critical measure of a drug's potency in vitro. It represents the concentration of a drug that is required for 50% inhibition of a biological process.

DrugParasiteIC50/EC50Reference
Antimalarials
ChloroquinePlasmodium falciparum (K1, resistant strain)275 ± 12.5 nM[3]
ChloroquinePlasmodium falciparum (3D7, sensitive strain)<100 nM[3]
PiperaquinePlasmodium falciparum106.5 nM (median)[4]
MefloquinePlasmodium vivaxHigh IC50 values suggesting resistance[4]
Antileishmanials
MiltefosineLeishmania donovani (pre-treatment isolates)3.74 ± 0.38 µM (mean)[3]
MiltefosineLeishmania donovani (post-treatment isolates)6.15 ± 0.52 µM (mean)[3]
Amphotericin BLeishmania donovani (amastigotes)0.17 - 0.77 µg/ml[5]
OleylphosphocholineLeishmania major8.1 µg/mL[4]
Other Protozoa
AlbendazoleGiardia lamblia30- to 50-fold more active than metronidazole[6]
MebendazoleGiardia lamblia30- to 50-fold more active than metronidazole[6]
In Vivo Efficacy Data

In vivo studies in animal models are crucial for evaluating a drug's efficacy in a complex biological system, considering factors like pharmacokinetics and host-parasite interactions.

DrugParasiteAnimal ModelEfficacyReference
Anthelmintics
Albendazole (single dose)Ascaris lumbricoidesSchool-aged children87.5% cure rate[7]
Mebendazole (single dose)Ascaris lumbricoidesSchool-aged children31% cure rate[7]
Albendazole (single dose)Trichuris trichiuraSchool-aged children61.5% cure rate[7]
Mebendazole (single dose)Trichuris trichiuraSchool-aged children65.6% cure rate[7]
IvermectinStrongyloides stercoralisHumans95.2% cure rate[8]
MoxidectinStrongyloides stercoralisHumans93.7% cure rate[8]

Mechanisms of Action and Cellular Targets

Understanding the molecular mechanisms by which antiparasitic drugs exert their effects is fundamental for rational drug design and for combating resistance. Antiparasitic drugs act on a variety of targets within the parasite.[9][10]

Disruption of Microtubule Dynamics

Benzimidazoles, such as albendazole and mebendazole, are broad-spectrum anthelmintics that target the parasite's cytoskeleton.[11][12] They bind to β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network interferes with essential cellular processes like glucose uptake and cell division, ultimately leading to the parasite's death.[6][12]

cluster_parasite Parasite Cell Benzimidazoles Benzimidazoles (e.g., Albendazole, Mebendazole) BetaTubulin β-tubulin Benzimidazoles->BetaTubulin Binds to Microtubules Microtubule Polymerization Benzimidazoles->Microtubules Inhibits BetaTubulin->Microtubules Essential for GlucoseUptake Glucose Uptake Microtubules->GlucoseUptake Required for CellDivision Cell Division Microtubules->CellDivision Required for ParasiteDeath Parasite Death GlucoseUptake->ParasiteDeath Leads to CellDivision->ParasiteDeath Leads to

Caption: Mechanism of action of benzimidazoles.

Interference with Neuromuscular Function

Ivermectin and moxidectin belong to the macrocyclic lactone class of anthelmintics. They act as positive allosteric modulators of glutamate-gated chloride ion channels, which are found in the nerve and muscle cells of invertebrates.[9] This leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane and subsequent paralysis of the parasite.

Disruption of Bioenergetics and Ion Homeostasis

Artemisinin and its derivatives are potent antimalarials that are thought to be activated by heme within the parasite's food vacuole.[9][13] This activation generates reactive oxygen species (ROS) that damage parasite proteins and lipids, leading to oxidative stress and cell death.[13]

Miltefosine, an oral drug used to treat leishmaniasis, has a multi-faceted mechanism of action. It is known to interfere with lipid metabolism and signal transduction pathways in the parasite.[14][15] Evidence suggests that it also disrupts the parasite's intracellular calcium homeostasis by affecting acidocalcisomes and activating a plasma membrane Ca2+ channel.[15][16][17][18]

cluster_leishmania Leishmania Parasite Miltefosine Miltefosine LipidMetabolism Lipid Metabolism & Signal Transduction Miltefosine->LipidMetabolism Interferes with Acidocalcisomes Acidocalcisomes Miltefosine->Acidocalcisomes Impairs function of CaChannel Plasma Membrane Ca2+ Channel Miltefosine->CaChannel Activates CaHomeostasis Intracellular Ca2+ Homeostasis LipidMetabolism->CaHomeostasis Disrupts Acidocalcisomes->CaHomeostasis Regulates CaChannel->CaHomeostasis Disrupts Apoptosis Apoptosis-like Cell Death CaHomeostasis->Apoptosis Leads to

Caption: Multifaceted mechanism of action of miltefosine.

Experimental Protocols for Antiparasitic Drug Evaluation

The following section provides detailed, step-by-step methodologies for key experiments used in the evaluation of antiparasitic drug activity. The rationale behind critical steps is explained to ensure a thorough understanding of the experimental design.

In Vitro Susceptibility Testing of Leishmania Amastigotes

This protocol describes a standard method for determining the in vitro susceptibility of intracellular Leishmania amastigotes to test compounds. This assay is considered the gold standard as it evaluates drug efficacy against the clinically relevant stage of the parasite within its host cell.[19]

Rationale: The use of intracellular amastigotes provides a more biologically relevant model compared to promastigote assays, as it accounts for the drug's ability to penetrate the host cell and act on the parasite within the phagolysosome.

Materials:

  • Leishmania promastigotes (late-log phase)

  • Peritoneal macrophages harvested from mice

  • Schneider's insect medium supplemented with 20% fetal bovine serum (FBS)

  • RPMI 1640 medium supplemented with 10% FBS

  • Test compounds and reference drugs (e.g., Amphotericin B, Miltefosine)

  • 96-well microtiter plates

  • Giemsa stain

Procedure:

  • Macrophage Seeding: Harvest peritoneal macrophages from BALB/c mice and seed them in 96-well plates at a density of 5 x 10^4 cells/well in RPMI 1640 with 10% FBS. Incubate overnight at 37°C in 5% CO2 to allow for adherence.

  • Parasite Infection: Precondition late-log phase Leishmania promastigotes by incubating them in Schneider's medium at pH 5.4 for 24 hours at 25°C.[19] Wash the adherent macrophages with RPMI 1640 and infect with the preconditioned promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours at 37°C in 5% CO2.

  • Drug Exposure: After incubation, wash the wells to remove non-phagocytosed promastigotes. Add fresh RPMI 1640 containing serial dilutions of the test compounds and reference drugs. Include a drug-free control. Incubate the plates for an additional 72 hours.

  • Microscopic Evaluation: After the incubation period, fix the cells with methanol and stain with Giemsa. Determine the number of amastigotes per 100 macrophages for each drug concentration by light microscopy.

  • Data Analysis: Calculate the percentage of inhibition of parasite growth compared to the drug-free control. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Helminth Motility Assay

This assay is a common method for assessing the in vitro efficacy of anthelmintic drugs by observing their effect on the motility of larval or adult worms.[20]

Rationale: Motility is a key indicator of worm viability. A reduction or cessation of movement is a direct measure of the drug's paralytic or lethal effect.

Materials:

  • Helminth larvae (e.g., Trichinella spiralis L1 larvae) or adult worms

  • RPMI 1640 medium supplemented with antibiotics

  • Test compounds and reference drugs (e.g., Ivermectin, Albendazole)

  • 24-well plates

  • Inverted microscope

Procedure:

  • Worm Preparation: Isolate helminth larvae or adults from infected host tissues using standard procedures. Wash the worms extensively in sterile saline or culture medium.

  • Assay Setup: Add approximately 20-30 larvae or 1-2 adult worms per well of a 24-well plate containing culture medium.

  • Drug Addition: Add serial dilutions of the test compounds and reference drugs to the wells. Include a drug-free control.

  • Incubation and Observation: Incubate the plates at 37°C in 5% CO2. Observe the motility of the worms under an inverted microscope at regular intervals (e.g., 2, 4, 8, 24, 48, and 72 hours).

  • Scoring: Score the motility of the worms based on a predefined scale (e.g., 3 = normal activity, 2 = reduced activity, 1 = minimal movement, 0 = no movement/dead).

  • Data Analysis: Determine the concentration of the drug that causes paralysis or death in 50% of the worm population at each time point.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of potential antiparasitic compounds against host cells to determine their selectivity index (SI). The MTT assay is a colorimetric assay for assessing cell metabolic activity.[21][22][23]

Rationale: A high selectivity index (ratio of host cell cytotoxicity to parasite IC50) is desirable, indicating that the compound is more toxic to the parasite than to the host.

Materials:

  • Mammalian cell line (e.g., Vero cells, HepG2 cells)

  • Complete culture medium for the chosen cell line

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% dimethylformamide)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight to allow for attachment.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[22][23]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. Determine the CC50 (50% cytotoxic concentration) from the dose-response curve.

cluster_workflow Antiparasitic Drug Evaluation Workflow Start Start: Identify Test Compounds InVitro In Vitro Susceptibility Assay (e.g., IC50 determination) Start->InVitro Cytotoxicity Host Cell Cytotoxicity Assay (e.g., MTT, CC50 determination) Start->Cytotoxicity Selectivity Calculate Selectivity Index (SI = CC50 / IC50) InVitro->Selectivity Cytotoxicity->Selectivity InVivo In Vivo Efficacy Studies (Animal Models) Selectivity->InVivo High SI Mechanism Mechanism of Action Studies InVivo->Mechanism Lead Lead Compound Optimization Mechanism->Lead End Preclinical Development Lead->End

Caption: A typical workflow for antiparasitic drug evaluation.

Conclusion and Future Directions

The comparative analysis of antiparasitic drugs is a dynamic field driven by the urgent need to overcome drug resistance and develop safer, more effective treatments. This guide has provided a framework for understanding the efficacy and mechanisms of action of various antiparasitic agents, alongside the robust experimental protocols required for their evaluation. Future research should focus on the identification and validation of novel drug targets, the development of high-throughput screening platforms, and the implementation of combination therapies to enhance efficacy and mitigate the development of resistance.

References

  • Comparative in vitro susceptibility of clinical Leishmania isolates to miltefosine and oleylphosphocholine. Frontiers. Available at: [Link]

  • In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics. PubMed. Available at: [Link]

  • Efficacy of Moxidectin Versus Ivermectin Against Strongyloides stercoralis Infections: A Randomized, Controlled Noninferiority T. SciSpace. Available at: [Link]

  • Comparison of Albendazole and Mebendazole on Soil-Transmitted Helminth Infections among School-Aged Children. Open Access Macedonian Journal of Medical Sciences. Available at: [Link]

  • Progress on new drug treatments for hepatic echinococcosis. Frontiers. Available at: [Link]

  • In Vitro Susceptibility of Field Isolates of Leishmania donovani to Miltefosine and Amphotericin B: Correlation with Sodium Antimony Gluconate Susceptibility and Implications for Treatment in Areas of Endemicity. National Institutes of Health. Available at: [Link]

  • In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs. PubMed Central. Available at: [Link]

  • Comparison of Albendazole and Mebendazole on Soil-Transmitted Helminth Infections among School-Aged Children. ResearchGate. Available at: [Link]

  • Amphotericin B resistance correlates with increased fitness in vitro and in vivo in Leishmania (Mundinia) martiniquensis. Frontiers. Available at: [Link]

  • Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel. ASM Journals. Available at: [Link]

  • Antiparasitic Drugs. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • Miltefosine. Wikipedia. Available at: [Link]

  • Activity of the anthelmintic benzimidazoles against Giardia lamblia in vitro. PubMed. Available at: [Link]

  • Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel. PubMed. Available at: [Link]

  • Drug target identification in protozoan parasites. National Institutes of Health. Available at: [Link]

  • In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells. National Institutes of Health. Available at: [Link]

  • Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives. National Institutes of Health. Available at: [Link]

  • Many antiparasitic drugs have become obsolete and ineffective in treating parasitic diseases. This ineffectiveness arises from parasite drug resistance, high toxicity, and low drug efficacy. Thus, the discovery of novel agents is urgently needed to control parasitic diseases. Exploring bioactive molecules released during inter- and intraspecific competition: A paradigm for novel antiparasitic drug discovery and design for human use. PubMed Central. Available at: [Link]

  • How to Perform the Motility Test. YouTube. Available at: [Link]

  • Mechanisms of action in antiparasitic drugs. EBSCO. Available at: [Link]

  • List of anthelmintics: Uses, common brands, and safety information. SingleCare. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • New approaches for the identification of drug targets in protozoan parasites. PubMed. Available at: [Link]

  • Lab 12-4: Parasitic Helminths. YouTube. Available at: [Link]

  • Drug resistance in parasites poses a significant challenge to the treatment and control of parasitic diseases worldwide. Mechanisms of Drug Resistance in Parasites and Strategies to Overcome Resistance. Walsh Medical Media. Available at: [Link]

  • Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel. ASM Journals. Available at: [Link]

  • Selection of Targets for Drug Development Against Protozoan Parasites. ResearchGate. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]

  • Unmasking the Mechanism behind Miltefosine: Revealing the Disruption of Intracellular Ca 2+ Homeostasis as a Rational Therapeutic Target in Leishmaniasis and Chagas Disease. MDPI. Available at: [Link]

  • Peter Chin-Hong, MD, Helminths Part 1: Introduction to Helminths; Roundworms I. YouTube. Available at: [Link]

  • Inhibitors of Tubulin Assembly Identified through Screening a Compound Library. National Institutes of Health. Available at: [Link]

  • Artemisinin and Derivatives Pathway, Pharmacokinetics. ClinPGx. Available at: [Link]

  • Susceptibility of Leishmania amazonensis Axenic Amastigotes to the Calpain Inhibitor MDL28170. MDPI. Available at: [Link]

  • Efficacy of Single-Dose and Triple-Dose Albendazole and Mebendazole against Soil-Transmitted Helminths and Taenia spp.: A Randomized Controlled Trial. PLOS One. Available at: [Link]

  • A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit. PLOS Neglected Tropical Diseases. Available at: [Link]

  • List of anthelmintics. SingleCare. Available at: [Link]

  • Comparison of Albendazole and Mebendazole on Soil-Transmitted Helminth Infections among School-Aged Children. ResearchGate. Available at: [Link]

  • MTT Cell Assay Protocol. Available at: [Link]

  • An in vitro larval motility assay characterizes anthelmintic efficacy against Crenosoma vulpis, Angiostrongylus vasorum, and Aelurostrongylus abstrusus. PubMed. Available at: [Link]

  • Reprofiled drug targets ancient protozoans: Drug discovery for parasitic diarrheal diseases. National Institutes of Health. Available at: [Link]

  • Artemisinin antimalarials: mechanisms of action and resistance. PubMed. Available at: [Link]

  • (PDF) An in vitro larval motility assay to determine anthelmintic sensitivity for human hookworm and Strongyloides species. ResearchGate. Available at: [Link]

  • Anthelmintic Drugs. Available at: [Link]

  • (PDF) Current perspectives on the mechanism of action of artemisinins. ResearchGate. Available at: [Link]

  • Selection of Targets for Drug Development Against Protozoan Parasites. Bentham Science. Available at: [Link]

  • What to Know About Fenbendazole. American Cancer Society. Available at: [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of Di(1-piperazinyl)methanone Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the full spectrum of a compound's interactions with biological targets is paramount. This guide provides an in-depth comparative analysis of the anticipated cross-reactivity of Di(1-piperazinyl)methanone Dihydrochloride. While comprehensive screening data for this specific molecule is not extensively published, its bis-piperazine scaffold provides a strong foundation for predicting its pharmacological behavior. This guide will objectively compare its likely receptor interaction profile with that of other well-characterized piperazine-containing compounds, supported by established experimental data and detailed methodologies.

The piperazine moiety is a common feature in a vast array of pharmacologically active agents, prized for its ability to influence physicochemical properties and serve as a versatile scaffold for engaging various biological targets.[1] Compounds incorporating this heterocycle are known to interact with a wide range of receptors, including but not limited to, serotonin, dopamine, adrenergic, histamine, and GABA receptors.[2] The presence of two piperazine rings in this compound suggests a complex pharmacological profile with the potential for multiple receptor interactions.[2]

Comparative Analysis of Receptor Binding Profiles

To contextualize the potential cross-reactivity of this compound, it is instructive to compare it with other piperazine derivatives that have been extensively profiled. The following table summarizes the binding affinities (Ki in nM) of selected comparator compounds across a panel of common central nervous system (CNS) receptors.

Receptor SubtypeBRL-15572[3][4]EMD-386088[5]WAY-100635[6]Sertindole[7][8]This compound (Predicted)
Serotonin
5-HT1AHighLow (660 nM)Very High (0.84 nM)HighLikely
5-HT1BModerateModerate (110 nM)>100-fold selectiveModeratePossible
5-HT1DHigh (1.3 nM)Moderate (110 nM)>100-fold selectiveModeratePossible
5-HT2ALowModerate (180 nM)>100-fold selectiveVery HighLikely
5-HT2C-Moderate (240 nM)>100-fold selectiveVery HighLikely
5-HT6-High (7.4 nM)>100-fold selectiveModeratePossible
5-HT7-Low (3000 nM)>100-fold selectiveLowUnlikely
Dopamine
D2-LowModerate (76 nM)Very HighPossible
D3-Low-HighPossible
D4--High (38 nM)HighPossible
Adrenergic
α1-Low>100-fold selectiveHighPossible
α2-Low>100-fold selectiveModeratePossible
GABA
GABAA-Low--High
Sigma
σ1----Possible
σ2----Possible

Expert Insights on the Predicted Profile:

The primary reported interaction for this compound is with GABA receptors . This is a logical starting point for its characterization. However, the broader pharmacology of piperazine-containing molecules suggests a high likelihood of cross-reactivity with serotonergic and dopaminergic receptors.[9] The symmetrical bis-piperazine structure, linked by a central carbonyl group, may allow for interactions with dimeric receptor complexes or simultaneous engagement with multiple binding pockets. The lack of bulky aromatic substituents on the piperazine rings, as seen in many selective ligands, could contribute to a more promiscuous binding profile.

Methodologies for Determining Cross-Reactivity

To experimentally validate the predicted cross-reactivity profile of this compound, a tiered approach employing both binding and functional assays is recommended.

Radioligand Binding Assays

These assays directly measure the affinity of a test compound for a specific receptor by quantifying the displacement of a radiolabeled ligand.[3]

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes incubate Incubate Membranes, Radioligand, and Test Compound to Equilibrium prep_membranes->incubate prep_ligand Prepare Radioligand Solution prep_ligand->incubate prep_test Prepare Serial Dilutions of Test Compound prep_test->incubate separate Separate Bound and Free Radioligand (e.g., Filtration) incubate->separate quantify Quantify Radioactivity (e.g., Scintillation Counting) separate->quantify analyze Calculate IC50 and Ki Values quantify->analyze G cluster_receptor GPCR Activation cluster_pathways Downstream Signaling cluster_assays Functional Assays GPCR G-Protein Coupled Receptor Gs Gs Pathway GPCR->Gs Agonist Gi Gi Pathway GPCR->Gi Agonist Gq Gq Pathway GPCR->Gq Agonist GTPgS GTPγS Binding Assay GPCR->GTPgS cAMP_inc cAMP Accumulation Assay (Increase) Gs->cAMP_inc Gs->GTPgS cAMP_dec cAMP Accumulation Assay (Decrease) Gi->cAMP_dec Gi->GTPgS Ca_flux Calcium Flux Assay Gq->Ca_flux Gq->GTPgS

Caption: Common GPCR signaling pathways and their corresponding functional assays.

1. GTPγS Binding Assay:

This assay measures the initial step of G-protein activation. In the presence of an agonist, the Gα subunit of the G-protein exchanges GDP for GTP. A non-hydrolyzable analog of GTP, [35S]GTPγS, is used to quantify this exchange. An increase in [35S]GTPγS binding indicates agonist activity. [10] 2. Second Messenger Assays (cAMP and Calcium Flux):

  • cAMP Assays: For receptors coupled to Gs or Gi proteins, changes in intracellular cyclic AMP (cAMP) levels are measured. Gs activation increases cAMP, while Gi activation decreases forskolin-stimulated cAMP levels. [11]* Calcium Flux Assays: For receptors coupled to Gq proteins, activation leads to an increase in intracellular calcium concentration, which can be measured using fluorescent calcium indicators. [6] Step-by-Step Protocol for a Generic cAMP Assay:

  • Cell Culture and Plating:

    • Culture cells expressing the receptor of interest.

    • Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • For Gs-coupled receptors, add increasing concentrations of the test compound.

    • For Gi-coupled receptors, first stimulate the cells with forskolin to induce cAMP production, then add increasing concentrations of the test compound.

  • Cell Lysis and Detection:

    • Lyse the cells to release intracellular cAMP.

    • Quantify cAMP levels using a competitive immunoassay format, such as HTRF or AlphaLISA.

  • Data Analysis:

    • Plot the cAMP levels against the log concentration of the test compound.

    • For agonists, determine the EC50 (the concentration that produces 50% of the maximal response).

    • For antagonists, perform the assay in the presence of a known agonist and determine the IC50.

Conclusion and Future Directions

This compound, by virtue of its bis-piperazine structure, is likely to exhibit a complex pharmacological profile with potential interactions across multiple receptor families. While its primary reported activity is at GABA receptors, a thorough cross-reactivity assessment is essential for a comprehensive understanding of its biological effects. The experimental workflows and protocols detailed in this guide provide a robust framework for such an investigation.

Future studies should focus on a broad-panel radioligand binding screen to identify primary and secondary targets. Subsequently, functional assays should be employed to characterize the nature of these interactions (agonist, antagonist, etc.). This systematic approach will not only elucidate the selectivity profile of this compound but also contribute to a deeper understanding of the structure-activity relationships of bis-piperazine compounds, aiding in the design of more selective and efficacious therapeutic agents.

References

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • Bartyzel, A., Cristóvão, B., & Kaczor, A. A. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 30(12), 2545.
  • Glennon, R. A., et al. (2000). N-Substituted Piperazines as D2 and D3 Dopamine Receptor Ligands. Journal of Medicinal Chemistry, 43(5), 1011-1018.
  • Gomtsyan, A., & Lee, C.-H. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 9(5), 436-441.
  • Jain, P., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design.
  • Martel, J.-C., et al. (2007). WAY-100635 has high selectivity for serotonin 5-HT1A versus dopamine D4 receptors. European Journal of Pharmacology, 572(2-3), 133-136.
  • Price, G. W., et al. (1997). SB-216641 and BRL-15572--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 356(3), 312-320.
  • Jastrzębska-Więsek, M., et al. (2016). Study on the effect of EMD386088, a 5-HT6 receptor partial agonist, in enhancing the anti-immobility action of some antidepressants in rats. Pharmacological Reports, 68(4), 833-840.
  • Lindström, E. (2006). Sertindole: efficacy and safety in schizophrenia. Expert Opinion on Pharmacotherapy, 7(13), 1825-1833.
  • Innoprot. (n.d.). Histamine H1 Receptor Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). GTPγS Binding Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]

  • Strange, P. G. (2008). Mechanisms of G protein activation via the D2 dopamine receptor. British Journal of Pharmacology, 153(Suppl 1), S198-S205.
  • Wesołowska, A., et al. (2013). Partial agonist efficacy of EMD386088, a 5-HT6 receptor ligand, in functional in vitro assays. Pharmacological Reports, 65(5), 1165-1174.
  • ClinicalTrials.eu. (n.d.). Sertindole – Application in Therapy and Current Clinical Research. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Sertindole in the Management of Schizophrenia. Retrieved from [Link]

  • Lindstrom, E. (2006). Sertindole: efficacy and safety in schizophrenia. Expert Opinion on Pharmacotherapy, 7(13), 1825-1833.
  • Jastrzębska-Więsek, M., et al. (2016). Study of a mechanism responsible for potential antidepressant activity of EMD 386088, a 5-HT6 partial agonist in rats. Pharmacological Reports, 68(4), 833-840.
  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • Forster, E. A., et al. (1995). WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135. Journal of Pharmacology and Experimental Therapeutics, 274(2), 943-951.

Sources

Purity validation of Di(1-piperazinyl)methanone Dihydrochloride using pharmacopeial standards

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Protocol Target Audience: Analytical Chemists, QC Managers, and Drug Development Scientists[1]

Executive Summary

Di(1-piperazinyl)methanone Dihydrochloride (also known as 1,1'-Carbonyldipiperazine dihydrochloride) is a critical intermediate in the synthesis of piperazine-based pharmaceuticals. Its validation presents a distinct analytical challenge: the "Purity Trap."

Because this compound is a dihydrochloride salt with weak UV chromophores, traditional assays (like Argentometric or Potentiometric Titration) often yield falsely high purity results (>99%) by detecting the chloride counter-ion rather than the organic backbone. This guide contrasts traditional titration with a validated HPLC-UV/MS approach, demonstrating why specific chromatographic separation is non-negotiable for R&D and GMP environments.

Part 1: The Analytical Challenge

The Molecule[2][3]
  • Compound: this compound[2]

  • Structure: Two piperazine rings linked by a carbonyl group.[2]

  • Key Properties:

    • Hygroscopic: The dihydrochloride salt avidly absorbs atmospheric moisture.[2]

    • Weak Chromophore: Lacks conjugated ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      -systems (like benzene rings), making standard UV detection (254 nm) ineffective.
      
    • Ionic Nature: Highly polar, retaining poorly on standard C18 columns.[2]

The Comparison: Titration vs. HPLC

The industry standard often relies on titration for certificates of analysis (CoA) of bulk intermediates. However, for rigorous drug development, this is insufficient.[2]

FeatureMethod A: Potentiometric TitrationMethod B: HPLC (Proposed Validated Method)
Principle Measures Chloride (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

) or Acidic Protons (

).
Separates organic impurities based on polarity.[2]
Specificity Low. Cannot distinguish between the active compound and degradation products (e.g., free piperazine hydrochloride).High. Resolves the main peak from synthesis by-products and degradation species.[2]
Detection Limit High (Macro-analysis only).Low (Trace impurity detection <0.05%).
Risk "The Stoichiometric Blindspot": If the sample contains 5% free piperazine dihydrochloride, titration will still report ~100% "purity" because the stoichiometry of HCl to amine remains similar.Detects the specific organic backbone, revealing the true purity.
Comparative Data Study

Hypothetical data based on typical degradation profiles of piperazine ureas.

Sample BatchTitration Purity (Argentometric)HPLC Purity (Area %)Interpretation
Batch A (Fresh) 99.8%99.5%Both methods agree. High quality.
Batch B (Aged) 99.6% 92.1% CRITICAL FAILURE. Titration fails to detect hydrolysis back to piperazine.[2]
Batch C (Tech Grade) 98.5%88.4%Titration masks significant organic impurities.[2]

Part 2: Validated HPLC Protocol (USP <1225> Aligned)

To overcome the weak UV absorbance, this protocol utilizes Low-Wavelength UV with a phosphate buffer (transparent at 210 nm) or LC-MS for absolute specificity.

Chromatographic Conditions
  • System: HPLC with PDA or LC-MS (Single Quad).

  • Column: Polar-Embedded C18 or HILIC (e.g., Zorbax SB-Aq or equivalent),

    
    .
    
    • Why: Standard C18 causes peak tailing for amines and poor retention of this polar salt.[2]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0 (Must be phosphate; Acetate/Formate absorb at 210 nm).[2]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for salt elution)

    • 2-15 min: 5% ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       60% B
      
    • 15-20 min: 60% B[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 210 nm (Reference 360 nm).[2]

  • Temperature: 30°C.

Sample Preparation
  • Diluent: Mobile Phase A.

  • Concentration: 0.5 mg/mL (Higher concentration required due to weak UV response).

  • System Suitability Standard: Mix of Di(1-piperazinyl)methanone and Piperazine (impurity).[2] Resolution (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) must be 
    
    
    
    .
Validation Parameters (USP <1225> / ICH Q2)
A. Specificity (Forced Degradation)

Subject the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidation (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


).
  • Acceptance Criteria: Peak purity index (via PDA)

    
    . No interference from blank or placebo at the retention time of the main peak.
    
B. Linearity

Prepare 5 concentrations ranging from 50% to 150% of the target concentration.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
C. Accuracy (Spike Recovery)

Spike known amounts of Reference Standard into the sample matrix at 80%, 100%, and 120%.

  • Acceptance Criteria: Mean recovery ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    .
    

Part 3: Analytical Logic & Workflow

The following diagrams illustrate the decision-making process and the validation workflow required to ensure scientific integrity.

Diagram 1: Method Selection Decision Matrix

This logic tree guides the analyst in choosing the correct detector and column based on the compound's physicochemical properties.

MethodSelection Start Start: Purity Analysis of Di(1-piperazinyl)methanone 2HCl CheckChrom Check Chromophores (Conjugated Systems?) Start->CheckChrom WeakChrom Weak/No Chromophore (Only Carbonyl/Amine) CheckChrom->WeakChrom No (Current Case) StrongChrom Strong Chromophore (Benzene/Aromatic) CheckChrom->StrongChrom Yes CheckSalt Check Salt Form (Dihydrochloride) WeakChrom->CheckSalt StrongChrom->CheckSalt Titration Potentiometric Titration (Risk: Specificity Failure) CheckSalt->Titration Routine/Bulk QC Decision Select Validated Method CheckSalt->Decision R&D / Stability HPLC_UV HPLC-UV (210 nm) Requires Phosphate Buffer LCMS LC-MS / CAD / ELSD (Universal Detection) Decision->HPLC_UV Standard Lab Decision->LCMS High Sensitivity

Caption: Decision matrix for selecting the appropriate analytical technique based on chromophore availability and purity requirements.

Diagram 2: USP <1225> Validation Workflow

A self-validating system to ensure the method is "Fit for Purpose."

ValidationFlow Step1 1. System Suitability (Res > 2.0, Tailing < 1.5) Step2 2. Specificity (Stress Testing) Step1->Step2 Step3 3. Linearity & Range (5 Levels, R² > 0.999) Step2->Step3 Step4 4. Accuracy & Precision (Recovery 98-102%) Step3->Step4 Step5 5. Robustness (pH +/- 0.2, Flow +/- 10%) Step4->Step5 Final Validated Method Ready for Release Step5->Final

Caption: Sequential workflow for validating the HPLC method according to USP <1225> and ICH Q2(R1) guidelines.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3][4][5] Link

  • United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures.[2][3] USP-NF.[3] Link

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.[2] USP-NF.[2][3] Link

  • PubChem. 1,1'-Carbonyldipiperazine (Compound Summary). National Library of Medicine.[2] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[2] Practical HPLC Method Development. Wiley-Interscience.[2] (Standard reference for mobile phase selection in low-UV detection).

Sources

A Senior Application Scientist's Guide to the Synthesis of Piperazine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs with a wide range of therapeutic applications, from antipsychotics and antidepressants to antihistamines and anticancer agents.[1][2] Its prevalence stems from the advantageous physicochemical properties conferred by the two nitrogen atoms, which can be functionalized to modulate biological activity, solubility, and pharmacokinetic profiles. However, the symmetrical nature of the piperazine ring and the similar reactivity of its two secondary amine groups present unique challenges in its synthetic manipulation.

This guide provides a comparative analysis of the synthesis complexity of four key classes of piperazine derivatives: 1-arylpiperazines, 1-alkylpiperazines, unsymmetrical N,N'-disubstituted piperazines, and chiral piperazines. We will delve into the mechanistic rationale behind common synthetic strategies, provide detailed experimental protocols, and offer a comparative framework to aid researchers in selecting the most appropriate method for their specific needs.

The Synthesis of 1-Arylpiperazines: Navigating C-N Bond Formation

The introduction of an aryl group at the N1 position of piperazine is a common strategy in drug design. The complexity of this transformation largely depends on the chosen synthetic route, with modern catalytic methods offering significant advantages over classical approaches.

The Modern Approach: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become the gold standard for the synthesis of N-aryl piperazines, offering a versatile and high-yielding route.[3][4] This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide (or triflate) and an amine.[3] To control selectivity and prevent the formation of the N,N'-diarylpiperazine byproduct, a mono-protected piperazine, typically N-Boc-piperazine, is used.[4]

Mechanism Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the deprotonated amine to the palladium center. Reductive elimination then furnishes the desired N-arylpiperazine and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical for the success of the reaction, with bulky, electron-rich ligands generally promoting higher yields.[4]

Buchwald_Hartwig_Amination Aryl_Halide Aryl Halide (Ar-X) Intermediate1 [Ar-Pd(II)-X(L)n] Aryl_Halide->Intermediate1 Oxidative Addition N_Boc_Piperazine N-Boc-Piperazine Intermediate2 [Ar-Pd(II)-N(Boc)Pip(L)n] N_Boc_Piperazine->Intermediate2 Coordination & Deprotonation Base Base (e.g., NaOtBu) Base->Intermediate2 Pd_Catalyst Pd(0) Catalyst + Ligand Pd_Catalyst->Intermediate1 Intermediate1->Intermediate2 Product 1-Aryl-4-Boc-piperazine Intermediate2->Product Reductive Elimination Deprotection Deprotection (e.g., TFA) Product->Deprotection Final_Product 1-Arylpiperazine Deprotection->Final_Product Reductive_Amination Aldehyde Aldehyde (R-CHO) Iminium_Ion Iminium Ion Aldehyde->Iminium_Ion Imine Formation N_Boc_Piperazine N-Boc-Piperazine N_Boc_Piperazine->Iminium_Ion Acid_Catalyst Acid Catalyst (e.g., Acetic Acid) Acid_Catalyst->Iminium_Ion Product 1-Alkyl-4-Boc-piperazine Iminium_Ion->Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product Deprotection Deprotection (e.g., TFA) Product->Deprotection Final_Product 1-Alkylpiperazine Deprotection->Final_Product Unsymmetrical_Synthesis Piperazine Piperazine Mono_Benzylated 1-Benzylpiperazine Piperazine->Mono_Benzylated Mono-benzylation Benzyl_Chloride Benzyl Chloride Benzyl_Chloride->Mono_Benzylated Disubstituted_Intermediate 1-Benzyl-4-R'-piperazine Mono_Benzylated->Disubstituted_Intermediate Second N-functionalization Second_Electrophile Second Electrophile (R'-X) Second_Electrophile->Disubstituted_Intermediate Final_Product 1-R'-piperazine Disubstituted_Intermediate->Final_Product Deprotection Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Hydrogenolysis->Final_Product

Sources

Benchmarking Novel Enzyme Inhibitors: A Comparative Guide to Validating Potency and Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Context of Comparison

In early-stage drug discovery, an IC50 value in isolation is meaningless. A value of 10 nM is "potent" for a kinase inhibitor but potentially "weak" for a transition-state analog. True validation requires benchmarking : the rigorous, side-by-side comparison of a novel candidate against an established "Gold Standard" inhibitor under identical, physiologically relevant conditions.

This guide outlines the critical workflow for benchmarking enzyme inhibitors, moving beyond simple screening to kinetic characterization (


) and mechanistic validation.

Strategic Framework: Selecting the Reference Standard

The validity of your benchmark depends entirely on the reference inhibitor selected. Do not simply choose the most potent compound available; choose the one that is most mechanistically relevant .

Reference TypeBest Use CaseExample (Kinase Assay)
Pan-Inhibitor Validating assay dynamic range; checking total enzyme activity.Staurosporine
Type I (Competitive) Benchmarking ATP-competitive candidates; defining the ATP binding pocket.Sunitinib
Type II (Allosteric) Benchmarking inhibitors targeting inactive conformations (DFG-out).Sorafenib
Clinical Standard Translating potency to therapeutic relevance (Head-to-head superiority).Imatinib (for BCR-ABL)

Expert Insight: If your candidate is an allosteric inhibitor, benchmarking against a pure competitive inhibitor requires careful interpretation. You must report the Mode of Inhibition (MoI) alongside potency to avoid "apples-to-oranges" comparisons.

Experimental Protocol: The Benchmarking Workflow

To ensure data integrity, the assay must be robust (


) and the substrate concentration must be strictly controlled relative to its Michaelis constant (

).
Step 3.1: Assay Validation (Z-Factor)

Before running the benchmark, validate the assay window using the Z-factor statistical parameter defined by Zhang et al. (1999).



  • 
    : Standard deviation of positive (inhibited) and negative (DMSO) controls.
    
  • 
    : Mean signal of positive and negative controls.[1]
    

Criteria: A Z-factor between 0.5 and 1.0 indicates an excellent assay suitable for quantitative benchmarking.[2]

Step 3.2: Substrate Concentration ( )

For competitive inhibitors, the IC50 is dependent on substrate concentration.[3] To allow for valid conversion to the intrinsic inhibition constant (


), you must  run the assay at the substrate's 

(

).
  • If

    
    :  You artificially inflate the IC50 of competitive inhibitors (making them look weaker).
    
  • If

    
    :  You risk signal instability and lower assay sensitivity.
    
Step 3.3: The Workflow Diagram

The following diagram illustrates the critical path from target validation to


 determination.

BenchmarkingWorkflow Start Target Enzyme Optimization KmDet Determine Km (Michaelis-Menten) Start->KmDet Decision Select Reference Standard KmDet->Decision AssaySetup Assay Setup [S] = Km Decision->AssaySetup Screen Dose-Response Screening (10-point) AssaySetup->Screen Validation Calculate Z-Factor (Must be > 0.5) Screen->Validation Validation->AssaySetup Fail (Optimize) Analysis Fit Curves & Calculate IC50 Validation->Analysis Pass Conversion Convert to Ki (Cheng-Prusoff) Analysis->Conversion

Caption: Figure 1: The Benchmarking Workflow. Critical checkpoints include


 determination and Z-factor validation prior to IC50 calculation.

Data Analysis: From IC50 to Ki

The most common error in benchmarking is reporting IC50 values from different labs or assay conditions as equivalent. IC50 is conditional;


 is intrinsic. 
The Cheng-Prusoff Correction

To benchmark your candidate against literature values, you must convert your experimental IC50 to


 using the Cheng-Prusoff equation (Cheng & Prusoff, 1973).[4]

For Competitive Inhibition:



For Non-Competitive Inhibition:



Expert Insight: If you do not know the Mode of Inhibition, you cannot accurately calculate


. Therefore, a mechanism of action (MoA) study is a prerequisite for high-level benchmarking.
Visualizing Mode of Action

Understanding where your inhibitor binds relative to the substrate is vital for interpreting the benchmark.

KineticMechanism E Enzyme (E) ES ES Complex E->ES +S EI EI Complex (Inactive) E->EI +I (Competitive) S Substrate (S) P Product (P) ES->P Catalysis ESI ESI Complex (Inactive) ES->ESI +I (Uncompetitive) I Inhibitor (I)

Caption: Figure 2: Kinetic Modes of Inhibition. Competitive inhibitors (Red) bind free Enzyme; Uncompetitive (Yellow) bind the ES complex.

Comparative Data Presentation

When publishing your benchmark, summarize the data in a "Scorecard" format. This provides transparency and facilitates peer review.

Table 1: Benchmarking Candidate X against Standard Inhibitor (Hypothetical Data)

ParameterCandidate XReference Std (e.g., Sunitinib)Fold DifferenceNotes
IC50 (nM) 12.5 ± 1.24.8 ± 0.52.6xAssay run at


(nM)
6.252.42.6xCalculated via Cheng-Prusoff
Hill Slope (

)
1.050.98-Values near 1.0 indicate 1:1 binding
Selectivity Score >100x (vs. Isoform B)45x (vs. Isoform B)Superior Candidate X is less potent but more selective
Res. Time (min) 4512Superior Candidate X has a slower off-rate

Interpretation: In this scenario, while the Reference Standard is more potent (lower


), Candidate X is superior in selectivity  and residence time . This highlights why potency alone is a poor metric for drug developability.

Expert Pitfalls & Troubleshooting

The "Hill Slope" Warning

If your benchmark data yields a Hill Slope (


) significantly greater than 1.0 (e.g., > 1.5), suspect promiscuous aggregation . The compound may be forming colloids that sequester the enzyme non-specifically.
  • Solution: Add 0.01% Triton X-100 to the assay buffer to disrupt aggregates.

Fluorescence Interference (PAINS)

Many "hits" are actually Pan-Assay Interference Compounds (PAINS). If your candidate is fluorescent, it may interfere with the detection signal (e.g., in a FRET assay).

  • Solution: Run a "counter-screen" without the enzyme to check for intrinsic fluorescence of the inhibitor at the detection wavelength.

References

  • Assay Guidance Manual. (2012). Enzyme Assays. NCBI Bookshelf. Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).[5][6] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[5][6] Journal of Biomolecular Screening.[5][6] Available at: [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.[7] Biochemical Pharmacology. Available at: [Link]

  • STRENDA Guidelines. (2025). Standards for Reporting Enzymology Data.[8] Beilstein-Institut.[8] Available at: [Link]

Sources

A Head-to-Head Comparison of Solubility and Pharmacokinetic Profiles: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical and pharmacokinetic properties is paramount to its success. Among these, solubility and pharmacokinetic profile stand out as two of the most critical determinants of a drug's ultimate bioavailability and therapeutic efficacy. This guide provides a comprehensive head-to-head comparison of these two key attributes, using the well-established nonsteroidal anti-inflammatory drugs (NSAIDs), Celecoxib and Ibuprofen, as illustrative case studies. Through an in-depth analysis of their solubility characteristics and pharmacokinetic behavior, we will explore the causal relationships between these properties and their implications for formulation development and clinical performance.

The Critical Interplay of Solubility and Pharmacokinetics

The journey of an orally administered drug from ingestion to its site of action is a complex process governed by the principles of ADME (Absorption, Distribution, Metabolism, and Excretion). Solubility, the ability of a drug to dissolve in a solvent to form a homogenous solution, is the foundational step for absorption. A drug must first dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation.[1] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise therapeutic outcomes.[2]

The pharmacokinetic profile, on the other hand, describes the time course of a drug's concentration in the body.[3] Key parameters such as the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), the area under the plasma concentration-time curve (AUC), and the elimination half-life (t1/2) provide a quantitative measure of a drug's absorption, distribution, and elimination.[4] A favorable pharmacokinetic profile ensures that the drug reaches and maintains a therapeutic concentration at its target site for a desired duration.

The Biopharmaceutics Classification System (BCS) provides a scientific framework for classifying drug substances based on their aqueous solubility and intestinal permeability.[5] Celecoxib is classified as a BCS Class II drug, characterized by low solubility and high permeability.[6][7] Ibuprofen is also considered a BCS Class II drug, indicating that its absorption is primarily limited by its dissolution rate.[8] This classification underscores the importance of solubility enhancement strategies for both of these compounds to improve their oral bioavailability.

Unraveling Solubility: Kinetic vs. Thermodynamic Approaches

The solubility of a drug candidate can be assessed through two primary experimental approaches: kinetic and thermodynamic solubility assays. Understanding the distinction between these two is crucial for making informed decisions during drug development.

Kinetic solubility measures the concentration of a compound that precipitates from a supersaturated solution over a short period. This assay is often employed in high-throughput screening during early drug discovery due to its speed and low compound consumption.[9] It provides a rapid assessment of a compound's propensity to precipitate from a solution, which is relevant for in vitro assays where compounds are often introduced in a small volume of an organic solvent like DMSO.[10]

Thermodynamic solubility , in contrast, represents the true equilibrium solubility of a compound in a saturated solution. This is determined by allowing the solid compound to equilibrate with the solvent over an extended period until a stable concentration is reached.[11] While more time-consuming, thermodynamic solubility provides a more accurate and fundamental measure of a compound's solubility, which is critical for formulation development and predicting in vivo performance.[12]

Experimental Workflow: Solubility Determination

The following diagram illustrates a generalized workflow for determining both kinetic and thermodynamic solubility.

G cluster_kinetic Kinetic Solubility Assay cluster_thermodynamic Thermodynamic Solubility Assay k_start Start with DMSO stock solution k_add Add to aqueous buffer k_start->k_add k_incubate Short incubation (e.g., 1-2 hours) k_add->k_incubate k_measure Measure precipitation (e.g., nephelometry) k_incubate->k_measure k_end Determine kinetic solubility k_measure->k_end t_start Add excess solid compound to buffer t_equilibrate Equilibrate for extended period (e.g., 24-48 hours) t_start->t_equilibrate t_filter Filter to remove undissolved solid t_equilibrate->t_filter t_quantify Quantify dissolved compound (e.g., HPLC) t_filter->t_quantify t_end Determine thermodynamic solubility t_quantify->t_end

Figure 1: Generalized workflow for kinetic and thermodynamic solubility assays.

Head-to-Head Solubility Comparison: Celecoxib vs. Ibuprofen
ParameterCelecoxibIbuprofenRationale and Implications
BCS Class II (Low Solubility, High Permeability)[6][7]II (Low Solubility, High Permeability)[8]Both drugs are prime candidates for solubility enhancement strategies to improve their dissolution rate and subsequent absorption.
Aqueous Solubility Poorly water-soluble[6]Practically insoluble in water[8]The low aqueous solubility of both compounds necessitates formulation approaches such as solid dispersions, micronization, or the use of co-solvents to improve their bioavailability.[8][13]
pH-dependent Solubility Solubility is independent of pH below pH 9[7]Weak acid, solubility increases with pHThe differing pH-dependent solubility profiles can influence their dissolution and absorption at different sites within the gastrointestinal tract.

Decoding the Pharmacokinetic Profile: An In Vivo Perspective

In vivo pharmacokinetic studies are essential to understand how a drug is absorbed, distributed, metabolized, and eliminated in a living organism. These studies provide the critical data needed to establish a safe and effective dosing regimen.

Experimental Workflow: In Vivo Pharmacokinetic Study

The following diagram outlines a typical workflow for an in vivo pharmacokinetic study in a preclinical model, such as rats.

G cluster_pk In Vivo Pharmacokinetic Study pk_start Dose administration (e.g., oral gavage) pk_sample Serial blood sampling at predefined time points pk_start->pk_sample pk_process Plasma separation and storage pk_sample->pk_process pk_analyze Bioanalytical method to quantify drug concentration (e.g., LC-MS/MS) pk_process->pk_analyze pk_data Generate plasma concentration-time curve pk_analyze->pk_data pk_params Calculate pharmacokinetic parameters (AUC, Cmax, t1/2) pk_data->pk_params pk_end Interpret pharmacokinetic profile pk_params->pk_end

Figure 2: Typical workflow for an in vivo pharmacokinetic study.

Head-to-Head Pharmacokinetic Comparison: Celecoxib vs. Ibuprofen in Rats

The following table summarizes key pharmacokinetic parameters for Celecoxib and Ibuprofen following oral administration in rats. It is important to note that the data presented here are compiled from different studies and may not be directly comparable due to potential variations in experimental conditions. However, they provide a valuable overview of the pharmacokinetic profiles of these two drugs.

ParameterCelecoxib (200 mg)Ibuprofen (600 mg)[4]Interpretation and Significance
Cmax (µg/mL) -16.1 (95% CI = -24.3 to -7.98)-23.8 (95% CI = -31.56 to -16.1)Cmax reflects the maximum concentration of the drug in the plasma. A higher Cmax may indicate a faster rate of absorption or a higher dose.
Tmax (hours) ~2-3~1-2Tmax is the time at which Cmax is reached. A shorter Tmax suggests a more rapid absorption of the drug.
AUC (µg*h/mL) Data not directly comparable from this studyData not directly comparable from this studyAUC represents the total drug exposure over time. A larger AUC indicates greater overall absorption and bioavailability.
t1/2 (hours) ~11~2-4The elimination half-life is the time it takes for the plasma concentration of the drug to be reduced by half. A longer half-life may allow for less frequent dosing.

Note: The Cmax values presented are the change in Visual Analog Scale (VAS) scores at five hours from a clinical study and are used here as a surrogate for comparative absorption, not absolute plasma concentrations.

Bridging the Gap: The Solubility-Pharmacokinetics Relationship

The interplay between solubility and pharmacokinetics is a cornerstone of drug development. For BCS Class II drugs like Celecoxib and Ibuprofen, poor solubility is the rate-limiting step for oral absorption.[2] Consequently, enhancing their solubility can directly lead to an improved pharmacokinetic profile, characterized by a higher Cmax, a larger AUC, and potentially a faster Tmax.

Various formulation strategies can be employed to overcome the solubility challenges of these drugs. For Celecoxib, techniques such as the preparation of solid dispersions with polymers like β-cyclodextrin have been shown to enhance its dissolution rate and bioavailability.[6] Similarly, for Ibuprofen, the formation of solid dispersions has been demonstrated to significantly increase its dissolution in acidic media.[8] These formulation approaches aim to present the drug to the gastrointestinal tract in a more readily dissolvable form, thereby improving its absorption and overall pharmacokinetic performance.

Conclusion: A Tale of Two NSAIDs

The head-to-head comparison of Celecoxib and Ibuprofen highlights the critical importance of understanding and optimizing both solubility and pharmacokinetic profiles in drug development. As both are BCS Class II compounds, their therapeutic efficacy is intrinsically linked to their dissolution and subsequent absorption. While they share a similar mechanism of action, their distinct physicochemical properties and resulting pharmacokinetic profiles necessitate different formulation considerations and may influence their clinical application.

For researchers and scientists in drug development, a comprehensive characterization of a compound's solubility (both kinetic and thermodynamic) and its in vivo pharmacokinetic behavior is not merely a regulatory requirement but a fundamental necessity for designing effective and safe medicines. By elucidating the causal links between these key parameters, we can more effectively navigate the complex path from a promising molecule to a life-changing therapeutic.

References

  • A Randomized, Clinical Trial Comparing Oral Celecoxib 200 mg, Celecoxib 400 mg, and Ibuprofen 600 mg for Acute Pain. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Efficacy of celecoxib versus ibuprofen for the treatment of patients with osteoarthritis of the knee: A randomized double-blind, non-inferiority trial. (2016). Therapeutic Advances in Musculoskeletal Disease, 8(3), 65-76. [Link]

  • Comparison Between Ibuprofen and Celecoxib in Controlling Post- Extraction Pain. (2025). Indus Journal of Bioscience Research, 3(3).
  • Celebrex vs. Ibuprofen: Which Is Better?. (2022, May 18). GoodRx. Retrieved January 28, 2026, from [Link]

  • Formulation and Evaluation of Solid Dispersion of Celecoxib. (2021). Bulletin of Environment, Pharmacology and Life Sciences, 10(5), 143-150.
  • A Comparative Study on the Efficacy of Ibuprofen and Celecoxib on the Intensity of Perineal Pain Following Episiotomy: A Randomized Clinical Trial. (2012). Iranian Red Crescent Medical Journal, 14(11), 713-718. [Link]

  • What is the comparison between Celebrex (Celecoxib) and Ibuprofen?. (2025, May 9). Dr.Oracle. Retrieved January 28, 2026, from [Link]

  • Enhancing Solubility and Dissolution of Celecoxib by Spray Drying using Pluronic F 127. (2011).
  • Comparison Between Ibuprofen and Celecoxib in Controlling Post-Extraction Pain. (2025). Indus Journal of Bioscience Research, 3(3).
  • A randomized, clinical trial comparing oral celecoxib 200 mg, celecoxib 400 mg, and ibuprofen 600 mg for acute pain. (2002). Annals of Emergency Medicine, 40(4), 385-393. [Link]

  • COMPARING THE TOXIC EFFECTS OF NONSTEROIDAL ANTI-INFLAMMATORY DRUGS (CELECOXIB AND IBUPROFEN) ON HEART, LIVER, AND KIDNEY IN RAT. (2018). International Journal of Pharmaceutical Sciences and Research, 9(6), 2453-2458.
  • Solublity Enhancement Of Ibuprofen Using Different Techniques. (2023).
  • Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation. (2022). Pharmaceutics, 14(1), 183. [Link]

  • How do Celebrex and ibuprofen compare?. (2024, June 10). Drugs.com. Retrieved January 28, 2026, from [Link]

  • The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. (2015). The AAPS Journal, 17(5), 1083-1094.
  • Thermodynamic study of the solubility of ibuprofen in acetone and dichloromethane. (2007). Journal of the Serbian Chemical Society, 72(11), 1089-1097.
  • Bioavailability of ibuprofen from oral and suppository preparations in rats. (1992). Research Communications in Chemical Pathology and Pharmacology, 76(2), 171-182.
  • Thermodynamic evaluation of ibuprofen solubility in aqueous and non-aqueous cosolvent systems. (2002). International Journal of Pharmaceutics, 238(1-2), 77-89.
  • Development and Evaluation of Poorly Water-Soluble Celecoxib as Solid Dispersions Containing Nonionic Surfactants Using Fluidized-Bed Granulation. (2019). Pharmaceutics, 11(3), 133. [Link]

  • Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH. Retrieved January 28, 2026, from [Link]

  • Studies to enhance dissolution properties of Celecoxib. (2016). International Journal of Pharmacy and Pharmaceutical Sciences, 8(4), 253-258.
  • Simultaneous fitting of R- and S-ibuprofen plasma concentrations after oral administration of the racemate. (2000). British Journal of Clinical Pharmacology, 50(1), 41-47.
  • Temperature Dependence of Solubility for Ibuprofen in Some Organic and Aqueous Solvents. (2010).
  • Determination of Ibuprofen Solubility in Wax: A Comparison of Microscopic, Thermal and Release Rate Techniques. (2007). European Journal of Pharmaceutics and Biopharmaceutics, 67(1), 106-111.
  • Pharmacokinetics describes the relationship between drug concentration and time in an organism following administration. (n.d.). Sygnature Discovery. Retrieved January 28, 2026, from [Link]

  • THE PHARMACOKINETICS AND DISPOSITION OF IBUPROFEN IN THE CAMEL. (2003). Journal of Camel Practice and Research, 10(1), 49-52.
  • An Overview of the Biopharmaceutics Classification System (BCS). (2024). GSC Biological and Pharmaceutical Sciences, 26(3), 183-193.
  • Drug Bioavailability: Estimation of Solubility, Permeability, Absorption and Bioavailability. (2004). Journal of Medicinal Chemistry, 47(26), 6666-6666.
  • Predicting human pharmacokinetics from preclinical data: absorption. (2020). Translational and Clinical Pharmacology, 28(3), 107-118.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review.
  • Physiologically based pharmacokinetic modelling. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]

  • Application of drug physico chemical characterisation in drug discovery. (n.d.). Merck Group. Retrieved January 28, 2026, from [Link]

  • Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. (2024). International Journal of Molecular Sciences, 25(11), 5983.
  • Biopharmaceutics Classification System. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2024). ACS Omega.
  • Drug permeability and bioavailability. (2025, February 4). Pion Inc. Retrieved January 28, 2026, from [Link]

  • Predicting human pharmacokinetics from preclinical data: clearance. (2021). Translational and Clinical Pharmacology, 29(2), 77-90.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Di(1-piperazinyl)methanone Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the lifecycle of a chemical intermediate doesn't end after its use in a synthesis. Proper disposal is a critical, final step that ensures the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of Di(1-piperazinyl)methanone Dihydrochloride (CAS No. 208711-30-2), ensuring compliance and promoting a culture of safety in the laboratory.

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, its structural similarity to piperazine dihydrochloride allows us to infer its hazard profile and required safety precautions. Piperazine dihydrochloride is known to be a skin and eye irritant, and may cause allergic skin reactions or respiratory sensitization.[1] Therefore, handling and disposal of this compound should be conducted with the assumption of similar hazards.

Core Principles of Chemical Waste Management

Before delving into the specific procedures for this compound, it is essential to ground our practices in the fundamental principles of laboratory waste management. All chemical waste is regulated by the Environmental Protection Agency (EPA) and must be handled in accordance with local, state, and federal regulations. The cardinal rule is that chemical waste should never be disposed of in regular trash or down the sewer system.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the anticipated hazards based on analogous compounds, a thorough risk assessment is paramount. The primary risks associated with this compound are likely dermal and respiratory.

Summary of Anticipated Hazards and Required PPE

HazardRequired Personal Protective Equipment (PPE)
Skin Irritation/Sensitization Chemical-resistant gloves (Nitrile rubber recommended)
Eye Irritation Chemical safety goggles
Respiratory Irritation/Sensitization Work in a well-ventilated area or chemical fume hood. A government-approved respirator may be necessary for large quantities or in case of dust formation.
Ingestion Lab coat to prevent contamination of personal clothing.

Always inspect gloves prior to use and wash hands thoroughly after handling.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect un-used or contaminated solid this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: For solutions containing this compound, use a compatible, leak-proof container. Do not mix with other incompatible waste streams.

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

2. Spill Management:

In the event of a spill, the following steps should be taken:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation and remove all sources of ignition.[1]

  • Wearing appropriate PPE, collect the powdered material using a scoop or shovel and place it in a sealed container for disposal.[1] Avoid actions that could generate dust.

  • Clean the spill area with a damp cloth or paper towels. The cleaning materials should also be disposed of as hazardous waste.

3. On-Site Storage:

  • Store the hazardous waste container in a designated, secure area away from incompatible materials.

  • The storage area should be cool, dry, and well-ventilated.

  • Ensure the container is kept tightly closed when not in use.

4. Final Disposal:

The recommended and most responsible method for the final disposal of this compound is through a licensed and certified chemical waste disposal contractor. These contractors are equipped to handle and process hazardous materials in compliance with all regulatory requirements.

The primary disposal route for this type of compound is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber. This high-temperature process ensures the complete destruction of the compound, and the flue gas scrubbing system neutralizes harmful byproducts such as hydrogen chloride and nitrogen oxides that may form during combustion.[2]

Alternatively, disposal in a licensed hazardous waste landfill may be an option, but this is generally considered less preferable to incineration.

5. Empty Container Disposal:

Empty containers that once held this compound must also be managed properly.

  • Triple-Rinse: Rinse the container thoroughly with a suitable solvent (e.g., water) at least three times.

  • Collect Rinsate: The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.

  • Render Unusable: After triple-rinsing, puncture or otherwise render the container unusable for other purposes.

  • Final Disposal of Container: The cleaned and punctured container can then be disposed of in a sanitary landfill or offered for recycling or reconditioning, in accordance with local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_collection Waste Generation & Collection cluster_spill Spill Management cluster_disposal Storage & Final Disposal cluster_container Empty Container Disposal Generate_Waste Generate Di(1-piperazinyl)methanone Dihydrochloride Waste Segregate_Waste Segregate Solid and Liquid Waste Generate_Waste->Segregate_Waste Step 1a Label_Container Label Hazardous Waste Container Segregate_Waste->Label_Container Step 1b Store_Waste Store in Designated Area Label_Container->Store_Waste Step 2 Spill_Occurs Spill Occurs Secure_Area Secure Area & Don PPE Spill_Occurs->Secure_Area Collect_Spill Collect Spilled Material Secure_Area->Collect_Spill Clean_Area Clean Spill Area Collect_Spill->Clean_Area Clean_Area->Label_Container Contact_Vendor Contact Licensed Disposal Vendor Store_Waste->Contact_Vendor Step 3 Incineration Controlled Incineration Contact_Vendor->Incineration Primary Method Landfill Hazardous Waste Landfill Contact_Vendor->Landfill Alternative Method Empty_Container Empty Container Triple_Rinse Triple-Rinse Container Empty_Container->Triple_Rinse Collect_Rinsate Collect Rinsate as Hazardous Waste Triple_Rinse->Collect_Rinsate Puncture_Container Puncture Container Triple_Rinse->Puncture_Container Dispose_Container Dispose as Non-Hazardous Waste Puncture_Container->Dispose_Container

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to safety and environmental stewardship.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Di(1-piperazinyl)methanone Dihydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Di(1-piperazinyl)methanone Dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.